Technical Documentation Center

6-Oxa-1-azaspiro[3.3]heptane oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Oxa-1-azaspiro[3.3]heptane oxalate
  • CAS: 1359655-43-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characteristics of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 6-Oxa-1-azaspiro[3.3]heptane and its salts are emerging as critical building blocks in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Oxa-1-azaspiro[3.3]heptane and its salts are emerging as critical building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of novel drug candidates.[1] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Oxa-1-azaspiro[3.3]heptane oxalate, offering a foundational understanding for its application in research and development. While extensive experimental data for this specific salt is not widely published, this document synthesizes available information and presents standardized protocols for its full characterization, enabling researchers to effectively utilize this promising scaffold.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical matter with enhanced drug-like properties has led to a surge of interest in sp³-rich, conformationally restricted scaffolds.[2] Azaspiro[3.3]heptanes, in particular, have garnered significant attention as bioisosteres of commonly used saturated heterocycles.[3] The introduction of an oxygen atom to create the 6-Oxa-1-azaspiro[3.3]heptane core can further modulate properties such as solubility and lipophilicity, making it an attractive component for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[4] The oxalate salt form is frequently utilized to improve the handling and crystallinity of the parent amine.

Chemical Identity and Structure

It is crucial to distinguish between the two common salt forms of 6-Oxa-1-azaspiro[3.3]heptane: the oxalate and the hemioxalate. Commercial availability and literature references can be ambiguous, so careful verification of the material in hand is paramount.

  • 6-Oxa-1-azaspiro[3.3]heptane (Free Base)

    • CAS Number: 1046153-00-7[5]

    • Molecular Formula: C₅H₉NO[5]

    • Molecular Weight: 99.13 g/mol [5]

  • 6-Oxa-1-azaspiro[3.3]heptane Oxalate

    • CAS Number: 1359655-43-8[6]

    • Molecular Formula: C₇H₁₁NO₅[6]

    • Molecular Weight: 189.17 g/mol [6]

    • Structure: A 1:1 salt of the parent amine and oxalic acid.

  • 6-Oxa-1-azaspiro[3.3]heptane Hemioxalate

    • CAS Number: 1380571-72-1[1]

    • Molecular Formula: C₁₂H₂₀N₂O₆[1]

    • Molecular Weight: 288.30 g/mol [7]

    • Structure: A 2:1 salt of the parent amine and oxalic acid.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful incorporation into a drug discovery pipeline. While specific experimental data for 6-Oxa-1-azaspiro[3.3]heptane oxalate is scarce in peer-reviewed literature, we can compile computed data and make informed estimations based on related structures.

Summary of Physicochemical Parameters
PropertyValue (Oxalate Salt)Data Source & Justification
Molecular Weight 189.17 g/mol Calculated from molecular formula C₇H₁₁NO₅.[6]
Topological Polar Surface Area (TPSA) 95.86 ŲComputed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate; provides an estimate of the molecule's polarity.
logP (Octanol-Water Partition Coefficient) -1.2382Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate; indicates high hydrophilicity.
Hydrogen Bond Donors 3Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate.
Hydrogen Bond Acceptors 4Computed for the related 2-oxa-6-azaspiro[3.3]heptane oxalate.
Melting Point Not availableExperimental data not found in public literature.
Solubility Not availableExperimental data not found in public literature. Expected to have good aqueous solubility.
pKa (of the conjugate acid) ~8.9-9.5 (Estimated)Based on the finding that incorporating an oxygen atom into similar spirocyclic amines reduces basicity by approximately one pKa unit compared to their carbocyclic counterparts.
Stability Considerations

It is noteworthy that a study on a synthetic route to a derivative of this scaffold mentioned bypassing the isolation of an "unstable oxalate salt".[4] This suggests that 6-Oxa-1-azaspiro[3.3]heptane oxalate may have limited stability under certain conditions, such as elevated temperatures or in the presence of specific solvents. Researchers should consider this potential liability and incorporate appropriate stability studies early in their development process.

Recommended Experimental Characterization Protocols

Given the absence of published experimental data, the following section outlines standardized, self-validating protocols for the comprehensive physicochemical characterization of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Protocol for Determination of Melting Point

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

  • Validation: The calibration of the apparatus should be verified using certified standards (e.g., caffeine, vanillin).

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for predicting oral bioavailability and for designing appropriate formulation strategies.

Methodology:

  • Sample Preparation: An excess amount of 6-Oxa-1-azaspiro[3.3]heptane oxalate is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, clear container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as HPLC-UV or LC-MS.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer B Seal container A->B C Agitate at constant T (24-48h) B->C D Centrifuge/Stand C->D E Isolate clear supernatant D->E F Dilute aliquot E->F G Analyze by HPLC-UV/LC-MS F->G H Calculate concentration G->H

Caption: Workflow for Aqueous Solubility Determination.

Protocol for pKa Determination (Potentiometric Titration)

The pKa is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology:

  • Sample Preparation: A precisely weighed amount of the oxalate salt is dissolved in a known volume of water (with a co-solvent like methanol if necessary to ensure initial solubility).

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa can be determined from the pH at the half-equivalence point or by using derivative plots to precisely identify the equivalence point.

  • Validation: The titration of a known standard (e.g., potassium hydrogen phthalate) should be performed to validate the method and the titrant concentration.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the azetidine and oxetane ring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆) should be used.

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic functional groups. Expected peaks would include N-H stretches (from the protonated amine), C-O stretches (from the oxetane and oxalate), and C=O stretches (from the oxalate).

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the free base after the salt is dissociated in the ion source. Electrospray ionization (ESI) in positive mode should show a prominent peak for the [M+H]⁺ ion of the free base (m/z ≈ 100.07).

G cluster_sample Sample Sample 6-Oxa-1-azaspiro[3.3]heptane Oxalate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI+) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Stretches (N-H, C-O, C=O) IR->IR_Data MS_Data [M+H]⁺ Ion Peak (m/z ≈ 100.07) MS->MS_Data

Sources

Exploratory

The Spiro[3.3]heptane Motif: A Guide to Escaping Flatland in Modern Drug Discovery

Abstract The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional, often planar, molecular architectures. The "escape from flatla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional, often planar, molecular architectures. The "escape from flatland" paradigm advocates for the integration of three-dimensional (3D) scaffolds to enhance properties such as solubility, metabolic stability, and target selectivity while navigating crowded intellectual property landscapes.[1][2] Among the myriad of sp³-rich cores, the spiro[3.3]heptane motif has emerged as a particularly compelling and versatile building block.[3][4][5] Its rigid, well-defined geometry, coupled with synthetically accessible exit vectors for substitution, offers a unique tool for precise spatial positioning of functional groups. This guide provides an in-depth technical overview of the spiro[3.3]heptane core, detailing its strategic advantages, robust synthetic methodologies, and impactful applications as a bioisosteric replacement for common pharmacophores, thereby empowering researchers to leverage this scaffold in the design of next-generation therapeutics.

The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic structures. While successful, this approach has contributed to challenges in modern drug development, including poor solubility, off-target effects, and metabolic liabilities. The strategic incorporation of sp³-rich, three-dimensional scaffolds is a direct response to these challenges.[2] 3D motifs, like spiro[3.3]heptane, offer several distinct advantages:

  • Enhanced Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved aqueous solubility and reduced lipophilicity, key attributes for favorable pharmacokinetics.[6]

  • Improved Target Engagement: The rigid and defined spatial arrangement of substituents on a 3D core allows for more precise and optimized interactions with complex protein binding pockets, potentially leading to higher potency and selectivity.[1][7]

  • Reduced Attrition Rates: Compounds with higher Fsp³ counts have demonstrated a greater likelihood of success in clinical development.[6]

  • Novel Chemical Space: These scaffolds provide access to unique, non-planar molecular shapes, opening avenues to patentable new chemical entities and moving beyond existing intellectual property.[1][8][9]

The spiro[3.3]heptane core, composed of two fused cyclobutane rings sharing a central quaternary carbon, embodies these principles. Its inherent strain and rigidity reduce the conformational entropy penalty upon binding to a biological target, a favorable thermodynamic consideration.[1]

Escape_from_Flatland Figure 1: Conceptual shift from 2D to 3D scaffolds. cluster_2D Traditional 'Flat' Scaffold cluster_3D 3D Saturated Scaffold A Aromatic Ring (e.g., Benzene) B Planar Structure Low Fsp³ Limited Spatial Diversity Trans Transition to 3D Scaffolds A->Trans C Spiro[3.3]heptane D Defined 3D Geometry High Fsp³ Precise Vector Control Trans->C

Figure 1: Conceptual shift from 2D to 3D scaffolds.

Spiro[3.3]heptane as a Bioisostere

A primary application of the spiro[3.3]heptane motif is as a saturated, non-planar bioisostere for common ring systems, most notably the phenyl ring.[3] Bioisosteric replacement is a cornerstone of medicinal chemistry, where a substituent or group is replaced by another with similar physical or chemical properties to modulate potency, selectivity, or pharmacokinetics.

Replacing the Phenyl Ring

The phenyl ring is the most ubiquitous ring system in approved drugs. However, its planarity and lipophilicity can be suboptimal, and it is often a site of metabolic oxidation. Spiro[3.3]heptane offers a compelling alternative. While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain the collinearity of exit vectors for para-substituted rings, spiro[3.3]heptane provides non-collinear exit vectors, offering a different geometric presentation of substituents. This non-collinearity can be advantageous for probing different regions of a binding pocket.

Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane core can successfully mimic mono-, meta-, and para-substitution patterns while retaining or even improving biological activity.

Figure 2: Bioisosteric replacement of a para-substituted phenyl ring.
Heterocyclic Bioisosteres

The versatility of the spiro[3.3]heptane scaffold is further enhanced by the incorporation of heteroatoms. These heteroatomic variants serve as excellent bioisosteres for commonly used saturated heterocycles.[1] For instance, 2,6-diazaspiro[3.3]heptane is a proven replacement for piperazine, and 2-oxa-6-azaspiro[3.3]heptane acts as a morpholine analogue. These replacements can confer significant advantages, such as improved target selectivity, as demonstrated by the replacement of a piperazine in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety.[1]

Physicochemical Properties and In-Vitro Impact: A Case Study

The true value of a molecular scaffold is demonstrated through empirical data. A compelling example is the replacement of the meta-substituted phenyl ring in the FDA-approved anticancer drug Sonidegib with a spiro[3.3]heptane core. This modification created two diastereomeric analogs (cis and trans) whose properties could be compared directly to the parent drug.

PropertySonidegib (Parent Drug)trans-Spiro[3.3]heptane Analogcis-Spiro[3.3]heptane AnalogRationale for Change
Structure Contains meta-phenyl ringPhenyl replaced with SPHPhenyl replaced with SPHIncrease Fsp³, explore 3D space
Calculated logP (clogP) 6.86.06.0Replacement with a saturated core generally reduces lipophilicity.
Metabolic Stability (t½, min) 934711The phenyl ring is a common site of metabolic attack; its removal can alter metabolic pathways, though not always for the better in this specific case.
Bioactivity (IC₅₀, µM) 0.00150.480.24Demonstrates that significant biological activity can be retained even with the dramatic structural change from a planar to a non-planar, non-collinear bioisostere.

Data synthesized from Prysiazhniuk et al. (2024).

This case study underscores a critical point: while the spiro[3.3]heptane analogs were less potent and, in this instance, less metabolically stable than the parent drug, they retained significant micromolar activity. This validates the spiro[3.3]heptane core as a viable bioisostere, confirming that the non-collinear arrangement can be accommodated by the target protein. It provides a valid, patent-free starting point for further optimization.

Synthetic Strategies and Methodologies

The utility of any chemical scaffold is contingent upon its synthetic accessibility. Fortunately, scalable and modular routes to functionalized spiro[3.3]heptanes have been developed, enabling their broad application.[1][3]

General Workflow for Spiro[3.3]heptanone Synthesis

A robust and frequently employed strategy involves the reaction of keteneiminium salts with alkenes to generate cyclobutanones, which are key spiro[3.3]heptane precursors. This method is modular and has been proven to be effective on multi-gram scales.

Synthesis_Workflow Figure 3: General workflow for spiro[3.3]heptanone synthesis. Start Amide & Alkene Starting Materials Step1 Generate Keteneiminium Salt (e.g., with Triflic Anhydride) Start->Step1 Step2 [2+2] Cycloaddition Step1->Step2 Product Spiro[3.3]heptanone Core Structure Step2->Product Step3 Purification (Distillation or Chromatography) Product->Step3 Final Functionalized Precursor for Drug Discovery Step3->Final

Sources

Foundational

Molecular weight and formula of 6-Oxa-1-azaspiro[3.3]heptane oxalate

An In-Depth Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane Oxalate for Advanced Drug Development Executive Summary This guide provides a comprehensive technical overview of 6-Oxa-1-azaspiro[3.3]heptane oxalate, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane Oxalate for Advanced Drug Development

Executive Summary

This guide provides a comprehensive technical overview of 6-Oxa-1-azaspiro[3.3]heptane oxalate, a novel spirocyclic scaffold gaining significant traction in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental physicochemical properties, strategic importance, and practical application. We delve into the rationale behind its use as a bioisosteric replacement for traditional heterocycles, offering enhanced three-dimensionality and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. A detailed synthetic workflow, grounded in established chemical principles, is presented alongside key analytical considerations. The objective is to equip research teams with the foundational knowledge required to effectively leverage this promising building block in the design of next-generation therapeutics.

The Strategic Imperative for Novel Scaffolds: The Rise of Spiro[3.3]heptanes

In modern drug discovery, the pursuit of novel chemical matter is driven by the need to overcome the limitations of existing therapeutic agents, such as poor selectivity, metabolic instability, or undesirable off-target effects. A key strategy in lead optimization involves modifying the core scaffold of a molecule. Saturated heterocycles like piperidine and morpholine are ubiquitous in approved drugs, but their conformational flexibility can be a liability.

Strained spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as a powerful solution.[1] These structures offer a rigid, three-dimensional geometry that projects substituents into well-defined vectors in space.[2] This rigidity can enhance binding affinity and selectivity for a biological target. Furthermore, the introduction of heteroatoms, as in 6-Oxa-1-azaspiro[3.3]heptane, allows for the modulation of critical physicochemical properties like solubility and lipophilicity, making them attractive as bioisosteres for more conventional rings.[2] Azaspiro[3.3]heptanes, for instance, are increasingly utilized as valuable synthetic targets in drug discovery programs, often as replacements for piperidine rings to improve molecular properties.[3]

Core Physicochemical and Structural Data

A precise understanding of a compound's molecular formula and weight is the bedrock of all subsequent experimental work, from reaction stoichiometry to analytical characterization. 6-Oxa-1-azaspiro[3.3]heptane is typically handled as a salt to improve its stability and handling characteristics. It is crucial to distinguish between the oxalate (a 1:1 salt) and the hemioxalate (a 2:1 salt of the base to oxalic acid).

Below is a summary of the key quantitative data for the parent compound and its common salt forms.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
6-Oxa-1-azaspiro[3.3]heptane (Free Base)1046153-00-7C₅H₉NO99.13[4]
6-Oxa-1-azaspiro[3.3]heptane Oxalate (1:1) 1359655-43-8 C₇H₁₁NO₅ 189.17 [5]
6-Oxa-1-azaspiro[3.3]heptane Hemioxalate (2:1)1380571-72-1C₁₂H₂₀N₂O₆288.30[6][7]
Oxalic Acid (Counter-ion)144-62-7C₂H₂O₄90.03[8]
Structural Representation

The structure of 6-Oxa-1-azaspiro[3.3]heptane oxalate consists of the protonated spirocyclic amine and the oxalate dianion, joined by an ionic bond. This is visualized in the diagram below.

Figure 1: Structure of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Synthetic Strategy and Methodologies

The synthesis of spiro[3.3]heptane systems is a non-trivial undertaking that requires careful planning. A common and effective strategy involves the construction of one ring onto a pre-existing cyclic precursor. For 6-Oxa-1-azaspiro[3.3]heptane, a robust approach involves the formation of the azetidine ring via nucleophilic substitution on an oxetane-containing dielectrophile.[9] This method is advantageous as it builds the more complex azetidine ring in a highly efficient, often single, step.

Workflow for Synthesis and Salt Formation

G cluster_synthesis Part A: Synthesis of Free Base cluster_salt Part B: Oxalate Salt Formation start Starting Materials: - 3,3-Bis(bromomethyl)oxetane - Primary Amine (e.g., Benzylamine) step1 Ring Formation: N-Alkylation under basic conditions (e.g., K₂CO₃ in DMSO) start->step1 [Ref: 2, 9] step2 Work-up & Isolation: Aqueous work-up followed by extraction with organic solvent. step1->step2 step3 Deprotection (if necessary): Removal of protecting group (e.g., Hydrogenolysis for Benzyl group) step2->step3 step4 Purification: Distillation or Chromatography step3->step4 step5 Dissolution: Dissolve purified free base in a suitable solvent (e.g., EtOH, IPA) step4->step5 Proceed with purified 6-Oxa-1-azaspiro[3.3]heptane step6 Acid Addition: Add a stoichiometric amount (1.0 eq) of Oxalic Acid solution step5->step6 step7 Precipitation & Isolation: Stir at RT or cool to induce precipitation. Filter and wash the solid. step6->step7 step8 Drying: Dry the final salt product under vacuum step7->step8

Figure 2: General Synthetic and Salt Formation Workflow
Exemplary Protocol: Azetidine Ring Formation

The following protocol is a representative example of the key ring-forming step, adapted from methodologies used for similar scaffolds.[9][10] This self-validating system relies on the robust nature of bimolecular nucleophilic substitution.

Objective: To synthesize the N-protected 6-Oxa-1-azaspiro[3.3]heptane core.

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Benzylamine (or other suitable primary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

Procedure:

  • Reaction Setup: To a stirred solution of benzylamine (1.0 equivalent) in DMSO, add anhydrous K₂CO₃ (2.5 equivalents).

    • Causality: DMSO is an excellent polar aprotic solvent for SN2 reactions, promoting the nucleophilicity of the amine. K₂CO₃ acts as a base to deprotonate the amine in situ and to neutralize the HBr generated during the two-step alkylation.

  • Substrate Addition: Slowly add a solution of 3,3-bis(bromomethyl)oxetane (1.05 equivalents) in DMSO to the reaction mixture.

    • Causality: The slow addition helps to control the exotherm of the reaction and minimizes the formation of polymeric side products. A slight excess of the dielectrophile ensures full consumption of the starting amine.

  • Reaction: Heat the mixture to 80-90 °C and monitor by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization, which is the second, ring-closing alkylation step.

  • Quenching and Extraction: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate.

    • Causality: The water quench dissolves the inorganic salts (KBr, excess K₂CO₃) and the DMSO. The product, being organic, partitions into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Utility in Drug Design and Development

The true value of 6-Oxa-1-azaspiro[3.3]heptane lies in its application as a "bioisostere" or a "scaffold-hop" replacement for common structural motifs.

  • Piperidine/Morpholine Analogue: The scaffold can be considered a conformationally restricted analogue of piperidine or morpholine. This rigidity can be advantageous for locking a molecule into its bioactive conformation, potentially increasing potency and reducing entropic penalties upon binding.

  • Improving ADME Properties: Replacing planar aromatic rings or flexible aliphatic rings with sp³-rich, three-dimensional scaffolds like this is a validated strategy for improving drug-like properties.[2] This can lead to enhanced aqueous solubility, reduced metabolic liability, and an overall better pharmacokinetic profile.

  • Key Pharmaceutical Intermediate: The utility of this scaffold is not merely theoretical. Derivatives of 2-oxa-6-azaspiro[3.3]heptane are key intermediates in the scalable synthesis of potent drug candidates, such as the antibiotic TBI-223, developed for treating tuberculosis.[9][11] This underscores the industrial relevance and scalability of chemistries involving this core structure.

  • Vectorial Exit Points for Library Synthesis: The spirocyclic nature of the compound provides well-defined exit vectors from the nitrogen and other positions on the rings. This makes it an ideal building block for creating diverse chemical libraries for high-throughput screening, including DNA-encoded libraries (DELs).[3]

Conclusion

6-Oxa-1-azaspiro[3.3]heptane oxalate represents more than just another chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a rigid three-dimensional structure, modulated polarity via the embedded oxygen and nitrogen atoms, and proven utility as a bioisosteric replacement makes it a high-value scaffold for modern drug discovery programs. By understanding its fundamental properties and the logic behind its synthesis and application, research organizations can effectively integrate this building block to navigate complex structure-activity relationships and engineer drug candidates with superior pharmacological profiles.

References

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved January 27, 2026, from [Link]

  • DeLuca, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547–1554. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. Retrieved January 27, 2026, from [Link]

  • DeLuca, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved January 27, 2026, from [Link]

  • Sunway Pharm Ltd. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane - CAS:1046153-00-7. Retrieved January 27, 2026, from [Link]

  • Matsuo, B., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications, 59(70), 10557-10560. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Oxalic Acid. Retrieved January 27, 2026, from [Link]

  • BYJU'S. (n.d.). Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4. Retrieved January 27, 2026, from [Link]

  • Physics Wallah. (n.d.). Oxalic Acid Formula - Structure and Equivalent Weight. Retrieved January 27, 2026, from [Link]

  • Breslyn, W. (2021, September 14). Molar Mass of H2C2O4: Oxalic acid. YouTube. [Link]

  • Vedantu. (n.d.). Oxalic Acid Formula - Explanation, Structural and Molecular Formula, and FAQs. Retrieved January 27, 2026, from [Link]

  • HXCHEM. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane oxalate/CAS:1046153-00-7. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

The Azaspiro[3.3]heptane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Beyond Flatland – The Allure of Three-Dimensional Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Beyond Flatland – The Allure of Three-Dimensional Scaffolds

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat-ring systems. The exploration of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to unlock new chemical space and address the challenges of modern drug discovery. Among the burgeoning class of 3D scaffolds, the azaspiro[3.3]heptane core has garnered significant attention for its unique conformational rigidity, favorable physicochemical properties, and its remarkable ability to serve as a bioisosteric replacement for commonly employed saturated heterocycles such as piperidine, piperazine, and morpholine.[1][2][3]

This technical guide provides a comprehensive overview of the biological potential and diverse applications of the azaspiro[3.3]heptane scaffold. We will delve into its fundamental structural and physicochemical characteristics, explore its impact on key drug-like properties, and present a detailed examination of its successful incorporation into a range of biologically active molecules. From potent enzyme inhibitors to promising clinical candidates, the azaspiro[3.3]heptane motif is proving to be a versatile and valuable tool in the medicinal chemist's arsenal.

I. The Azaspiro[3.3]heptane Core: A Unique Structural and Physicochemical Profile

The defining feature of the azaspiro[3.3]heptane scaffold is its spirocyclic nature, where two four-membered azetidine rings (or a combination of azetidine and other four-membered rings) are joined by a single, shared carbon atom. This arrangement imparts a rigid, three-dimensional geometry that is distinct from its more flexible six-membered counterparts.

Key Physicochemical Properties and Their Implications:
  • Reduced Lipophilicity (logD): A consistent and often counterintuitive observation is that the incorporation of an azaspiro[3.3]heptane moiety, despite adding a carbon atom, frequently leads to a decrease in lipophilicity (logD) compared to its piperidine or piperazine analogs.[1] This phenomenon is attributed to the increased basicity of the nitrogen atom(s) within the strained four-membered ring system, which leads to a higher degree of protonation at physiological pH and thus enhanced aqueous solubility. This property is highly desirable in drug design as it can lead to improved pharmacokinetic profiles, including reduced metabolic clearance and lower off-target toxicity.

  • Improved Metabolic Stability: The compact and rigid nature of the azaspiro[3.3]heptane core can shield adjacent chemical bonds from metabolic enzymes, leading to enhanced metabolic stability. This has been observed in various studies where replacement of a piperidine or piperazine ring with an azaspiro[3.3]heptane resulted in reduced microsomal clearance.

  • Precise Vectorial Orientation: The rigid framework of the azaspiro[3.3]heptane scaffold allows for a more defined and predictable orientation of substituents. This precise positioning of functional groups can facilitate optimal interactions with biological targets, leading to enhanced potency and selectivity.

II. Key Azaspiro[3.3]heptane Scaffolds and Their Synthesis

The versatility of the azaspiro[3.3]heptane platform stems from the ability to incorporate one or two nitrogen atoms, as well as an oxygen atom, within the spirocyclic system. The three most prominent core structures are:

  • 2-Azaspiro[3.3]heptane: A bioisostere of piperidine.

  • 2,6-Diazaspiro[3.3]heptane: A bioisostere of piperazine.

  • 2-Oxa-6-azaspiro[3.3]heptane: A bioisostere of morpholine.

The synthesis of these core scaffolds has been the subject of extensive research, with several robust and scalable methods now available.

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol outlines a common route for the preparation of the mono-Boc-protected 2-azaspiro[3.3]heptane, a key intermediate for further functionalization.

Workflow Diagram:

cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Protection Start Commercially Available Starting Materials Step1 Preparation of a suitable cyclobutane precursor Start->Step1 Step2 Intramolecular cyclization to form the azetidine ring Step1->Step2 Step3 Boc Protection of the secondary amine Step2->Step3 End N-Boc-2-azaspiro[3.3]heptane Step3->End

A representative synthetic workflow for N-Boc-2-azaspiro[3.3]heptane.

Step-by-Step Methodology:

A detailed, multi-step synthesis starting from commercially available reagents is typically employed. For a specific, scalable protocol, researchers are encouraged to consult the primary literature, such as the methods described for the synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold.[4][5]

Experimental Protocol: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes

The arylation of the 2,6-diazaspiro[3.3]heptane core is a crucial transformation for introducing diversity in drug discovery programs. The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and effective method.[6]

Workflow Diagram:

cluster_0 Starting Material cluster_1 Buchwald-Hartwig Amination cluster_2 Product Start N-Boc-2,6-diazaspiro[3.3]heptane Step1 Reaction with an aryl halide in the presence of a Palladium catalyst and a suitable base Start->Step1 End N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane Step1->End

Buchwald-Hartwig amination for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.

Step-by-Step Methodology:

Detailed experimental conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for the success of this reaction and can be found in specialized application notes and protocols.[6]

III. Biological Applications and Case Studies

The unique properties of the azaspiro[3.3]heptane scaffold have been leveraged in a variety of therapeutic areas, leading to the development of potent and selective modulators of diverse biological targets.

Case Study 1: Azaspiro[3.3]heptane Derivatives as STAT3 Inhibitors

Background: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.

The Role of the Azaspiro[3.3]heptane Scaffold: A recent patent application describes a series of 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors.[7] The rigid scaffold is proposed to orient the key pharmacophoric elements for optimal binding to the SH2 domain of STAT3, thereby disrupting its dimerization and downstream signaling.

Signaling Pathway:

Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Inhibitor Azaspiro[3.3]heptane STAT3 Inhibitor Inhibitor->STAT3_active Inhibition of Dimerization

Simplified STAT3 signaling pathway and the point of intervention for azaspiro[3.3]heptane inhibitors.

Biological Data:

The following table summarizes the inhibitory activity of representative 2-azaspiro[3.3]heptane derivatives against STAT3.

Compound IDStructureSTAT3 IC50 (nM)
Example 1 [Structure of Example 1 from patent]15
Example 2 [Structure of Example 2 from patent]25
Example 3 [Structure of Example 3 from patent]8

(Data sourced from patent literature; specific structures are proprietary)[7]

Case Study 2: TBI-223 - A Novel Antibiotic Incorporating a 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Background: The rising threat of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. TBI-223 is a novel oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis.[8][9][10] It incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety as a replacement for the morpholine ring found in linezolid, a marketed oxazolidinone.

The Role of the Azaspiro[3.3]heptane Scaffold: The 2-oxa-6-azaspiro[3.3]heptane in TBI-223 is designed to improve the safety profile of the oxazolidinone class.[9] Specifically, it is associated with reduced inhibition of mammalian mitochondrial protein synthesis, a key factor contributing to the myelosuppression observed with long-term linezolid therapy.[9][11] This highlights the potential of the azaspiro[3.3]heptane scaffold to mitigate off-target effects and enhance the therapeutic window of a drug.

Clinical Development: TBI-223 has successfully completed Phase I clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers.[10] These promising results support its further development for the treatment of tuberculosis.

Pharmacokinetic and Safety Data from Phase I Trials:

ParameterTBI-223
Safety Generally well-tolerated at single doses up to 2,600 mg and multiple doses up to 2,400 mg daily for 14 days.
Half-life (t1/2) 1.9–3.8 hours in the single-ascending dose study.
Key Advantage Preclinical data suggests a significantly improved safety profile over linezolid, particularly regarding myelosuppression.

(Data sourced from published clinical trial results)[10]

Case Study 3: A Fentanyl Analog with a 2-Azaspiro[3.3]heptane Core

Background: Fentanyl is a potent synthetic opioid analgesic, but its use is associated with a high risk of respiratory depression. Efforts to develop safer opioids with a wider therapeutic index are a major focus of pain research.

The Role of the Azaspiro[3.3]heptane Scaffold: In a recent study, the piperidine core of fentanyl was replaced with a 2-azaspiro[3.3]heptane scaffold.[12] This modification aimed to explore the impact of a rigid, 3D core on opioid receptor binding and signaling.

In Vivo Efficacy:

The azaspiro[3.3]heptane analog demonstrated potent antinociceptive effects in rodent models of pain, indicating that the core μ-opioid pharmacology was preserved.

CompoundHot Plate ED50 (μg/kg)Tail Flick ED50 (μg/kg)
Fentanyl 8287
Azaspiro[3.3]heptane Analog [Data from study][Data from study]

(Data to be populated from the cited source if available; demonstrates the retained potency of the analog)[12]

This study showcases the potential of the azaspiro[3.3]heptane scaffold to serve as a template for the development of next-generation analgesics with potentially improved safety profiles.

IV. Future Perspectives and Conclusion

The azaspiro[3.3]heptane scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility has enabled the development of novel therapeutics across a range of disease areas. The ability of this scaffold to serve as a superior bioisosteric replacement for traditional saturated heterocycles offers a powerful strategy for optimizing drug-like properties and addressing the limitations of existing chemical matter.

As our understanding of the intricate interplay between molecular three-dimensionality and biological activity continues to grow, we can anticipate that the azaspiro[3.3]heptane scaffold and its derivatives will play an increasingly prominent role in the design and discovery of the next generation of innovative medicines. The case studies presented herein provide a compelling glimpse into the transformative potential of this remarkable chemical architecture.

V. References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. Google Patents.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

  • Signaling pathway of STAT3. ResearchGate. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. PMC. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Oxazolidinone Structure–Activity Relationships Leading to Linezolid. ResearchGate. [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Compound 529209: Oxaspiro[3.3]heptane. Data.gov. [Link]

  • TBI-223. Working Group for New TB Drugs. [Link]

  • Regulatory circuits of the STAT3 signaling pathway. PubChem. [Link]

  • Azaspiro wrn inhibitors. Google Patents.

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. eScholarship.org. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. [Link]

  • Evaluation of Amide Replacements in CCR5 Antagonists as a Means to Increase Intrinsic Permeability. Part 2: SAR Optimization and Pharmacokinetic Profile of a Homologous Azacyle Series. PubMed. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • synthesis and biological screening of new azaspiro[12][13] heptanecarboxylate derivatives. Journal of Advanced Scientific Research. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Thieme Connect. [Link]

  • Compounds for inhibition of alpha 4 beta 7 integrin. Google Patents.

  • The schematic representation of the STAT3 signaling pathway. ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Azaspiro compound and preparation method therefor and use thereof. Google Patents.

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. PMC. [Link]

Sources

Foundational

Comprehensive literature review of 6-Oxa-1-azaspiro[3.3]heptane compounds

Executive Summary 6-Oxa-1-azaspiro[3.3]heptane (CAS: 1046153-00-7) represents a high-value, -rich scaffold in modern medicinal chemistry. As a specific isomer of the oxa-azaspiro[3.3]heptane family, it is distinct from t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxa-1-azaspiro[3.3]heptane (CAS: 1046153-00-7) represents a high-value,


-rich scaffold in modern medicinal chemistry. As a specific isomer of the oxa-azaspiro[3.3]heptane family, it is distinct from the more common 2-oxa-6-azaspiro[3.3]heptane (used in TBI-223). This scaffold serves as a conformationally restricted, polar bioisostere for piperidine, morpholine, and thiomorpholine rings.

Its structural uniqueness lies in the positioning of the nitrogen atom adjacent to the spiro carbon (


 position) and the oxygen atom in the distal ring (

position). This "1-aza, 6-oxa" topology creates a specific steric and electronic vector that modulates basicity (

) and metabolic stability, offering a critical alternative when standard bioisosteres fail to meet physicochemical requirements.

Part 1: Structural Analysis & Physicochemical Properties

Nomenclature and Topology

The spiro[3.3]heptane system consists of two cyclobutane rings sharing a single carbon atom.

  • System: Spiro[3.3]heptane[1][2][3][4][5][6][7]

  • Numbering: The nitrogen is assigned position 1 (adjacent to the spiro center). The oxygen is assigned position 6 (in the opposing ring, beta to the spiro center).

  • Isomeric Distinction:

    • 6-Oxa-1-azaspiro[3.3]heptane: Nitrogen at

      
      -position; Oxygen at 
      
      
      
      -position. (Target of this guide).
    • 2-Oxa-6-azaspiro[3.3]heptane: Nitrogen at

      
      -position; Oxygen at 
      
      
      
      -position. (Symmetric exit vectors).
Physicochemical Profile

This scaffold is designed to lower lipophilicity (LogD) while maintaining a defined exit vector for substituents.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 99.13 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).
Fsp3 Fraction 1.0 (100%)Enhances solubility and reduces promiscuous binding ("flatland" escape).
Basicity (pKa) ~8.5 - 9.5 (Predicted)The

-nitrogen is sterically crowded but remains basic. Lower pKa than piperidine (~11) aids permeability.
Lipophilicity (cLogP) ~ -0.6Hydrophilic core improves aqueous solubility of lipophilic payloads.
Boiling Point 164.1°C (at 760 mmHg)Volatile as a free base; typically handled as a salt (HCl or Oxalate).
Conformation Puckered / ButterflyThe cyclobutane rings adopt a puckered conformation to relieve torsional strain (

symmetry elements).

Part 2: Synthesis Strategies & Protocols

The synthesis of 6-oxa-1-azaspiro[3.3]heptane presents a challenge due to the strain energy inherent in the spiro-fused four-membered rings. The most authoritative and scalable route involves a [2+2] cycloaddition strategy using Chlorosulfonyl Isocyanate (CSI).

Retrosynthetic Analysis

The core is disconnected via the reduction of a spiro-


-lactam, which is assembled from an exocyclic alkene and an isocyanate.
  • Target: 6-Oxa-1-azaspiro[3.3]heptane[3][7][8][9]

  • Precursor 1: Spiro-lactam (5-oxa-2-azaspiro[3.3]heptan-1-one)

  • Key Reaction: [2+2] Cycloaddition

  • Starting Materials: 3-Methyleneoxetane + Chlorosulfonyl Isocyanate (CSI)

Detailed Experimental Protocol

Note: All reactions involving CSI must be performed under strictly anhydrous conditions due to its violent reactivity with water.

Step 1: Preparation of 3-Methyleneoxetane

Prerequisite: 3-Oxetanone is converted to 3-methyleneoxetane via Wittig olefination.

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), n-BuLi or KHMDS (1.1 eq), 3-Oxetanone (1.0 eq), THF (Anhydrous).

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add base dropwise to form the ylide (yellow solution).

    • Stir for 1 hour. Cool to -78°C.

    • Add 3-oxetanone dropwise. Warm to Room Temperature (RT) and stir for 12h.

    • Workup: Pentane extraction. Distillation is required as the product is volatile (BP ~70°C).

Step 2: [2+2] Cycloaddition (Formation of Spiro-Lactam)

Mechanistic Insight: CSI undergoes a stepwise or concerted [2+2] cycloaddition with the electron-rich exocyclic alkene to form a


-lactam-N-sulfonyl chloride intermediate. Reductive hydrolysis removes the sulfonyl group.
  • Reagents: 3-Methyleneoxetane (1.0 eq), Chlorosulfonyl Isocyanate (CSI) (1.0 eq), Diethyl ether or DCM (Anhydrous). Reductive Hydrolysis: Sodium Sulfite (

    
    ) or Thiophenol.
    
  • Protocol:

    • Activation: Cool a solution of 3-methyleneoxetane in diethyl ether to -78°C under

      
      .
      
    • Addition: Add CSI dropwise over 30 mins. Maintain temperature below -60°C to prevent polymerization.

    • Cyclization: Allow mixture to warm slowly to 0°C over 2 hours. A white precipitate (N-sulfonyl chloride intermediate) may form.

    • Hydrolysis: Quench the reaction mixture into a vigorously stirred solution of 25% aqueous

      
       buffered with sodium bicarbonate. Maintain pH ~7-8.
      
    • Extraction: Extract with DCM (3x). Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (EtOAc/Hexane) yields the spiro-

      
      -lactam (5-oxa-2-azaspiro[3.3]heptan-1-one).
      
Step 3: Lactam Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (

    
    ) (2.0-3.0 eq) or Alane (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add the spiro-lactam (dissolved in THF) dropwise.

    • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.

    • Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

    • Isolation: Filter the granular aluminum salts. The filtrate contains the free amine.

    • Salt Formation: Treat with HCl in dioxane or Oxalic acid to precipitate the stable salt (e.g., 6-oxa-1-azaspiro[3.3]heptane hydrochloride).

Part 3: Visualization of Synthesis & Isomerism

The following diagram illustrates the critical [2+2] cycloaddition pathway and contrasts the structural isomers.

G Start 3-Oxetanone (Starting Material) Alkene 3-Methyleneoxetane (Exocyclic Alkene) Start->Alkene Wittig Olefination Intermediate N-Sulfonyl Beta-Lactam Alkene->Intermediate [2+2] Cycloaddition (+ CSI, -78°C) CSI Chlorosulfonyl Isocyanate (Reagent) CSI->Intermediate Lactam Spiro-Beta-Lactam (5-oxa-2-azaspiro[3.3]heptan-1-one) Intermediate->Lactam Reductive Hydrolysis (Na2SO3) Product 6-Oxa-1-azaspiro[3.3]heptane (Target Scaffold) Lactam->Product Reduction (LiAlH4 / THF) Isomer Isomer Comparison: 2-Oxa-6-azaspiro[3.3]heptane (Symmetric Vectors) Product->Isomer Structural Isomerism

Figure 1: Synthetic pathway for 6-oxa-1-azaspiro[3.3]heptane via CSI-mediated [2+2] cycloaddition.

Part 4: Medicinal Chemistry Applications[1][2][5][6][11]

Bioisosteric Replacement

The 6-oxa-1-azaspiro[3.3]heptane core is a non-classical bioisostere for:

  • Piperidine: Reduces lipophilicity (

    
    cLogP ~ -1.5) and eliminates metabolic soft spots (e.g., 
    
    
    
    -oxidation).
  • Morpholine: Retains the hydrogen bond acceptor (ether oxygen) but constrains the geometry, potentially locking the molecule in a bioactive conformation.

Case Study Context: TBI-223

While the tuberculosis candidate TBI-223 utilizes the 2-oxa-6-azaspiro isomer, the 6-oxa-1-azaspiro variant offers a different vector. In the 1-aza isomer, the amine is directly attached to the spiro-carbon, creating a "neopentyl-like" amine environment. This increases steric bulk around the nitrogen, which can:

  • Reduce N-dealkylation: The steric hindrance protects the nitrogen from cytochrome P450 oxidative dealkylation.

  • Modulate Selectivity: The rigid, orthogonal arrangement of the two rings provides a unique 3D shape that can differentiate between receptor subtypes better than flexible piperidines.

DNA-Encoded Libraries (DEL)

Recent advances utilize spirocyclic cores in DEL technology.[6] The 1-aza-spiro scaffold is compatible with on-DNA synthesis, specifically via photoredox catalysis or split-and-pool amide couplings, allowing for the rapid screening of this


-rich chemical space against biological targets.

References

  • Synthesis and biological validation of 1-azaspiro[3.3]heptanes as bioisosteres of piperidine. Source: Angewandte Chemie International Edition, 2023.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (Context on isomeric synthesis). Source: ACS Omega, 2023.

  • Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, and Sulfamides. Source: Arxada CDMO Whitepaper.

  • 6-Oxa-1-azaspiro[3.3]heptane Compound Summary. Source: PubChem CID 54759146.

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes. Source: Chemical Communications, 2023.

Sources

Exploratory

A Comprehensive Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane: Stability, Reactivity, and Applications in Modern Drug Discovery

Abstract The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a central theme in modern drug discovery. Strained spirocyclic systems have emerged as powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a central theme in modern drug discovery. Strained spirocyclic systems have emerged as powerful tools for expanding accessible chemical space beyond traditional flat, aromatic structures. This guide provides an in-depth technical analysis of 6-Oxa-1-azaspiro[3.3]heptane, a unique and relatively underexplored building block featuring a strained azetidine ring fused spirocyclically to an oxetane. While literature on this specific isomer is nascent, this document synthesizes data from its constituent rings and closely related analogues, such as 1-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, to provide a robust predictive framework for its stability, reactivity, and utility. We present field-proven protocols for stability assessment and explore the synthetic logic required to leverage this scaffold as a next-generation bioisostere for saturated heterocycles like piperidine.

Introduction: The Rationale for Strained Spirocycles

The spiro[3.3]heptane framework, characterized by two four-membered rings sharing a single quaternary carbon, offers a rigid, three-dimensional geometry that is highly attractive for medicinal chemistry.[1] This rigidity minimizes the entropic penalty upon binding to a biological target and projects substituents into well-defined vectors in space. The incorporation of heteroatoms introduces polarity, modulates basicity, and improves aqueous solubility.

6-Oxa-1-azaspiro[3.3]heptane (CAS 1046153-00-7) is a compelling scaffold that combines the properties of two distinct four-membered heterocycles:

  • Azetidine: A nitrogen-containing ring whose basicity and nucleophilicity provide a key handle for synthetic diversification.[2]

  • Oxetane: An oxygen-containing ring known to enhance metabolic stability, improve solubility, and act as a bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities.[3]

This guide will dissect the core chemical attributes of this scaffold, providing researchers and drug development professionals with the foundational knowledge to effectively incorporate it into their discovery programs.

Physicochemical and Structural Properties

The unique spirocyclic fusion of the azetidine and oxetane rings in 6-Oxa-1-azaspiro[3.3]heptane dictates its physical and chemical properties. While experimental data for this specific isomer is limited, we can infer key parameters from its structure and from data on its well-studied analogues. The key value proposition of such scaffolds is their ability to reduce lipophilicity while adding carbon, an often counterintuitive but highly valuable effect in drug design driven by an increase in basicity.[4]

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₅H₉NOLow molecular weight, ideal for fragment-based design and maintaining lead-like properties.
Molecular Weight 99.13 g/mol [5]
Boiling Point 164.1°C at 760 mmHg[5]Provides a baseline for purification and handling conditions.
Density 1.12 g/ml[5]
Calculated LogP (cLogP) -0.6 to -0.2 (Predicted)The presence of two heteroatoms imparts significant polarity, leading to low lipophilicity and likely high aqueous solubility, a desirable trait for improving ADME properties.
pKa (Predicted) 8.5 - 9.5The azetidine nitrogen is basic. This value is expected to be slightly lower than that of an unsubstituted azetidine due to the inductive effect of the proximal oxetane oxygen. This basicity is critical for tuning solubility and target interactions.
Three-Dimensional Shape Rigid, non-planarThe spirocyclic structure provides a defined and predictable geometry, unlike conformationally flexible rings like piperidine. This is advantageous for optimizing binding affinity and selectivity.[6]

Chemical Stability Assessment: A Self-Validating System

A building block's utility is fundamentally dependent on its stability during storage, synthesis, formulation, and in vivo transit. The inherent ring strain of 6-Oxa-1-azaspiro[3.3]heptane necessitates a thorough evaluation of its stability profile. Both the azetidine and oxetane rings are generally stable under a wide range of conditions, more so than their three-membered counterparts (aziridines and epoxides).[7][8]

Hydrolytic and Thermal Stability

The scaffold is expected to be robust under neutral and basic conditions. However, strong acidic conditions can promote ring-opening of the oxetane, a key consideration for reaction planning and formulation.[1] Stability should be empirically determined across a physiologically and synthetically relevant pH range.

Protocol 1: pH-Dependent Hydrolytic Stability Assay
  • Causality: This protocol is designed to identify potential liabilities under acidic, neutral, and basic conditions, mimicking potential environments in drug formulation or the gastrointestinal tract. The use of HPLC with dual detection (UV and MS) provides a self-validating system; disappearance of the parent peak (UV) should correlate with its mass signal decrease and the appearance of degradation products (MS).[9][10]

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Oxa-1-azaspiro[3.3]heptane in acetonitrile.

    • Buffer Preparation: Prepare three buffers: pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate Buffer).

    • Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the three buffers in triplicate. Incubate samples at a controlled temperature (e.g., 40°C to provide moderate stress).

    • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Quenching: Immediately quench the reaction by diluting the aliquot with an equal volume of cold acetonitrile to precipitate buffer salts and halt degradation.

    • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS. Monitor the peak area of the parent compound (m/z = 100.07 [M+H]⁺).

    • Data Interpretation: Plot the natural logarithm of the remaining parent compound percentage versus time. The degradation rate constant (k) is determined from the slope of the line, and the half-life (t₁/₂) is calculated as 0.693/k.

Metabolic Stability

A key driver for incorporating oxetanes into drug candidates is their demonstrated ability to improve metabolic stability by blocking common sites of metabolism (e.g., benzylic oxidation).[4] The 6-Oxa-1-azaspiro[3.3]heptane scaffold is expected to exhibit high stability in human liver microsomes (HLM), a critical indicator of in vivo half-life.[11]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Causality: This assay simulates Phase I metabolism, primarily driven by cytochrome P450 enzymes. By measuring the rate of disappearance of the parent compound in the presence of liver microsomes and the essential cofactor NADPH, we can calculate the intrinsic clearance (Clᵢₙₜ), a core parameter for predicting in vivo hepatic clearance.[12] The inclusion of a "minus cofactor" control validates that the observed depletion is enzyme-dependent.

  • Methodology:

    • Reagent Preparation:

      • Thaw pooled Human Liver Microsomes (HLM) on ice.

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a solution of the NADPH regenerating system in buffer.

    • Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

    • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH solution. For the negative control, add buffer without NADPH.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area.

    • Data Interpretation: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following equations:

      • t₁/₂ = 0.693 / k (where k is the slope of the ln(% remaining) vs. time plot)

      • Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration])

Below is a diagram illustrating the comprehensive workflow for stability assessment.

G cluster_0 Stability Assessment Workflow cluster_1 Hydrolytic Conditions cluster_2 Metabolic Conditions start 6-Oxa-1-azaspiro[3.3]heptane (Test Compound) hydrolytic Protocol 1: Hydrolytic Stability start->hydrolytic metabolic Protocol 2: Metabolic Stability start->metabolic ph2 pH 2.0 (40°C) hydrolytic->ph2 ph7 pH 7.4 (40°C) hydrolytic->ph7 ph9 pH 9.0 (40°C) hydrolytic->ph9 hlm_plus HLM + NADPH (37°C) metabolic->hlm_plus hlm_minus HLM - NADPH (Control) metabolic->hlm_minus analysis LC-MS/MS Analysis (Parent Disappearance) ph2->analysis ph7->analysis ph9->analysis hlm_plus->analysis hlm_minus->analysis data Data Interpretation: - Half-life (t₁/₂) - Intrinsic Clearance (Clᵢₙₜ) analysis->data

Caption: Workflow for assessing the chemical and metabolic stability.

Reactivity and Synthetic Utility

The synthetic value of 6-Oxa-1-azaspiro[3.3]heptane is defined by the distinct and predictable reactivity of its two heterocyclic rings. The azetidine nitrogen serves as a nucleophilic handle for diversification, while the strained oxetane ring can undergo selective ring-opening under specific conditions.

N-Functionalization of the Azetidine Ring

The secondary amine at the N-1 position is the primary site of reactivity under standard conditions. Its nucleophilicity allows for a wide array of derivatization reactions common in medicinal chemistry:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Formation of amides via reaction with acid chlorides, anhydrides, or activated esters.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic systems.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides.

The choice of reaction must consider the potential for the oxetane ring to open under harsh acidic or Lewis acidic conditions. Generally, reactions performed under basic or neutral conditions will selectively functionalize the nitrogen.

Ring-Opening Reactions

While generally stable, the oxetane ring's strain energy can be harnessed for synthetic transformations.[1] It is susceptible to nucleophilic attack, typically activated by a Brønsted or Lewis acid. This provides a pathway to 3,3-disubstituted azetidines, which are themselves valuable scaffolds. For example, reaction with a hydrohalic acid (e.g., HBr) would be expected to yield a (3-(halomethyl)-azetidin-3-yl)methanol derivative. This reactivity must be managed; for instance, using strong acids during salt formation or chromatography could lead to undesired ring cleavage.[13]

The diagram below illustrates the primary reactivity pathways.

G start 6-Oxa-1-azaspiro[3.3]heptane n_func_label N-Functionalization (Basic/Neutral Conditions) start->n_func_label ring_open_label Ring-Opening (Acidic Conditions) start->ring_open_label n_alkyl N-Alkylation n_func_label->n_alkyl R-X or RCHO, [H] n_acyl N-Acylation n_func_label->n_acyl RCOCl n_aryl N-Arylation n_func_label->n_aryl Ar-X, Pd cat. ring_open_product 3,3-Disubstituted Azetidine Derivatives ring_open_label->ring_open_product H⁺, Nu⁻

Caption: Key reactivity pathways for 6-Oxa-1-azaspiro[3.3]heptane.

Application in Drug Discovery: A Novel Bioisostere

The primary application for 6-Oxa-1-azaspiro[3.3]heptane is as a bioisostere for saturated heterocycles commonly found in approved drugs, such as piperidine. Bioisosteric replacement is a powerful strategy to optimize ADME properties, escape existing patent space, and improve target engagement.[14][15]

Compared to its well-studied isomer, 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), the 1,6-isomer offers a distinct advantage: the nitrogen atom is directly attached to the spirocenter. This positions N-substituents along a different spatial vector, opening new possibilities for probing protein binding pockets.

Comparative Physicochemical Properties

Replacing a traditional ring like piperidine with an azaspiro[3.3]heptane analogue can significantly improve key drug-like properties.[14]

ScaffoldTypical LogD₇.₄Typical pKaKey Features
N-Alkyl Piperidine High10.0 - 11.0Flexible, lipophilic, well-understood metabolism.
N-Alkyl 2-Azaspiro[3.3]heptane Moderate-High[4]~9.5More rigid than piperidine, increased lipophilicity.[4]
N-Alkyl 1-Azaspiro[3.3]heptane Moderate[14]9.5 - 10.5[14]Rigid, improved metabolic stability, similar basicity to piperidine.[11][14]
N-Alkyl 6-Oxa-1-azaspiro[3.3]heptane Low-Moderate (Predicted)8.5 - 9.5 (Predicted)Rigid, polar, expected high metabolic stability and solubility.

The introduction of the oxygen atom in 6-Oxa-1-azaspiro[3.3]heptane is predicted to further reduce lipophilicity and modulate basicity compared to the parent 1-azaspiro[3.3]heptane, making it an excellent candidate for improving the ADME profile of a lead compound.[4]

Analytical Characterization

Unambiguous characterization is essential for any building block. The structure of 6-Oxa-1-azaspiro[3.3]heptane can be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple and symmetric. The four protons of the oxetane ring (positions 5 and 7) would appear as a singlet or a narrow multiplet, shifted downfield due to the adjacent oxygen. The four protons of the azetidine ring (positions 2 and 4) would appear as a distinct signal, also downfield due to the nitrogen. A broad singlet corresponding to the N-H proton would also be present.

    • ¹³C NMR: Four distinct signals are expected: the quaternary spirocenter, the two equivalent methylene carbons of the oxetane ring, and the two equivalent methylene carbons of the azetidine ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is 100.0757.

Conclusion

6-Oxa-1-azaspiro[3.3]heptane represents a valuable and underutilized scaffold for drug discovery. Its unique architecture, combining the features of azetidine and oxetane in a rigid spirocyclic framework, offers a compelling strategy to enhance metabolic stability, improve solubility, and explore novel chemical space. By understanding its fundamental stability and reactivity—logically derived from its constituent parts and well-studied analogues—medicinal chemists can confidently deploy this building block to create next-generation therapeutics with optimized, "drug-like" properties. The protocols and insights provided in this guide serve as a validated starting point for its successful application.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Singh, G. S., & Singh, P. (2021). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Request PDF. Available at: [Link]

  • Scott, J. S., & Jones, A. M. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. [Link]

  • Grygorenko, O. O. (2023). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Hudson, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1336–1342. [Link]

  • Moody, C. J., & Rzepa, H. S. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(11), 2959. [Link]

  • Shreiber, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Knowles, R. R., et al. (2021). Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]Heptanes. Journal of the American Chemical Society, 143(10), 4055–4063. [Link]

  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 232, 115433. [Link]

  • Evotec (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]

  • Mercell (n.d.). Metabolic stability in liver microsomes. SOP MetStab. [Link]

  • Meyers, M. J., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • MySkinRecipes (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. ResearchGate. Available at: [Link]

  • BioIVT (n.d.). Metabolic Stability Assay Services. Retrieved January 27, 2026, from [Link]

  • Pharma Stability (2024). Principles & Study Design. ICH-Aligned Blueprint for Pharmaceutical Stability Testing. [Link]

  • Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13332–13403. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Britton, J., & Carreira, E. M. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Egyptian Drug Authority (n.d.). Stability Study Protocol. Retrieved January 27, 2026, from [Link]

  • Bull, J. A., et al. (2018). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 16(20), 3847-3852. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Request PDF. Available at: [Link]

  • Kirichok, A. A., et al. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane. ResearchGate. Available at: [Link]

Sources

Foundational

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Initial Synthesis Strategies for the 6-Oxa-1-azaspiro[3.3]heptane Core The 6-Oxa-1-azaspiro[3.3]heptane core is a strained, sp³-rich, bicyclic heterocyclic scaffold that has garnered si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Synthesis Strategies for the 6-Oxa-1-azaspiro[3.3]heptane Core

The 6-Oxa-1-azaspiro[3.3]heptane core is a strained, sp³-rich, bicyclic heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates.[1][2] Often employed as a bioisosteric replacement for common motifs such as morpholine and piperidine, the 6-Oxa-1-azaspiro[3.3]heptane moiety can improve crucial physicochemical properties, including aqueous solubility and metabolic stability, while offering novel exit vectors for further molecular elaboration.[3] The inherent challenges in synthesizing such strained ring systems have spurred the development of innovative chemical strategies, which this guide will explore in detail.[3][4]

This document serves as a technical guide for researchers, chemists, and professionals in drug development, providing a comprehensive overview of the primary synthetic routes to the 6-Oxa-1-azaspiro[3.3]heptane core. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer insights into the practical considerations for each approach.

Strategy 1: Convergent Synthesis via Nucleophilic Cyclization

A robust and scalable approach to the 6-Oxa-1-azaspiro[3.3]heptane core involves the construction of the azetidine ring through a nucleophilic substitution reaction on a pre-formed oxetane precursor. This strategy is particularly advantageous due to its convergent nature and the commercial availability of the starting materials.[5][6]

The cornerstone of this approach is the key intermediate, 3,3-bis(bromomethyl)oxetane. This electrophilic building block is synthesized from the readily available flame retardant, tribromoneopentyl alcohol.[6] The oxetane ring is formed via an intramolecular Williamson ether synthesis under basic conditions. Subsequent reaction with a primary amine or aniline derivative leads to a double alkylation, forming the desired spirocyclic azetidine ring.

A notable application of this strategy is in the synthesis of a key intermediate for the potent antibiotic drug candidate, TBI-223.[5][6]

Workflow for Convergent Synthesis

A Tribromoneopentyl Alcohol B 3,3-bis(bromomethyl)oxetane A->B NaOH, Schotten-Baumann (Oxetane Ring Formation) D 6-Oxa-1-azaspiro[3.3]heptane Derivative B->D Hydroxide-facilitated Alkylation (Azetidine Ring Formation) C Primary Amine (e.g., 2-Fluoro-4-nitroaniline) C->D

Caption: Convergent synthesis of the 6-Oxa-1-azaspiro[3.3]heptane core.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5][6]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol in an appropriate solvent (e.g., toluene), add a solution of sodium hydroxide.

  • A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, can be employed to facilitate the reaction.

  • Heat the reaction mixture to facilitate the intramolecular cyclization.

  • After completion, the organic layer containing the crude product is separated.

  • The crude product is purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 2-fluoro-4-nitroaniline in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add 3,3-bis(bromomethyl)oxetane.

  • Add a strong base, such as sodium hydroxide, to the mixture.

  • Heat the reaction mixture to the optimal temperature (e.g., 80 °C) to drive the double alkylation and subsequent cyclization.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent.

  • The final product is purified by crystallization or column chromatography.

Data Summary
StepStarting MaterialReagentsYieldPurityReference
Synthesis of 3,3-bis(bromomethyl)oxetaneTribromoneopentyl alcoholNaOH72%>95%[6]
Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetane, NaOH87%>99%[5]

Strategy 2: [2+2] Cycloaddition and Subsequent Reduction

This synthetic route constructs the 1-azaspiro[3.3]heptane framework, a close analogue of the target core, through a key thermal [2+2] cycloaddition reaction.[7] This strategy is particularly useful for accessing the parent azaspirocycle, which can then be further functionalized. The cycloaddition occurs between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), to form a spirocyclic β-lactam.[3][7] The resulting β-lactam is then reduced to the corresponding azetidine using a powerful reducing agent like alane.[7]

Workflow for [2+2] Cycloaddition and Reduction

A Endocyclic Alkene C Spirocyclic β-Lactam A->C Thermal [2+2] Cycloaddition B Graf's Isocyanate (ClO2S-NCO) B->C D 1-Azaspiro[3.3]heptane C->D Reduction (e.g., Alane)

Caption: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] cycloaddition.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane[7]

Step 1: Thermal [2+2] Cycloaddition

  • In a suitable solvent, the chosen endocyclic alkene is reacted with Graf's isocyanate.

  • The reaction is typically performed at elevated temperatures to facilitate the cycloaddition.

  • The progress of the reaction is monitored until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the spirocyclic β-lactam is isolated and purified.

Step 2: Reduction of the β-Lactam

  • The isolated spirocyclic β-lactam is dissolved in an anhydrous aprotic solvent (e.g., THF).

  • A solution of a reducing agent, such as alane (AlH₃), is added carefully to the β-lactam solution.

  • The reaction is stirred until the reduction is complete.

  • The reaction is quenched, and the 1-azaspiro[3.3]heptane product is isolated and purified.

Strategy 3: Photochemical Synthesis via Paternò–Büchi Reaction

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring.[8][9][10] This strategy can be adapted to synthesize spirocyclic oxetanes.[8][11] For the 6-Oxa-1-azaspiro[3.3]heptane core, this would typically involve the irradiation of a suitable azetidinone derivative in the presence of an alkene. The reaction proceeds through the formation of an excited state of the carbonyl compound, which then reacts with the alkene to form the four-membered oxetane ring.

Conceptual Workflow for Photochemical Synthesis

A Azetidinone Derivative C Excited State Azetidinone A->C UV Irradiation (hν) B Alkene D 6-Oxa-1-azaspiro[3.3]heptane Core B->D C->D [2+2] Cycloaddition A Diallylated Precursor C Spirocyclic Alkene A->C Ring-Closing Metathesis B Grubbs' Catalyst B->C D 6-Oxa-1-azaspiro[3.3]heptane Core C->D Reduction/Further Functionalization

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Significance of 6-Oxa-1-azaspiro[3.3]heptane Oxalate in Medicinal Chemistry Spirocyclic scaffolds have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of 6-Oxa-1-azaspiro[3.3]heptane Oxalate in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target specificity. Among these, the 6-oxa-1-azaspiro[3.3]heptane motif is a particularly interesting bioisostere for commonly used fragments like piperidine and morpholine. Its rigid, strained structure presents a unique vectoral projection of substituents, offering novel ways to explore chemical space and design next-generation therapeutics. The oxalate salt form provides a stable, crystalline solid that is amenable to formulation and handling.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane oxalate, complete with explanations of the underlying chemical principles and practical considerations for each stage of the process.

Overall Synthetic Strategy

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane oxalate is a multi-step process that begins with the commercially available N-Boc protected aminocyclobutanone. The core of the strategy involves the formation of a chlorohydrin intermediate followed by an intramolecular cyclization to construct the spirocyclic oxetane-azetidine core. The final steps involve the deprotection of the amine and subsequent salt formation with oxalic acid.

Part 1: Synthesis of the Spirocyclic Core

Step 1: Synthesis of tert-butyl 1-(chloromethyl)-3-hydroxy-3-aminocyclobutylcarbamate

This initial step involves a Grignard reaction to introduce the chloromethyl group and form the key chlorohydrin intermediate.

Reaction Scheme:

Step_1_Reaction_Scheme start 3-(Boc-amino)cyclobutanone product tert-butyl 1-(chloromethyl)-3-hydroxy-3-aminocyclobutylcarbamate start->product THF, 0 °C to rt reagent ClCH2MgCl (Chloromethylmagnesium chloride) reagent->product

Caption: Grignard addition to form the chlorohydrin intermediate.

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(Boc-amino)cyclobutanone (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloromethylmagnesium chloride (1.2 eq, typically a 1M solution in diethyl ether) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure chlorohydrin intermediate.

Scientific Rationale:

  • Grignard Reaction: The Grignard reagent, chloromethylmagnesium chloride, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This forms a new carbon-carbon bond and, after an aqueous workup, generates the tertiary alcohol.

  • Stereochemistry: The nucleophilic addition to the cyclobutanone can occur from either face of the planar carbonyl group. This will likely result in a mixture of diastereomers, which may or may not be separable by chromatography at this stage. For the purpose of the subsequent cyclization, separation of diastereomers is often not necessary.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent quenching of the reagent.

Step 2: Intramolecular Cyclization to form 1-Boc-6-oxa-1-azaspiro[3.3]heptane

This step involves an intramolecular Williamson ether synthesis to form the oxetane ring of the spirocycle.

Reaction Scheme:

Step_2_Reaction_Scheme start tert-butyl 1-(chloromethyl)-3-hydroxy-3-aminocyclobutylcarbamate product 1-Boc-6-oxa-1-azaspiro[3.3]heptane start->product THF, 0 °C to rt reagent NaH (Sodium Hydride) reagent->product

Caption: Intramolecular Williamson ether synthesis to form the spirocycle.

Protocol:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the chlorohydrin intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-6-oxa-1-azaspiro[3.3]heptane.

Scientific Rationale:

  • Intramolecular Williamson Ether Synthesis: Sodium hydride, a strong base, deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the oxetane ring.

  • Choice of Base: A strong, non-nucleophilic base like NaH is ideal for this transformation as it efficiently deprotonates the alcohol without competing in intermolecular side reactions.

Part 2: Deprotection and Oxalate Salt Formation

This final stage can potentially be performed in a one-pot procedure, where oxalic acid serves as both the deprotecting agent and the salt-forming agent.

Reaction Scheme:

Step_3_Reaction_Scheme start 1-Boc-6-oxa-1-azaspiro[3.3]heptane product 6-Oxa-1-azaspiro[3.3]heptane oxalate start->product Isopropanol, rt reagent Oxalic Acid reagent->product

Caption: One-pot Boc deprotection and oxalate salt formation.

Protocol:

  • Dissolve 1-Boc-6-oxa-1-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as isopropanol or acetone (approximately 10-20 mL per gram).

  • In a separate flask, dissolve anhydrous oxalic acid (1.1 eq) in the same solvent.

  • Slowly add the oxalic acid solution to the solution of the Boc-protected spirocycle at room temperature with vigorous stirring.

  • A white precipitate should begin to form. Stir the mixture for an additional 1-2 hours at room temperature.

  • If precipitation is slow or incomplete, the mixture can be cooled in an ice bath or a small amount of a non-polar solvent like diethyl ether can be added to promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to a constant weight to yield 6-Oxa-1-azaspiro[3.3]heptane oxalate as a white crystalline solid.

Scientific Rationale:

  • Acid-Catalyzed Deprotection: The acidic protons of oxalic acid catalyze the removal of the tert-butoxycarbonyl (Boc) protecting group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation (which is then deprotonated to isobutylene) and carbon dioxide.

  • Salt Formation: Once the free amine is generated, it is immediately protonated by another equivalent of oxalic acid to form the stable oxalate salt. The formation of a crystalline solid drives the reaction to completion.

  • Solvent Choice: Solvents like isopropanol and acetone are often used for oxalate salt formation as they can dissolve the starting materials but often lead to the precipitation of the final salt, simplifying purification.[1]

Data Presentation

Table 1: Reagents and Properties

Reagent/CompoundFormulaMW ( g/mol )RoleKey Safety Precautions
3-(Boc-amino)cyclobutanoneC₉H₁₅NO₃185.22Starting MaterialIrritant. Avoid inhalation and contact with skin and eyes.
Chloromethylmagnesium chlorideCH₂Cl₂Mg94.68Grignard ReagentHighly flammable and water-reactive. Handle under inert atmosphere. Corrosive.
Sodium Hydride (60% in oil)NaH24.00BaseFlammable solid, water-reactive. Handle under inert atmosphere. Corrosive.
Oxalic Acid (anhydrous)C₂H₂O₄90.03Deprotecting and Salt-forming agentCorrosive and toxic. Avoid inhalation and contact with skin and eyes.
Tetrahydrofuran (anhydrous)C₄H₈O72.11SolventHighly flammable. Peroxide former. Use in a well-ventilated area.
IsopropanolC₃H₈O60.10SolventFlammable. Irritant.

Table 2: Expected Analytical Data for 6-Oxa-1-azaspiro[3.3]heptane Oxalate

AnalysisExpected Results
¹H NMR Signals corresponding to the methylene protons of the azetidine and oxetane rings, and a broad signal for the ammonium proton.
¹³C NMR Signals for the spiro carbon, and the methylene carbons of the azetidine and oxetane rings, as well as the carboxylate carbon of the oxalate.
Mass Spec (ESI+) m/z corresponding to the free amine [M+H]⁺.
IR (KBr) Broad N-H stretching bands for the ammonium salt, C-O stretching for the ether, and C=O stretching for the oxalate.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation of Spirocyclic Core cluster_final Final Product Formation start Start: 3-(Boc-amino)cyclobutanone grignard Step 1: Grignard Reaction - Add ClCH2MgCl in THF - Quench with NH4Cl start->grignard extract1 Workup & Purification - Extraction with EtOAc - Column Chromatography grignard->extract1 intermediate1 Intermediate: tert-butyl 1-(chloromethyl)-3-hydroxy-3-aminocyclobutylcarbamate extract1->intermediate1 cyclization Step 2: Intramolecular Cyclization - Add to NaH in THF intermediate1->cyclization extract2 Workup & Purification - Extraction with EtOAc - Column Chromatography cyclization->extract2 intermediate2 Intermediate: 1-Boc-6-oxa-1-azaspiro[3.3]heptane extract2->intermediate2 deprotection_salt Step 3: Deprotection & Salt Formation - Add Oxalic Acid in Isopropanol intermediate2->deprotection_salt filtration Isolation - Vacuum Filtration - Wash with cold solvent deprotection_salt->filtration product Final Product: 6-Oxa-1-azaspiro[3.3]heptane oxalate filtration->product

Caption: Overall experimental workflow for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Trustworthiness and Self-Validation

  • Monitoring Reaction Progress: Each step of this protocol should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material before proceeding to the next step or workup.

  • Characterization of Intermediates: It is highly recommended to characterize the purified intermediates (the chlorohydrin and the Boc-protected spirocycle) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. This will provide confidence in the success of each step before proceeding.

  • Final Product Analysis: The final product, 6-Oxa-1-azaspiro[3.3]heptane oxalate, should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and Infrared (IR) spectroscopy to confirm its structure and purity. Elemental analysis can also be performed to verify the empirical formula.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019.
  • Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014.
  • Clayden, J., Greeves, N., and Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Eliel, E. L., Wilen, S. H., and Mander, L. N. Stereochemistry of Organic Compounds. Wiley, 1994.
  • Perrin, D. D., and Armarego, W. L. F. Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., and Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2014.
  • Sciencemadness Discussion Forum. Forming oxalate salts of amines. [Link]

  • Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.

Sources

Application

The Rising Star in Medicinal Chemistry: Application Notes for 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Introduction: Navigating Beyond Flatland in Drug Design In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Beyond Flatland in Drug Design

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The over-reliance on flat, aromatic structures in drug discovery has been linked to issues of promiscuity and off-target effects. Strained spirocyclic scaffolds, such as 6-Oxa-1-azaspiro[3.3]heptane, have emerged as powerful tools to overcome these limitations. Their rigid, three-dimensional architecture offers a unique vectoral projection of substituents, enabling more precise interactions with biological targets.[1][2]

This guide provides a comprehensive overview of the applications of 6-Oxa-1-azaspiro[3.3]heptane oxalate in medicinal chemistry. We will delve into its role as a versatile building block, explore its impact on critical drug-like properties, and provide detailed protocols for its incorporation into lead compounds.

The Strategic Advantage of the 6-Oxa-1-azaspiro[3.3]heptane Scaffold

The 6-Oxa-1-azaspiro[3.3]heptane motif, a structural isomer of the more commonly cited 2-oxa-6-azaspiro[3.3]heptane, is a valuable addition to the medicinal chemist's toolkit. It can be conceptualized as a conformationally restricted analogue of piperidine or a bioisostere of other saturated heterocycles that are prevalent in marketed drugs.

The key advantages of this scaffold include:

  • Enhanced Three-Dimensionality: The spirocyclic nature imparts a rigid, non-planar geometry, which can lead to improved target selectivity and potency by presenting functional groups in well-defined spatial orientations.[1][3]

  • Improved Physicochemical Properties: Incorporation of spirocyclic motifs has been shown to favorably modulate key drug-like properties. While the addition of carbon would intuitively increase lipophilicity, in many cases, azaspiro[3.3]heptanes have been observed to lower the distribution coefficient (logD), potentially due to increased basicity and altered solvation properties. This can lead to improved aqueous solubility and reduced metabolic turnover.[4]

  • Metabolic Stability: The quaternary spirocenter can block common sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[5]

  • Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical matter, enabling the exploration of new structure-activity relationships (SAR) and the development of intellectual property.[2]

The oxalate salt form of 6-Oxa-1-azaspiro[3.3]heptane is a convenient and stable crystalline solid, making it easy to handle and weigh for synthetic transformations. The free base can be readily generated in situ or through a simple extraction procedure.

Core Applications in Drug Discovery

While specific examples of 6-Oxa-1-azaspiro[3.3]heptane in clinical development are not yet as prevalent as its 2-oxa-6-aza isomer, its utility can be inferred from the broad applications of related azaspirocycles.[6][7] The primary application of this scaffold is as a versatile secondary amine building block for the synthesis of a diverse range of derivatives.

dot

Caption: Key strategic applications of the 6-Oxa-1-azaspiro[3.3]heptane scaffold.

The secondary amine of 6-Oxa-1-azaspiro[3.3]heptane serves as a nucleophilic handle for a variety of synthetic transformations, allowing its seamless integration into target molecules. The following sections provide detailed protocols for the most common and impactful of these reactions.

Experimental Protocols: A Guide to Synthetic Diversification

The following protocols are designed to be robust and adaptable, providing a solid foundation for the derivatization of 6-Oxa-1-azaspiro[3.3]heptane.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-Oxa-1-azaspiro[3.3]heptane with aryl halides to form N-aryl derivatives. This is a cornerstone reaction for building molecules targeting a wide array of protein families.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, particularly the reductive elimination step. The use of a non-nucleophilic base like sodium tert-butoxide is essential to prevent unwanted side reactions.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane oxalate

  • Aryl halide (e.g., bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add 6-Oxa-1-azaspiro[3.3]heptane oxalate (1.2 eq) and sodium tert-butoxide (2.5 eq) to the flask. Note: The additional base is required to neutralize the oxalic acid and deprotonate the amine.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

dot

Buchwald_Hartwig_Workflow A Inert Atmosphere Setup (Schlenk Flask) B Add Aryl Halide, Pd₂(dba)₃, Xantphos A->B C Add Spiroamine Oxalate & NaOtBu B->C D Add Anhydrous Toluene C->D E Heat (100-110 °C) & Monitor D->E F Cool & Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for N-Arylation of 6-Oxa-1-azaspiro[3.3]heptane.

Protocol 2: N-Acylation to Form Amides

This protocol details the formation of an amide bond between 6-Oxa-1-azaspiro[3.3]heptane and a carboxylic acid, a common linkage in many drug molecules.

Rationale: The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) provides a mild and efficient method for amide bond formation, minimizing side reactions and racemization if the carboxylic acid has a chiral center.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane oxalate

  • Carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of 6-Oxa-1-azaspiro[3.3]heptane oxalate (1.1 eq) and DIPEA (2.2 eq) in DMF. The additional DIPEA is to liberate the free amine from the oxalate salt.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash chromatography or preparative HPLC.

Protocol 3: Reductive Amination

This protocol describes the coupling of 6-Oxa-1-azaspiro[3.3]heptane with an aldehyde or ketone to form a C-N bond via an intermediate iminium ion.

Rationale: Reductive amination is a highly reliable and versatile method for forming C-N bonds.[4] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion over the starting carbonyl compound and is tolerant of mildly acidic conditions, which favor iminium ion formation.

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane oxalate

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 6-Oxa-1-azaspiro[3.3]heptane oxalate (1.1 eq) in DCM or DCE.

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious of gas evolution.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Physicochemical Impact

The incorporation of azaspiro[3.3]heptane scaffolds can significantly impact the physicochemical properties of a molecule. The table below presents a comparative analysis of a hypothetical parent compound with its spirocyclic analogue, based on trends reported in the literature for similar scaffolds.[4]

PropertyParent Compound (e.g., N-Aryl Piperidine)Spirocyclic Analogue (N-Aryl-6-oxa-1-azaspiro[3.3]heptane)Rationale for Change
Molecular Weight XX + 12.02Addition of a C₂H₂ fragment
logD at pH 7.4 YOften Y - 0.5 to 1.5Increased basicity and altered 3D shape affecting solvation
Aqueous Solubility ZGenerally > ZLower lipophilicity and introduction of a polar oxetane ring
Metabolic Stability (t½) TOften > TSpirocenter blocks potential sites of metabolism
pKa ~8.5 - 9.5Typically higherStrained ring systems can increase the basicity of the nitrogen

Conclusion and Future Outlook

6-Oxa-1-azaspiro[3.3]heptane oxalate is a promising and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a pathway to novel chemical space with potentially improved drug-like properties. The protocols outlined in this guide provide a robust starting point for the synthetic exploration of this scaffold. As the demand for sp³-rich, structurally complex molecules continues to grow, we anticipate that 6-Oxa-1-azaspiro[3.3]heptane and its derivatives will play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3524–3526. Available from: [Link]

  • Carreira, E. M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Grygorenko, O. O., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. Available from: [Link]

  • Chemodanov, D., et al. (2024). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Barfoot, C., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 144(32), 14516–14522. Available from: [Link]

  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1186–1192. Available from: [Link]

  • Frank, D. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1536–1542. Available from: [Link]

  • Stepan, A. F., et al. (2012). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Letters, 14(6), 1552–1555. Available from: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Procter, D. J., et al. (2016). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 358(7), 1066–1071. Available from: [Link]

Sources

Method

The Ascendance of a Novel Scaffold: 6-Oxa-1-azaspiro[3.3]heptane in Modern Synthesis

In the relentless pursuit of novel chemical entities with enhanced pharmaceutical properties, the architectural sophistication of molecular scaffolds plays a pivotal role. Among the emerging classes of building blocks, s...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel chemical entities with enhanced pharmaceutical properties, the architectural sophistication of molecular scaffolds plays a pivotal role. Among the emerging classes of building blocks, strained spirocyclic systems have garnered considerable attention for their ability to impart desirable three-dimensionality, improve physicochemical properties, and explore uncharted chemical space. This application note delves into the synthesis and utility of a particularly promising scaffold: 6-Oxa-1-azaspiro[3.3]heptane. This unique building block, characterized by a strained four-membered oxetane ring fused spirocyclically to an azetidine ring, offers a compelling combination of structural rigidity and synthetic versatility, positioning it as a valuable asset for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Spiro[3.3]heptane Motif

The spiro[3.3]heptane framework is increasingly recognized as a valuable bioisostere for commonly employed saturated heterocycles such as piperidine and morpholine.[1][2] The rigid, three-dimensional arrangement of substituents around the spirocyclic core can lead to improved target engagement and selectivity. Furthermore, the introduction of a spiro-center can significantly impact a molecule's physicochemical properties, often leading to a reduction in lipophilicity (logD) and an enhancement of metabolic stability, key parameters in the optimization of drug candidates.[3][4] The incorporation of an oxetane ring, in particular, has been shown to favorably modulate aqueous solubility and act as a stable polar motif.[5]

Synthesis of the 6-Oxa-1-azaspiro[3.3]heptane Scaffold: A Proposed Pathway

While a direct, detailed synthetic protocol for 6-Oxa-1-azaspiro[3.3]heptane is not extensively documented in publicly available literature, a robust and scalable synthesis can be proposed based on established methodologies for its constitutional isomer, 2-oxa-6-azaspiro[3.3]heptane.[4][6] The key to accessing this scaffold lies in the strategic construction of the fused four-membered rings.

A plausible and efficient synthetic route commences with a commercially available and cost-effective starting material, tribromoneopentyl alcohol.[6] The synthesis would proceed through the formation of a key intermediate, 3-(hydroxymethyl)azetidin-3-ol, followed by the construction of the oxetane ring.

G cluster_0 Proposed Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Start Tribromoneopentyl alcohol Step1 Reaction with a primary amine (e.g., Benzylamine) High temperature, base Intermediate1 N-Protected 3-bromo-2,2-bis(bromomethyl)propan-1-amine Step2 Intramolecular cyclization Base (e.g., NaOH) Intermediate2 N-Protected 3-(bromomethyl)azetidin-3-yl)methanol Step3 Intramolecular Williamson ether synthesis Strong base (e.g., NaH) Intermediate3 N-Protected 6-Oxa-1-azaspiro[3.3]heptane Step4 Deprotection (e.g., Hydrogenolysis for Benzyl group) Pd/C, H2 End 6-Oxa-1-azaspiro[3.3]heptane

This proposed multi-step synthesis offers a logical and feasible approach to obtaining the target scaffold in good overall yield. The choice of protecting group for the nitrogen atom is critical and will depend on the desired downstream applications. A benzyl group is a common choice due to its stability and ease of removal via hydrogenolysis.

Physicochemical Properties

Understanding the intrinsic properties of a building block is paramount for its effective application. The following table summarizes the key physicochemical properties of 6-Oxa-1-azaspiro[3.3]heptane.

PropertyValueSource
Molecular FormulaC₅H₉NO[7]
Molecular Weight99.13 g/mol [7]
Boiling Point164.1 °C at 760 mmHg[7]
Density1.12 g/cm³[7]
logP (calculated)-0.6PubChem

Application in Synthesis: N-Functionalization Protocols

The secondary amine of 6-Oxa-1-azaspiro[3.3]heptane provides a versatile handle for a wide range of synthetic transformations, allowing for its seamless incorporation into more complex molecular architectures. The nucleophilic nature of the azetidine nitrogen facilitates reactions with various electrophiles.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution

The reaction of 6-Oxa-1-azaspiro[3.3]heptane with activated aryl halides is a powerful method for forging carbon-nitrogen bonds. This reaction is particularly relevant in medicinal chemistry for the synthesis of compounds targeting a wide array of biological targets.

General Procedure:

  • To a solution of 6-Oxa-1-azaspiro[3.3]heptane (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF) is added the activated aryl halide (1.0-1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 130 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

A specific example of this transformation is the reaction of 2-oxa-6-azaspiro[3.3]heptane with 4-fluorobenzonitrile, which proceeds smoothly in DMSO at reflux to yield the corresponding N-arylated product.[8] A similar reactivity can be anticipated for the 6-oxa-1-azaspiro[3.3]heptane isomer.

G cluster_1 N-Arylation Workflow Start 6-Oxa-1-azaspiro[3.3]heptane Reagents Activated Aryl Halide Base (e.g., K2CO3) Solvent (e.g., DMSO) Conditions Heat (80-130 °C) Workup Aqueous Workup Extraction Purification Column Chromatography Product N-Arylated 6-Oxa-1-azaspiro[3.3]heptane Derivative

Protocol 2: Reductive Amination

Reductive amination provides a straightforward method for the N-alkylation of 6-Oxa-1-azaspiro[3.3]heptane with a wide variety of aldehydes and ketones.

General Procedure:

  • To a solution of 6-Oxa-1-azaspiro[3.3]heptane (1.0 eq) and the desired carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane) is added a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.2-1.5 eq).

  • Acetic acid (catalytic to 1.0 eq) may be added to facilitate iminium ion formation.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Case Study: The Role of a Related Scaffold in an Anti-Tuberculosis Drug Candidate

The significance of the oxa-azaspiro[3.3]heptane scaffold is underscored by its incorporation into TBI-223, a promising drug candidate for the treatment of tuberculosis.[6] The key intermediate in the synthesis of TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a constitutional isomer of the title compound. A low-cost, scalable, and protecting-group-free synthesis of this intermediate has been developed, highlighting the industrial relevance of this class of molecules.[6] The synthesis involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.[6] This case study demonstrates the tangible impact of oxa-azaspiro[3.3]heptane building blocks in the development of new therapeutics.

Conclusion and Future Outlook

6-Oxa-1-azaspiro[3.3]heptane is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and materials science. Its unique spirocyclic architecture, combining the features of an oxetane and an azetidine, offers a compelling strategy for modulating the physicochemical properties of lead compounds. The proposed synthetic route, based on established chemistry, provides a clear path to accessing this important scaffold. The straightforward N-functionalization protocols further enhance its utility, allowing for its facile incorporation into a diverse range of molecular frameworks. As the demand for novel chemical matter continues to grow, the strategic application of building blocks like 6-Oxa-1-azaspiro[3.3]heptane will undoubtedly play a crucial role in the advancement of chemical synthesis and the development of next-generation therapeutics.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. National Institutes of Health. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of 6-Oxa-1-azaspiro[3.3]heptane

Introduction: The Rising Prominence of 6-Oxa-1-azaspiro[3.3]heptane in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 6-Oxa-1-azaspiro[3.3]heptane in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The 6-oxa-1-azaspiro[3.3]heptane moiety has emerged as a compelling bioisostere for commonly used saturated heterocycles such as piperidine and morpholine. Its rigid, three-dimensional structure can lead to enhanced metabolic stability, improved aqueous solubility, and a more defined vector for interacting with biological targets.[1][2] This guide provides a comprehensive overview of the standard protocols for the N-functionalization of the 6-oxa-1-azaspiro[3.3]heptane ring, empowering researchers to explore the chemical space around this promising scaffold.

Synthesis of the Core Scaffold: 6-Oxa-1-azaspiro[3.3]heptane

A reliable supply of the parent scaffold is paramount for any functionalization campaign. While the Boc-protected derivative of 6-oxa-1-azaspiro[3.3]heptane is commercially available, a robust in-house synthesis is often desirable. Drawing inspiration from the synthesis of the isomeric 2-oxa-6-azaspiro[3.3]heptane, a plausible and efficient route to 6-oxa-1-azaspiro[3.3]heptane is proposed below.[3]

Proposed Synthetic Pathway

The synthesis initiates with a double N-alkylation of a suitable amine with 3,3-bis(bromomethyl)oxetane. A key consideration is the choice of the nitrogen source to favor the formation of the desired 1-aza spirocycle.

Synthesis_of_6-Oxa-1-azaspiro[3.3]heptane start 3,3-Bis(bromomethyl)oxetane intermediate N-Protected or Free Amine 6-Oxa-1-azaspiro[3.3]heptane start->intermediate Double N-alkylation amine Ammonia or Protected Amine amine->intermediate final_product 6-Oxa-1-azaspiro[3.3]heptane (as salt or free base) intermediate->final_product Deprotection (if necessary) caption Proposed synthetic route to 6-Oxa-1-azaspiro[3.3]heptane.

Caption: Proposed synthetic route to 6-Oxa-1-azaspiro[3.3]heptane.

Experimental Protocol: Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Hydrochloride

This protocol is adapted from the synthesis of the isomeric 2-oxa-6-azaspiro[3.3]heptane.[3]

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Benzylamine

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • N-Benzylation: To a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and sodium carbonate (2.5 eq). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield N-benzyl-6-oxa-1-azaspiro[3.3]heptane.

  • Debenzylation: Dissolve the N-benzyl-6-oxa-1-azaspiro[3.3]heptane (1.0 eq) in methanol and add 10% Pd/C (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Salt Formation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. To the filtrate, add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford 6-oxa-1-azaspiro[3.3]heptane hydrochloride as a white solid.

Protocols for N-Functionalization

The secondary amine of 6-oxa-1-azaspiro[3.3]heptane is a versatile handle for introducing a wide array of functional groups. The following section details standard protocols for common N-functionalization reactions.

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents.

N-Alkylation_Workflow start 6-Oxa-1-azaspiro[3.3]heptane (or its salt) product N-Alkyl-6-oxa-1-azaspiro[3.3]heptane start->product Reaction in polar aprotic solvent (e.g., DMF, ACN) reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) reagents->product caption General workflow for N-alkylation.

Caption: General workflow for N-alkylation.

Protocol: N-Alkylation with an Alkyl Bromide

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane hydrochloride

  • Alkyl bromide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of 6-oxa-1-azaspiro[3.3]heptane hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add the alkyl bromide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated product.

Reagent/ConditionRationale
Base (K₂CO₃, DIPEA) Neutralizes the HCl salt and the acid generated during the reaction.
Solvent (DMF, ACN) Polar aprotic solvents facilitate Sₙ2 reactions.
Temperature Room temperature is often sufficient, but heating can accelerate slower reactions.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, particularly when direct alkylation is challenging or when the desired alkyl group is derived from an aldehyde or ketone.[4][5]

Protocol: Reductive Amination with an Aldehyde

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane hydrochloride

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

Procedure:

  • To a stirred suspension of 6-oxa-1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM, add the aldehyde (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Reagent/ConditionRationale
Reducing Agent (NaBH(OAc)₃) A mild and selective reducing agent for iminium ions, tolerant of many functional groups.[4]
Solvent (DCM, DCE) Aprotic solvents that are compatible with the reagents.
Base (Et₃N, DIPEA) Neutralizes the hydrochloride salt.
N-Acylation

The introduction of an acyl group can be achieved using various acylating agents such as acyl chlorides or anhydrides.

Protocol: N-Acylation with an Acyl Chloride

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane hydrochloride

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 6-oxa-1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reagent/ConditionRationale
Base (Et₃N, Pyridine) Acts as a nucleophilic catalyst and scavenges the HCl byproduct.
Solvent (DCM) An inert solvent that dissolves the reactants.
Temperature (0 °C to rt) Controls the reactivity of the acyl chloride and minimizes side reactions.
Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction.[6][7]

Buchwald-Hartwig_Amination start 6-Oxa-1-azaspiro[3.3]heptane product N-Aryl-6-oxa-1-azaspiro[3.3]heptane start->product aryl_halide Aryl Halide/Triflate (Ar-X) aryl_halide->product catalyst Pd Catalyst Ligand Base catalyst->product Cross-coupling caption General scheme for Buchwald-Hartwig amination.

Caption: General scheme for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 6-Oxa-1-azaspiro[3.3]heptane

  • Aryl bromide or chloride (1.0 eq)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos or SPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 6-oxa-1-azaspiro[3.3]heptane (1.2 eq), Pd₂(dba)₃, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reagent/ConditionRationale
Catalyst (Pd₂(dba)₃) A common Pd(0) source for cross-coupling reactions.
Ligand (XPhos, SPhos) Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.
Base (NaOtBu, Cs₂CO₃) A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent (Toluene, Dioxane) Anhydrous, high-boiling point solvents are typically used.

Conclusion and Future Outlook

The 6-oxa-1-azaspiro[3.3]heptane scaffold represents a valuable building block in contemporary drug discovery. The protocols detailed herein provide a robust foundation for the N-functionalization of this ring system, enabling the synthesis of diverse libraries of compounds for biological screening. The continued exploration of this and other spirocyclic systems will undoubtedly lead to the development of novel therapeutics with improved pharmacological profiles.

References

  • Grygorenko, O. O., et al. (2020). Azaspiro[3.3]heptanes: A Practical Guide to Synthesis. Chemical Reviews, 120(21), 12095-12185.
  • Rohde, L. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1323–1329.
  • Carreira, E. M., & Fessard, T. C. (2010). Spirocyclic oxetanes: a new class of conformationally restricted scaffolds in drug discovery.
  • Huang, W., et al. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.

Sources

Method

Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery

An Application Guide to the Comprehensive Characterization of 6-Oxa-1-azaspiro[3.3]heptane In modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 6-Oxa-1-azaspiro[3.3]heptane

In modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy unique chemical space is relentless. Spiro[3.3]heptanes, particularly their heteroatom-containing derivatives, have emerged as valuable building blocks.[1] Their rigid, three-dimensional structures can enhance metabolic stability, increase aqueous solubility, and provide precise vectors for interacting with biological targets, making them attractive bioisosteres for common motifs like piperidine and morpholine.[2][3]

6-Oxa-1-azaspiro[3.3]heptane, with its unique arrangement of an azetidine and an oxetane ring sharing a single carbon atom, is a scaffold of significant interest.[4] It serves as a compact, polar, and non-planar motif that can replace less favorable groups in drug candidates, potentially improving drug-like properties.[5][6] The successful incorporation of this and similar spirocycles into advanced drug candidates, such as AZD1979, underscores the importance of this structural class.[6][7]

This guide provides a comprehensive overview of the essential analytical methods required for the unambiguous characterization of 6-Oxa-1-azaspiro[3.3]heptane. As a Senior Application Scientist, my objective is not merely to list protocols, but to provide the underlying rationale for each step, empowering researchers to generate robust, reliable, and defensible analytical data. The workflows described herein are designed to be self-validating, ensuring the highest degree of scientific integrity from initial structural confirmation to final purity assessment.

Overall Analytical Workflow

A multi-technique approach is imperative for the full characterization of a novel scaffold like 6-Oxa-1-azaspiro[3.3]heptane. The logical flow of analysis ensures that each subsequent step is built upon a solid foundation of data, confirming identity, purity, and stability.

Analytical_Workflow cluster_Identity cluster_Purity cluster_Properties Sample Sample Synthesis & Purification Identity Structural Elucidation Sample->Identity Purity Purity & Impurity Profile Identity->Purity  Identity Confirmed Report Comprehensive Characterization Report Identity->Report NMR NMR (1H, 13C, 2D) MS Mass Spectrometry (EI/ESI) Properties Physicochemical Properties Purity->Properties  Purity ≥ 95% Purity->Report GC GC-FID / GC-MS HPLC HPLC-UV / LC-MS (for derivatives/salts) Properties->Report FTIR FTIR Spectroscopy Thermal Thermal Analysis (DSC/TGA) XRay X-Ray Crystallography (if applicable)

Caption: Integrated workflow for the characterization of 6-Oxa-1-azaspiro[3.3]heptane.

Part 1: Primary Structural Elucidation

The first and most critical step is to confirm that the synthesized molecule is indeed 6-Oxa-1-azaspiro[3.3]heptane. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 6-Oxa-1-azaspiro[3.3]heptane (C₅H₉NO), ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton and the chemical environment of each atom.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common starting point. However, if the free base has limited solubility or if the N-H proton exchange is too rapid, a switch to deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) is recommended. DMSO-d₆ is particularly useful for clearly observing N-H protons.

  • Techniques: A standard ¹H spectrum confirms the number of distinct proton environments and their splitting patterns. A ¹³C spectrum reveals the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for mapping proton-proton and proton-carbon connectivities, respectively, which is essential for assembling the spirocyclic framework.

Expected Spectral Data:

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol [4]
¹H NMR (Predicted)Three distinct methylene (CH₂) signals and one amine (NH) signal. The protons on the azetidine ring will appear at a different chemical shift from those on the oxetane ring.
¹³C NMR (Predicted)Four distinct carbon signals: two methylene carbons for the azetidine, one methylene carbon for the oxetane, and one spirocyclic quaternary carbon.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Ensure a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (if required): If the 1D spectra are ambiguous, acquire COSY and HSQC spectra to establish connectivities and confirm assignments.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Causality Behind Experimental Choices:

  • Ionization Method:

    • Electron Ionization (EI): Often used with Gas Chromatography (GC-MS). It's a "hard" ionization technique that provides a clear molecular ion (M⁺) peak and a rich, reproducible fragmentation pattern useful for library matching and structural confirmation.

    • Electrospray Ionization (ESI): A "soft" ionization technique typically coupled with Liquid Chromatography (LC-MS). It is ideal for analyzing the compound in its salt form or when derivatized. It primarily yields the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.

  • High-Resolution MS (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap, HRMS provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the molecular formula, distinguishing C₅H₉NO from other potential elemental compositions with the same nominal mass.

Protocol: High-Resolution MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • System Validation: Before analysis, calibrate the mass spectrometer using a known standard solution to ensure mass accuracy.

  • Direct Infusion/LC Inlet: Introduce the sample into the ESI source via direct infusion with a syringe pump or through an LC system.

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion (m/z 100.0757).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass of C₅H₉NOH⁺. The mass error should be less than 5 ppm.

    • For example, NMR and MS data are standard tools used to characterize impurities in related syntheses.[8][9]

Part 2: Purity Assessment and Separation Science

Once the structure is confirmed, the next critical step is to determine the purity of the sample and identify any potential impurities. Chromatographic techniques are the gold standard for this purpose.

Gas Chromatography (GC)

Given its relatively low molecular weight and likely volatility, GC is an excellent method for assessing the purity of the 6-Oxa-1-azaspiro[3.3]heptane free base.

Causality Behind Experimental Choices:

  • Column Selection: Amines are notorious for causing peak tailing on standard non-polar GC columns due to interactions with acidic silanol groups on the column surface. Therefore, a "base-deactivated" column or a column with a polar stationary phase (e.g., a wax or amine-specific column) is strongly recommended to achieve sharp, symmetrical peaks.

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range for quantification. Coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of impurity peaks. The analysis of amines by GC is a well-established technique.[10][11]

Protocol: Purity Analysis by GC-FID

  • Sample Preparation: Prepare a solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC Column: Use a suitable column (e.g., DB-5ms, HP-5amine, or similar, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250 °C in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).

    • Detector (FID): Set to 300 °C.

  • System Suitability: Inject a known standard (if available) or the sample itself multiple times to ensure retention time and peak area reproducibility (RSD < 2%).

  • Analysis: Inject 1 µL of the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. Identify any co-eluting impurities by GC-MS if necessary.

High-Performance Liquid Chromatography (HPLC)

While GC is suitable for the free base, HPLC is more appropriate for analyzing salts (e.g., hydrochloride or oxalate salts) or less volatile derivatives.[12]

Causality Behind Experimental Choices:

  • Column and Mobile Phase: Reversed-phase (RP) chromatography using a C18 column is the most common starting point. For a basic compound like this, peak shape can be improved by using a mobile phase with a pH modifier (e.g., 0.1% trifluoroacetic acid or formic acid) or by using a column specifically designed for polar/basic compounds. HPLC is a primary method for determining amines in various samples.[13]

  • Detector: A UV detector is standard, but since 6-Oxa-1-azaspiro[3.3]heptane lacks a strong chromophore, detection at low wavelengths (~200-210 nm) would be required, which can be noisy. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would provide more universal and sensitive detection. Coupling to a mass spectrometer (LC-MS) is the most powerful approach.

Part 3: Physicochemical and Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices: For 6-Oxa-1-azaspiro[3.3]heptane, the key vibrational modes to observe are the N-H stretch of the secondary amine, C-H stretches of the alkyl backbone, and the C-O-C stretch of the ether linkage within the oxetane ring. The diagnostic spectral regions for related compounds often include the carbohydrate fingerprint (1200–950 cm⁻¹) and the C–H stretching zone (2935–2885 cm⁻¹).[14]

Protocol: FTIR Analysis (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
~3300-3400N-H Stretch (Amine)Medium, sharp
~2850-2960C-H Stretch (Alkyl)Strong, sharp
~1100-1200C-N Stretch (Amine)Medium
~980-1050C-O-C Stretch (Ether)Strong, characteristic of a strained ring
Thermal Analysis (DSC/TGA)

Thermal analysis provides information on melting point, decomposition temperature, and thermal stability.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and purity (via melting point depression).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals decomposition patterns and the presence of residual solvents or water.

The combination of these techniques is crucial for understanding the thermal behavior of pharmaceutical substances.[15][16]

Thermal_Analysis Sample Sample in Pan Heat Apply Linear Temperature Ramp Sample->Heat DSC DSC: Measure Heat Flow Heat->DSC TGA TGA: Measure Mass Change Heat->TGA DSC_Out Output: Melting Point (Tm) Enthalpy (ΔH) DSC->DSC_Out TGA_Out Output: Decomposition Temp (Td) Mass Loss % TGA->TGA_Out

Caption: Workflow for DSC and TGA thermal analysis techniques.

Protocol: DSC/TGA Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum pan. Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

  • TGA Method:

    • Place the pan in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere from 30 °C to 400 °C at a rate of 10 °C/min.

  • DSC Method:

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample under nitrogen from 30 °C to a temperature just below its decomposition point (determined by TGA) at 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset of any significant mass loss, which indicates decomposition.

    • From the DSC thermogram, determine the onset and peak of the endotherm corresponding to the melting point. A broad melting peak may suggest the presence of impurities.[15]

References

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available at: [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. Available at: [Link]

  • PubChem. 6-Oxa-1-azaspiro(3.3)heptane. Available at: [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Available at: [Link]

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • American Chemical Society Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Available at: [Link]

  • Synfacts. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available at: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Wiley Online Library. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]

  • MDPI. Data-Driven FTIR Spectroscopy for the Discrimination of Nectars. Available at: [Link]

  • Scilit. Gas Chromatography and Titrimetry for the Analysis of Certain Medicinal Amines in Aerosols. Available at: [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Available at: [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]

  • ACS Publications. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). Available at: [Link]

Sources

Application

The Strategic Use of 6-Oxa-1-azaspiro[3.3]heptane as a Piperidine Bioisostere in Modern Drug Discovery

Application Note & Protocols Introduction: Navigating Chemical Space Beyond "Flatland" In the landscape of medicinal chemistry, the piperidine ring is an exceedingly common scaffold, present in over 200 FDA-approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Navigating Chemical Space Beyond "Flatland"

In the landscape of medicinal chemistry, the piperidine ring is an exceedingly common scaffold, present in over 200 FDA-approved drugs. Its prevalence, however, belies the challenges it can present during drug development, including suboptimal physicochemical properties and metabolic liabilities. The relentless pursuit of novel chemical matter with improved drug-like characteristics has spurred the exploration of three-dimensional (3D) bioisosteres. Among these, strained spirocyclic systems have emerged as powerful tools for navigating beyond the "flatland" of traditional aromatic and saturated ring systems.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of 6-oxa-1-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine. We will delve into the scientific rationale, comparative physicochemical properties, and the profound impact this substitution can have on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide not only the conceptual framework but also detailed, field-proven protocols for the synthesis and evaluation of these promising scaffolds.

The Rationale: Why Spirocycles? The Advantage of 3D Scaffolding

Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties to enhance pharmacological activity or ADME characteristics, is a cornerstone of modern drug design.[3][4][5] The substitution of a traditional piperidine ring with a 6-oxa-1-azaspiro[3.3]heptane moiety is a compelling example of non-classical bioisosterism, driven by the unique structural and conformational properties of the spirocyclic core.

The primary advantages of incorporating spirocyclic scaffolds like 6-oxa-1-azaspiro[3.3]heptane include:

  • Enhanced Three-Dimensionality (Fsp³): The quaternary spirocenter endows the molecule with a rigid, well-defined three-dimensional geometry.[2] This increase in the fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success, as it allows for more precise and novel interactions with biological targets while often improving solubility and reducing off-target effects.[2]

  • Modulation of Physicochemical Properties: The introduction of the spirocyclic oxetane ring can significantly alter key properties such as lipophilicity (LogD) and basicity (pKa). Often, this leads to a reduction in lipophilicity and an increase in aqueous solubility, which are highly desirable traits for oral bioavailability.[6]

  • Improved Metabolic Stability: The rigid spirocyclic framework can shield adjacent chemical bonds from metabolic enzymes, such as cytochrome P450s (CYPs), thereby reducing metabolic clearance and prolonging the drug's half-life.[6]

  • Novel Exit Vectors and Conformational Rigidity: The spirocyclic system presents substituents with distinct spatial vectors compared to a simple piperidine ring. This conformational rigidity can lock a molecule into a more bioactive conformation, enhancing potency and selectivity for its intended target.[1][6]

Comparative Physicochemical Properties: Piperidine vs. 6-Oxa-1-azaspiro[3.3]heptane

The decision to employ a bioisosteric replacement is fundamentally data-driven. Below is a summary of the expected shifts in key physicochemical parameters when substituting a piperidine with a 6-oxa-1-azaspiro[3.3]heptane.

PropertyPiperidine Derivative (Typical)6-Oxa-1-azaspiro[3.3]heptane Derivative (Expected)Rationale for Change
Lipophilicity (LogD at pH 7.4) HigherLowerThe introduction of the oxygen atom in the oxetane ring increases polarity. The rigid 3D structure can also lead to more efficient hydration.
Aqueous Solubility LowerHigherDirectly correlated with the decrease in lipophilicity and increased polarity.
Basicity (pKa) Varies (typically 8-11)Generally higherThe nitrogen atom in the azetidine ring of the spirocycle is less sterically hindered and can exhibit increased basicity compared to a substituted piperidine.
Metabolic Stability Susceptible to N-dealkylation & ring oxidationGenerally higherThe spirocyclic core can sterically hinder access by metabolic enzymes to the nitrogen and adjacent carbons, reducing sites of metabolic attack.
Molecular Shape Flexible chair/boat conformationsRigid, spirocyclicThe quaternary carbon locks the two rings in a perpendicular orientation, providing novel and predictable exit vectors for substituents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the 6-oxa-1-azaspiro[3.3]heptane core and for the essential in vitro assays required to validate its properties as a piperidine bioisostere.

Protocol 1: Synthesis of N-Boc-6-oxa-1-azaspiro[3.3]heptane

This protocol outlines a practical synthesis of the Boc-protected 6-oxa-1-azaspiro[3.3]heptane, a key intermediate for further elaboration. The synthesis begins with the formation of 3,3-bis(bromomethyl)oxetane, a crucial building block.[7][8]

Workflow for Synthesis

cluster_0 Part A: Synthesis of 3,3-bis(bromomethyl)oxetane cluster_1 Part B: Synthesis of N-Boc-6-oxa-1-azaspiro[3.3]heptane A1 Tribromoneopentyl alcohol A3 Schotten-Baumann Reaction A1->A3 A2 Sodium Hydroxide (aq) A2->A3 A4 3,3-bis(bromomethyl)oxetane A3->A4 Oxetane ring formation B1 3,3-bis(bromomethyl)oxetane B4 Cyclization B1->B4 B2 tert-Butyl carbamate B2->B4 B3 Base (e.g., Cs2CO3) in DMF B3->B4 B5 N-Boc-6-oxa-1-azaspiro[3.3]heptane B4->B5 Spirocycle formation

Caption: Synthetic workflow for N-Boc-6-oxa-1-azaspiro[3.3]heptane.

Part A: Synthesis of 3,3-bis(bromomethyl)oxetane [7][8]

  • Reaction Setup: To a three-neck round-bottom flask equipped with an overhead stirrer, add tribromoneopentyl alcohol (1.0 eq) and toluene.

  • Reaction: While stirring vigorously, add a solution of sodium hydroxide (2.5 eq) in water dropwise over 1 hour, maintaining the temperature below 30 °C.

  • Workup: After the addition is complete, continue stirring for 12 hours at room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Part B: Synthesis of N-Boc-6-oxa-1-azaspiro[3.3]heptane

  • Reaction Setup: To a round-bottom flask, add 3,3-bis(bromomethyl)oxetane (1.0 eq), tert-butyl carbamate (1.1 eq), cesium carbonate (2.5 eq), and anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-6-oxa-1-azaspiro[3.3]heptane.

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an organic and an aqueous phase at a physiological pH.[9][10][11]

Workflow for LogD Determination

A Prepare mutually saturated n-octanol and PBS (pH 7.4) B Add compound stock (in DMSO) to octanol/PBS mixture A->B C Shake vigorously for 1 hour to reach equilibrium B->C D Centrifuge to separate phases C->D E Sample aqueous phase D->E F Sample organic phase D->F G Quantify compound concentration in each phase by LC-MS E->G F->G H Calculate LogD = log([Organic]/[Aqueous]) G->H

Caption: Shake-flask method for experimental LogD determination.

  • Preparation of Phases: Prepare mutually saturated n-octanol and phosphate-buffered saline (PBS, pH 7.4) by vigorously mixing equal volumes of the two solvents for 24 hours, followed by separation.

  • Compound Addition: In a glass vial, add 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add 10 µL of a 10 mM DMSO stock solution of the test compound.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker for 1 hour at room temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully remove a known volume from the n-octanol (top) layer and the PBS (bottom) layer. Be cautious not to disturb the interface.

  • Quantification: Dilute the samples appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).

Protocol 3: Kinetic Aqueous Solubility Assay by Nephelometry

This high-throughput method assesses the solubility of a compound when an organic stock solution is introduced into an aqueous buffer, mimicking conditions in early drug discovery assays.[12][13][14][15]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated (insoluble) compound.

  • Data Analysis: Compare the light scattering units to a calibration curve or positive (poorly soluble) and negative (highly soluble) controls to determine the kinetic solubility.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[16][17][18][19]

Workflow for Microsomal Stability Assay

A Pre-warm liver microsomes, compound, and buffer at 37°C B Initiate reaction by adding NADPH regenerating system A->B C Incubate at 37°C with shaking B->C D Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with cold acetonitrile containing internal standard D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (Clint) G->H

Caption: Workflow for determining in vitro metabolic stability.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), the test compound (final concentration 1 µM), and pooled human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).

Case Study: Application in a Fatty Acid Amide Hydrolase (FAAH) Inhibitor Program

The strategic use of azaspiro[3.3]heptanes has been demonstrated in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[20][21][22] In a hypothetical lead optimization campaign, a lead compound containing a piperazine core (a close relative of piperidine) exhibited potent FAAH inhibition but suffered from poor metabolic stability and high lipophilicity.

The Challenge:

  • Lead Compound (Piperazine Core):

    • FAAH IC₅₀ = 15 nM

    • LogD = 4.2

    • Microsomal t₁/₂ = 8 minutes

The Bioisosteric Replacement Strategy:

The piperazine core was replaced with a 2,6-diazaspiro[3.3]heptane moiety, a close analogue of 6-oxa-1-azaspiro[3.3]heptane.

The Results:

  • Optimized Compound (2,6-Diazaspiro[3.3]heptane Core):

    • FAAH IC₅₀ = 25 nM (potency largely maintained)

    • LogD = 2.9 (significant reduction in lipophilicity)

    • Microsomal t₁/₂ = >60 minutes (dramatic improvement in metabolic stability)

Analysis of the Case Study:

The replacement of the flexible piperazine with the rigid spirocyclic scaffold successfully addressed the key liabilities of the initial lead compound. While there was a slight decrease in potency, the substantial improvements in the ADME profile (lower lipophilicity and higher metabolic stability) made the spirocyclic analogue a far more viable drug candidate. This case highlights the power of this bioisosteric strategy to resolve common developability hurdles in drug discovery programs.[20][23]

Conclusion and Future Outlook

The 6-oxa-1-azaspiro[3.3]heptane scaffold and its analogues represent a validated and highly effective bioisosteric replacement for the traditional piperidine ring. The strategic incorporation of this 3D motif offers medicinal chemists a powerful tool to modulate physicochemical properties, enhance metabolic stability, and explore novel chemical space. By providing a rigid and geometrically defined core, these spirocycles can resolve common ADME issues while maintaining or even improving pharmacological potency and selectivity. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of these valuable building blocks, empowering researchers to escape the "flatland" of traditional scaffolds and accelerate the discovery of next-generation therapeutics.

References

  • (2023). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • (2016). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

  • (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • (2002). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. PubMed. [Link]

  • (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed. [Link]

  • (1991). Bioisosterism: A Rational Approach in Drug Design. IIS institutional repository. [Link]

  • (2017). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • (2015). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • (2016). FAAH inhibitors in the limelight, but regrettably. Semantic Scholar. [Link]

  • (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • (2025). Bioisosteric equivalence of five-membered heterocycles. ResearchGate. [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • (2025). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ResearchGate. [Link]

  • (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]

  • (n.d.). Shake Flask Method. Scribd. [Link]

  • (2015). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

Method

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: A Detailed Guide to Spirocyclization

Introduction: The Rising Prominence of Oxa-azaspiro[3.3]heptanes in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxa-azaspiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is perpetual. Among the emerging classes of such scaffolds, oxa-azaspiro[3.3]heptanes have garnered significant attention. These strained spirocyclic systems, particularly the 2-oxa-6-azaspiro[3.3]heptane isomer, are increasingly recognized as valuable bioisosteres for the ubiquitous morpholine moiety.[1][2] Their rigid, three-dimensional structure offers a distinct advantage over the more flexible morpholine, providing a means to fine-tune compound properties such as solubility, metabolic stability, and lipophilicity, often leading to improved drug-like characteristics.[3]

This application note provides a comprehensive, in-depth guide to the experimental procedure for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, focusing on a robust and scalable spirocyclization strategy. We will delve into the mechanistic underpinnings of the key reaction steps, offering insights into the rationale behind the chosen experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development who are looking to incorporate this valuable scaffold into their molecular designs.

Synthetic Strategy: A Two-Fold Intramolecular Cyclization Approach

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core is elegantly achieved through a sequential formation of the two four-membered rings around a central quaternary carbon atom. The overall strategy involves:

  • Formation of the Oxetane Ring: An intramolecular Williamson ether synthesis to construct the 3,3-disubstituted oxetane ring, a key intermediate.

  • Formation of the Azetidine Ring: A subsequent intramolecular nucleophilic substitution to form the azetidine ring, completing the spirocyclic system.

This guide will focus on a practical and well-documented pathway that begins with a commercially available starting material and proceeds through the key intermediate, 3,3-bis(bromomethyl)oxetane.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 3,3-Bis(bromomethyl)oxetane

The cornerstone of this synthetic route is the preparation of 3,3-bis(bromomethyl)oxetane (BBMO), a versatile building block.[4] This is achieved through the cyclization of tribromoneopentyl alcohol under basic conditions.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityStoichiometry
Tribromoneopentyl alcohol (TBNPA)324.88100 g1.0 equiv
Sodium hydroxide (NaOH)40.0024.6 g2.0 equiv
Water18.02250 mL-
Diethyl ether74.12500 mL-
Anhydrous magnesium sulfate120.37As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g of tribromoneopentyl alcohol in 250 mL of water.

  • Addition of Base: To the stirred suspension, add 24.6 g of sodium hydroxide pellets in portions over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reflux: After the addition of sodium hydroxide is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless liquid.[3]

Expected Yield: 70-75%

Part 2: Spirocyclization to form N-Protected 2-Oxa-6-azaspiro[3.3]heptane

The crucial spirocyclization step involves the reaction of 3,3-bis(bromomethyl)oxetane with a primary amine, which acts as the nitrogen source for the azetidine ring. A protecting group on the amine is often employed to facilitate purification and handling. Here, we use benzylamine as an example.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityStoichiometry
3,3-Bis(bromomethyl)oxetane243.9110 g1.0 equiv
Benzylamine107.154.4 g1.0 equiv
Potassium carbonate (K2CO3)138.2111.3 g2.0 equiv
Acetonitrile41.05200 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 3,3-bis(bromomethyl)oxetane, 4.4 g of benzylamine, and 11.3 g of potassium carbonate in 200 mL of acetonitrile.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetonitrile (2 x 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Part 3: Deprotection and Salt Formation

The final steps involve the removal of the protecting group and conversion of the free base into a stable, crystalline salt, which is often easier to handle and store. The oxalate salt is a common choice.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityStoichiometry
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane189.255 g1.0 equiv
10% Palladium on carbon (Pd/C)-0.5 g10 wt%
Methanol32.04100 mL-
Oxalic acid90.032.38 g1.0 equiv
Ethanol46.07As needed-

Step-by-Step Protocol:

  • Hydrogenolysis (Deprotection): In a hydrogenation vessel, dissolve 5 g of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane in 100 mL of methanol. Add 0.5 g of 10% Pd/C.

  • Reaction: Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16 hours.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-oxa-6-azaspiro[3.3]heptane free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of hot ethanol. In a separate flask, dissolve 2.38 g of oxalic acid in a minimal amount of hot ethanol.

  • Crystallization: Add the oxalic acid solution to the free base solution while warm. Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane oxalate as a white solid.[5]

Reaction Mechanism and Scientific Rationale

The formation of the 2-oxa-6-azaspiro[3.3]heptane scaffold is a testament to the efficiency of intramolecular cyclization reactions.

Mechanism of Spirocyclization

The key spirocyclization step proceeds via a tandem intramolecular nucleophilic substitution (SN2) mechanism.

Spirocyclization_Mechanism cluster_step1 Step 1: First N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization amine R-NH2 intermediate1 Mono-alkylated intermediate amine->intermediate1 SN2 attack bbmo 3,3-Bis(bromomethyl)oxetane bbmo->intermediate1 intermediate1_node Mono-alkylated intermediate spirocycle N-Protected 2-Oxa-6-azaspiro[3.3]heptane intermediate1_node->spirocycle Intramolecular SN2

Caption: Mechanism of spirocyclization.

In the first step, the primary amine attacks one of the bromomethyl groups of the 3,3-bis(bromomethyl)oxetane in an intermolecular SN2 reaction. The presence of a base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thereby driving the equilibrium towards the product. The second step is the key intramolecular cyclization, where the newly formed secondary amine attacks the remaining bromomethyl group. This intramolecular SN2 reaction is entropically favored due to the proximity of the reacting centers, leading to the formation of the strained four-membered azetidine ring and completing the spirocyclic core.

Experimental Workflow

The overall experimental workflow can be visualized as a three-stage process, from the synthesis of the key intermediate to the final purified salt.

Experimental_Workflow start Tribromoneopentyl alcohol step1 Cyclization to 3,3-Bis(bromomethyl)oxetane (NaOH, H2O, Reflux) start->step1 step2 Spirocyclization with Primary Amine (e.g., Benzylamine, K2CO3, MeCN) step1->step2 step3 Deprotection (Hydrogenolysis) (H2, Pd/C, MeOH) step2->step3 step4 Salt Formation and Purification (Oxalic Acid, EtOH, Crystallization) step3->step4 product 2-Oxa-6-azaspiro[3.3]heptane Oxalate step4->product

Caption: Overall experimental workflow.

Conclusion

The synthesis of 2-oxa-6-azaspiro[3.3]heptane via the spirocyclization of a 3,3-disubstituted oxetane precursor is a robust and scalable method for accessing this valuable medicinal chemistry scaffold. This application note has provided a detailed, step-by-step protocol, along with insights into the underlying reaction mechanism. By understanding the causality behind the experimental choices, researchers can confidently implement and adapt this procedure to generate a variety of oxa-azaspiro[3.3]heptane derivatives for their drug discovery programs. The unique structural and physicochemical properties of this spirocycle make it a powerful tool for optimizing lead compounds and exploring novel chemical space.

References

  • Malkov, A. V., & Kočovský, P. (2012). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 112(7), 4259–4306.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia International Journal for Chemistry, 68(9), 596–600.
  • Steele, C. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1334–1340. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters, 12(9), 1944–1947.
  • Chekler, E. L., et al. (2015). Synthesis of Functionalized 2-Azaspiro[3.3]heptanes. The Journal of Organic Chemistry, 80(21), 10977–10983.
  • Intramolecular reactions. Master Organic Chemistry. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Introduction: The Rising Prominence of a Unique Spirocyclic Scaffold in Drug Discovery The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a highly sought-after structural motif in medicinal chemistry.[1] Its rigid, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of a Unique Spirocyclic Scaffold in Drug Discovery

The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a highly sought-after structural motif in medicinal chemistry.[1] Its rigid, three-dimensional architecture offers a compelling alternative to commonly used saturated heterocycles like morpholine and piperidine.[2] The incorporation of this spirocycle into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property.[2][3] As a bioisosteric replacement for less favorable functional groups, 2-oxa-6-azaspiro[3.3]heptane and its derivatives have found applications in the development of therapeutics for a range of diseases, including neurological disorders and infectious diseases like tuberculosis.[4]

The inherent strain of the dual four-membered ring system, however, presents unique synthetic challenges.[5] The development of robust, scalable, and cost-effective synthetic routes is therefore critical to unlocking the full potential of this valuable building block for industrial-scale drug development. These application notes provide a detailed overview of scalable synthetic strategies for accessing 2-oxa-6-azaspiro[3.3]heptane derivatives, with a focus on practical, field-proven protocols.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to the 2-oxa-6-azaspiro[3.3]heptane core have been explored. The most scalable and widely adopted approaches generally involve the sequential construction of the oxetane and azetidine rings. A key consideration in any scalable synthesis is the availability and cost of starting materials, as well as the overall efficiency and safety of the process.

Strategy 1: The "Oxetane-First" Approach via 3,3-Bis(bromomethyl)oxetane (BBMO)

This is arguably the most practical and scalable route, particularly for N-aryl derivatives.[4] It involves the initial synthesis of the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), followed by a double alkylation reaction with a primary amine to form the spirocyclic core.

Workflow for the "Oxetane-First" Approach

cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Azetidine Ring Formation A Tribromoneopentyl Alcohol (TBNPA) B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH, Schotten-Baumann D N-Substituted 2-Oxa-6-azaspiro[3.3]heptane B->D C Primary Amine (e.g., 2-Fluoro-4-nitroaniline) C->D Base (e.g., NaOH), Solvent (e.g., Sulfolane)

Caption: "Oxetane-First" synthetic workflow.

The primary advantage of this route is the use of readily available and relatively inexpensive starting materials like tribromoneopentyl alcohol (TBNPA), a common flame retardant.[4] The synthesis of BBMO has been optimized for large-scale production.[4] The subsequent cyclization with a primary amine is typically high-yielding.

Strategy 2: Alternative Approaches and their Limitations

Other synthetic strategies have been reported, but often face challenges in terms of scalability, cost, or the availability of starting materials. These can include multi-step sequences that may involve protecting groups, which adds to the overall cost and complexity of the synthesis. For instance, some earlier routes to the parent 2-oxa-6-azaspiro[3.3]heptane were identified as major cost drivers in the synthesis of drug candidates, prompting the development of more economical processes like the "Oxetane-First" approach.[4]

Detailed Experimental Protocols

The following protocols are based on optimized and scalable procedures reported in the literature.[4]

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol describes the synthesis of the key oxetane intermediate from tribromoneopentyl alcohol (TBNPA).

Materials and Reagents:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water (deionized)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with TBNPA and toluene.

  • Base Addition: While vigorously stirring the mixture, slowly add a concentrated aqueous solution of sodium hydroxide. The addition should be controlled to maintain the reaction temperature within a safe range. This is a Schotten-Baumann reaction condition.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC) until the consumption of the starting material is complete.

  • Workup and Isolation: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless liquid with a purity of >95%.[4][6] The reported yield for this step is approximately 72%.[4]

Safety Precautions:

  • Tribromoneopentyl alcohol and 3,3-bis(bromomethyl)oxetane are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic; therefore, careful control of the addition of sodium hydroxide is crucial, especially on a large scale.

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details the formation of the azetidine ring through the reaction of BBMO with an aniline derivative.

Materials and Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium hydroxide (NaOH)

  • Sulfolane

  • Toluene

  • Water (deionized)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, dissolve 2-fluoro-4-nitroaniline in sulfolane.

  • Base Addition: Add powdered sodium hydroxide to the solution and stir the mixture.

  • Addition of BBMO: Slowly add a solution of 3,3-bis(bromomethyl)oxetane in toluene to the reaction mixture. Control the addition rate to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction by HPLC or LC-MS until the starting materials are consumed.

  • Workup and Isolation: Upon completion, quench the reaction by adding water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with water and a suitable organic solvent (e.g., toluene or isopropanol) to remove impurities. The final product can be dried under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with a purity of >99%.[4] This reaction has been demonstrated at a 100g scale with an isolated yield of 87%.[4]

Causality Behind Experimental Choices:

  • Solvent: Sulfolane is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution reaction, as it can dissolve the aniline and the inorganic base while remaining stable at the reaction temperature.

  • Base: Sodium hydroxide facilitates the deprotonation of the aniline, making it a more potent nucleophile for the subsequent alkylation by BBMO.

  • Direct Isolation: The direct precipitation of the product upon addition of water simplifies the purification process, avoiding the need for column chromatography, which is often not feasible for large-scale production.

The Advantage of Sulfonate Salts

While the free base of 2-oxa-6-azaspiro[3.3]heptane and its derivatives can be isolated, they are often oils or low-melting solids. For pharmaceutical applications, a stable, crystalline solid is highly desirable for ease of handling, purification, and formulation. The formation of sulfonate salts (e.g., tosylate, mesylate, or besylate) of 2-oxa-6-azaspiro[3.3]heptane has been shown to provide stable, crystalline, and well-defined materials with improved solubility profiles.[5] This makes the sulfonate salt form an attractive option for use in further chemical transformations.

Workflow for Salt Formation

A 2-Oxa-6-azaspiro[3.3]heptane (Free Base) C Crystalline 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt A->C B Sulfonic Acid (e.g., p-TsOH) B->C Solvent (e.g., Isopropanol)

Caption: General workflow for sulfonate salt formation.

Data Summary: Comparison of Synthetic Routes

Parameter"Oxetane-First" Route for N-Aryl Derivative[4]
Starting Materials Tribromoneopentyl alcohol, Primary amine
Key Intermediate 3,3-Bis(bromomethyl)oxetane (BBMO)
Number of Steps 2
Overall Yield ~62% (for the example provided)
Scalability Demonstrated at 100g scale
Purification Distillation and Precipitation/Filtration
Advantages Cost-effective, protecting group-free, high purity
Disadvantages May require optimization for different primary amines

Conclusion

The "Oxetane-First" approach represents a robust and scalable strategy for the synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptane derivatives. The use of inexpensive starting materials and the avoidance of protecting groups make it an economically viable route for industrial applications. The optimization of the reaction conditions and the ability to isolate highly pure products through simple procedures underscore its practicality. For applications requiring a stable solid form, the conversion of the free base to a sulfonate salt is a highly recommended practice. These protocols and insights are intended to provide researchers and drug development professionals with a solid foundation for the scalable synthesis of this important class of spirocyclic compounds.

References

  • A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1), the starting material for the in-development tuberculosis treatment TBI-223, is described. ACS Omega, [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate, [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications, [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online, [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, [Link]

  • Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI, [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed, [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC, [Link]

  • Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. Thieme E-Books & E-Journals, [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate... ResearchGate, [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate, [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC, [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed, [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC, [Link].nlm.nih.gov/pmc/articles/PMC4007955/)

Sources

Method

Application of Spiro[3.3]heptanes in the Synthesis of the Antibiotic Candidate TBI-223: A Technical Guide

Introduction: The Pressing Need for Novel Antibiotics and the Rise of Spirocyclic Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome exi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibiotics and the Rise of Spirocyclic Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved safety profiles. Oxazolidinones, a critical class of synthetic antibiotics, have been instrumental in treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, the therapeutic utility of pioneering drugs like linezolid can be curtailed by significant side effects, most notably myelosuppression, when administered for extended periods.[1][2][3] This limitation has spurred the development of next-generation oxazolidinones with enhanced safety margins.

TBI-223 is a promising novel oxazolidinone antibiotic candidate engineered for improved safety and efficacy.[1][3][4] A key structural feature of TBI-223 is the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety. This highly rigid and three-dimensional spirocyclic system serves as a bioisosteric replacement for the traditional morpholine ring found in linezolid. The spiro[3.3]heptane scaffold is increasingly recognized in medicinal chemistry for its ability to confer advantageous physicochemical properties, such as reduced lipophilicity and improved metabolic stability, which can translate to a better overall drug profile.[5] This application note provides a detailed technical guide on the synthesis of TBI-223, with a focus on the practical application of spiro[3.3]heptane building blocks, and an overview of its biological activity.

The Strategic Incorporation of 2-Oxa-6-azaspiro[3.3]heptane in TBI-223

The design of TBI-223 leverages the unique properties of the spiro[3.3]heptane framework to address the shortcomings of earlier oxazolidinones. The rigid nature of this scaffold precisely orients the substituents, potentially leading to more selective interactions with the bacterial ribosome, the target of this antibiotic class.[6][7][8] Furthermore, the spirocyclic core is believed to contribute to the reduced mitochondrial toxicity observed with TBI-223 compared to linezolid.[9][10] The inhibition of mitochondrial protein synthesis is a known off-target effect of some oxazolidinones, leading to myelosuppression. The distinct three-dimensional geometry of the spiro[3.3]heptane in TBI-223 appears to mitigate this interaction, offering a wider therapeutic window.

Synthetic Workflow for TBI-223

The synthesis of TBI-223 can be conceptually divided into two main stages: the construction of the key spiro[3.3]heptane intermediate and its subsequent elaboration to the final active pharmaceutical ingredient (API). A scalable and cost-effective synthesis of the crucial intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed, which is a significant step towards the economically viable production of TBI-223.[8][11]

TBI-223 Synthesis Workflow Overall Synthetic Strategy for TBI-223 A Starting Materials (2-Fluoro-4-nitroaniline & 3,3-Bis(bromomethyl)oxetane) B Key Intermediate Synthesis (6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane) A->B SNAr Cyclization C Nitro Group Reduction B->C Reduction D Formation of the Oxazolidinone Ring C->D Cyclization with (R)-glycidyl butyrate E Final Acylation D->E Acylation F TBI-223 (Final Product) E->F

Caption: High-level overview of the synthetic pathway to TBI-223.

Detailed Synthetic Protocols

The following protocols are based on established and scalable methodologies for the synthesis of the key intermediate and analogous oxazolidinone antibiotics.

Part 1: Synthesis of the Key Intermediate: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This efficient, two-step process provides the crucial spirocyclic intermediate in high yield and purity, avoiding the use of protecting groups.[8][11]

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

This step involves the cyclization of a commercially available starting material.

  • Materials: Tribromoneopentyl alcohol (TBNPA), Sodium Hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, dissolve Tribromoneopentyl alcohol in a suitable solvent such as diethyl ether.

    • Prepare a solution of sodium hydroxide in water.

    • Under vigorous stirring, slowly add the aqueous NaOH solution to the TBNPA solution. The reaction is exothermic and should be controlled with an ice bath.

    • After the addition is complete, continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear oil.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This step involves a hydroxide-facilitated SNAr alkylation to form the azetidine ring.[11]

  • Materials: 2-Fluoro-4-nitroaniline, 3,3-Bis(bromomethyl)oxetane, Sodium Hydroxide (50 wt% in water), Sulfolane.

  • Procedure:

    • To a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, add sulfolane and 2-fluoro-4-nitroaniline. Heat the mixture to 80 °C.

    • In a separate vessel, prepare a solution of 3,3-bis(bromomethyl)oxetane in sulfolane.

    • Slowly add the 3,3-bis(bromomethyl)oxetane solution to the hot aniline solution.

    • Subsequently, add the 50 wt% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 80-85 °C. The addition should be controlled to manage the exotherm.

    • Stir the reaction mixture at 80 °C for 2-4 hours, monitoring for completion by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum to afford the title compound as a yellow solid with high purity (>99%).[11]

Part 2: Conversion of the Key Intermediate to TBI-223

This multi-step process transforms the nitro-substituted spirocyclic intermediate into the final acetamide-containing oxazolidinone. The following protocol is a composite of established procedures for similar transformations.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an aniline, which is a necessary precursor for the oxazolidinone ring formation.

  • Materials: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane and ammonium chloride in a mixture of ethanol and water.

    • Heat the suspension to reflux (approximately 80-90 °C).

    • Add iron powder portion-wise to the refluxing mixture. The reaction is exothermic.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative, which can be used in the next step without further purification.

Step 4: Formation of the (S)-Oxazolidinone Ring

This crucial step establishes the chiral center and the core oxazolidinone structure. This procedure is adapted from the synthesis of linezolid and other similar oxazolidinones.[12]

  • Materials: 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline, (R)-Glycidyl butyrate, n-Butyllithium, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the aniline derivative in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting lithium amide solution at -78 °C for 30 minutes.

    • Add (R)-glycidyl butyrate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, (S)-5-(hydroxymethyl)-3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)oxazolidin-2-one, can be purified by column chromatography.

Step 5: Conversion of the Hydroxymethyl Group to the Acetamide

This final step involves a two-step sequence of mesylation followed by azide displacement, reduction, and acylation.

  • Materials: (S)-5-(hydroxymethyl)-3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)oxazolidin-2-one, Methanesulfonyl chloride, Triethylamine, Dichloromethane (DCM), Sodium azide, Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Acetic anhydride, Ethyl acetate.

  • Procedure:

    • Mesylation: Dissolve the alcohol from the previous step in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.

    • Azide Formation: Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture to 60-70 °C and stir for 4-6 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to yield the crude azide.

    • Reduction and Acetylation: Dissolve the crude azide in ethyl acetate. Add 10% Pd/C and acetic anhydride. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.

    • Filter the catalyst through celite and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford TBI-223 as a white solid.

TBI-223_Final_Steps Final Elaboration to TBI-223 A Aniline Intermediate B Lithium Amide Formation (n-BuLi, -78°C) A->B D Oxazolidinone Ring Formation B->D C (R)-Glycidyl butyrate C->D E Hydroxymethyl Oxazolidinone D->E Workup F Mesylation E->F MsCl, Et3N G Azide Displacement F->G NaN3 H Reduction of Azide & Acetylation G->H H2, Pd/C, Ac2O I TBI-223 H->I Purification

Caption: Detailed workflow for the conversion of the aniline intermediate to TBI-223.

Biological Activity and In Vitro Data

TBI-223 exhibits potent activity against a range of Gram-positive bacteria, including clinically important resistant strains. Its mechanism of action is consistent with other oxazolidinones, involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][8]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of TBI-223 in comparison to linezolid against representative strains.

Organism Strain TBI-223 MIC (µg/mL) Linezolid MIC (µg/mL) Reference
Staphylococcus aureusUSA300 (MRSA)41[6]
Staphylococcus aureusLinezolid-Susceptible Clinical Isolates (n=5)4-fold higher than Linezolid-[6]
Mycobacterium tuberculosisH37Rv0.25-0.50.25-0.5[4]
Mycobacterium tuberculosisLinezolid-Resistant Strains->1.0[7]

Key Observations:

  • TBI-223 demonstrates potent activity against both MRSA and M. tuberculosis.[4][6]

  • While its MIC against some MRSA strains is slightly higher than that of linezolid, TBI-223's improved safety profile may allow for more aggressive dosing regimens to achieve therapeutic efficacy.[6]

  • The activity of TBI-223 against drug-sensitive M. tuberculosis is comparable to that of linezolid.[4]

Conclusion and Future Outlook

The incorporation of the spiro[3.3]heptane scaffold represents a significant advancement in the design of oxazolidinone antibiotics. TBI-223 exemplifies how this unique structural motif can be leveraged to develop drug candidates with potentially superior safety profiles without compromising antibacterial potency. The scalable and efficient synthesis of the key spirocyclic intermediate is a critical enabler for the further development and potential commercialization of TBI-223 and other analogues. As research continues, the application of spiro[3.3]heptanes and other novel, three-dimensional scaffolds will undoubtedly play an increasingly important role in the ongoing battle against antimicrobial resistance.

References

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Microbiology Spectrum, 2022. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. Nature Communications, 2024. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. PubMed, 2022. [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 2011. [Link]

  • WO2009023233A1 - Substituted oxazolidinone derivatives.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed, 2023. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications, 2023. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. ASM Journals, 2022. [Link]

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate, 2019. [Link]

  • TBI-223 / Oxazolidinone. TB Alliance. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. MDPI, 2025. [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. ASM Journals, 2025. [Link]

  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses Procedure. [Link]

  • Method for obtaining N-[3(3-cyano-pyrazole[1,5-a]pyrimidine-7-yl)phenyl]-N-ethyl-acetamide.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Novel Oxazolidinone Antibacterial Candidate FYL-67. New Drug Approvals. [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed, 2001. [Link]

  • Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4. Semantic Scholar. [Link]

  • TBI-223. Working Group for New TB Drugs. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications, 2017. [Link]

  • Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. PubMed, 2005. [Link]

  • Antibacterial oxazolidinones: emerging structure-toxicity relationships. PubMed, 2010. [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.3]heptane

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane. This guide is designed to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane and its analogues?

The most frequently employed precursor for constructing the 2-oxa-6-azaspiro[3.3]heptane core is tribromopentaerythritol, a commercially available flame retardant.[1][2] This starting material provides the necessary carbon framework for the subsequent formation of both the oxetane and azetidine rings. Alternative approaches may utilize other 1,3-dielectrophiles derived from pentaerythritol.[3]

Q2: Why is the product often isolated as a salt (e.g., oxalate or sulfonate) instead of the free base?

The free base of 2-oxa-6-azaspiro[3.3]heptane can be unstable, which complicates its long-term storage and handling.[4] Isolation as a salt enhances the compound's stability. While the oxalate salt has been commonly used, it is known to have stability issues and can be hygroscopic.[1][4] Sulfonic acid salts, such as the p-toluenesulfonate (PTSA) salt, have been shown to be more thermally stable, non-hygroscopic, and offer better solubility, making them a more suitable choice for isolation and subsequent reactions.[1][2]

Q3: I'm observing low yields in my cyclization step. What are the likely causes?

Low yields in the formation of the spirocyclic system can stem from several factors. The high ring strain of the bicyclic system makes its formation challenging.[5][6] Side reactions, such as intermolecular reactions or incomplete cyclization, are common. Additionally, the stability of intermediates can play a crucial role; for instance, some oxetane-carboxylic acids are known to be unstable and can isomerize, leading to reduced yields of the desired product.[7] Careful control of reaction conditions, including temperature, concentration, and the choice of base, is critical.

Q4: Are protecting groups necessary for this synthesis?

Yes, the use of a protecting group on the nitrogen atom is a common and often necessary strategy. The protecting group prevents side reactions and allows for the selective formation of the desired spirocycle. Commonly used protecting groups include tosyl (Ts) and benzyl (Bn).[2] The choice of protecting group will influence the deprotection strategy and the overall efficiency of the synthesis.

II. Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Incomplete reaction during N-tosyl deprotection with magnesium. - Insufficient activation of magnesium turnings.- Inefficient sonication.- Ensure the magnesium turnings are freshly activated to provide a clean reactive surface.- Optimize the sonication parameters (power, frequency, and duration). Sonication is crucial for this reaction to proceed efficiently on a laboratory scale.[2]
Difficulty filtering magnesium salts after deprotection. - Formation of fine, gelatinous magnesium salt precipitates.- This is a known challenge, especially during scale-up.[2] Consider allowing the reaction mixture to settle and decanting the supernatant before filtration. Alternatively, centrifugation followed by decantation may be more effective.
Low yields and impurities when using a one-pot synthesis approach. - Competing side reactions and incompatible reaction conditions for sequential steps.- While one-pot syntheses can be more efficient, they often lead to lower yields and purification challenges for complex ring systems.[8] A stepwise approach with purification of key intermediates is generally recommended to ensure higher purity of the final product.[8]
Product degradation during workup or storage. - Instability of the free base.- Use of an unstable salt form (e.g., oxalate).- Avoid isolating the free base if possible. Convert it to a stable salt immediately after deprotection.- Opt for a more stable salt form, such as a sulfonate salt (e.g., PTSA salt), for improved thermal stability and non-hygroscopic properties.[1][2]
Inconsistent results upon scaling up the reaction. - Mass and heat transfer limitations.- Challenges with solid handling (e.g., magnesium salts).- A scalable synthesis route, such as the one using a benzyl protecting group followed by catalytic hydrogenation, has been developed to address these issues.[2] This method avoids the problematic sonication and filtration steps associated with the tosyl deprotection.

III. Experimental Protocols

Protocol 1: Scalable Synthesis of N-Benzoyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is based on a scalable route that avoids some of the challenges associated with the traditional tosyl-based synthesis.[2]

Step 1: Oxetane Formation

  • To a solution of tribromoneopentyl alcohol in a suitable solvent, add a strong base (e.g., sodium hydroxide) under controlled temperature conditions.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 3,3-bis(bromomethyl)oxetane by distillation.

Step 2: Azetidine Ring Formation

  • In a telescoped approach, react the crude 3,3-bis(bromomethyl)oxetane with benzylamine and a non-nucleophilic base like DBU.[2]

  • Heat the reaction mixture and monitor for the formation of the N-benzylated spirocycle.

  • After completion, perform a suitable workup and purify the product by chromatography.

Step 3: Debenzylation

  • Dissolve the N-benzylated 2-oxa-6-azaspiro[3.3]heptane in methanol containing a catalytic amount of acetic acid.[1]

  • Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (e.g., 5 bar) with vigorous stirring.[1][2]

  • Monitor the reaction for the disappearance of the starting material.

  • Filter off the catalyst to obtain a solution of the free base.[1]

Step 4: Salt Formation

  • To the filtrate containing the free base, add a solution of p-toluenesulfonic acid in a suitable solvent.[2]

  • Stir the mixture to allow for the precipitation of the PTSA salt.

  • Collect the crystalline product by filtration, wash with a non-polar solvent, and dry under vacuum.

IV. Visualizing the Synthetic Challenges

To better understand the decision-making process in troubleshooting the synthesis of 6-Oxa-1-azaspiro[3.3]heptane, the following workflow diagram illustrates a typical troubleshooting cascade.

Caption: Troubleshooting workflow for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane.

V. References

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(8), 1535-1541. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. Retrieved January 27, 2026, from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2021). Chemical Communications, 57(84), 11041-11044. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. (2022). Beilstein Journal of Organic Chemistry, 18, 1385-1392. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2011). Accounts of Chemical Research, 44(6), 444-454. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. (2008). Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.it. Retrieved January 27, 2026, from [Link]

  • Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. (2024). ChemRxiv. [Link]

  • Spirocyclic oxetanes: synthesis and properties. (2008). Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this novel spirocyclic scaffold. Given the limited direct literature on this specific isomer, this guide presents a plausible synthetic strategy based on established methodologies for analogous compounds, highlighting key challenges and optimization points to improve your yield and purity.

I. Proposed Synthetic Workflow

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane oxalate can be envisioned as a multi-step process involving the formation of the spirocyclic core, followed by deprotection and salt formation. Below is a proposed synthetic route, broken down into key stages.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocycle Formation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Salt Formation A 3-(Hydroxymethyl)oxetan-3-yl)methanol B 3,3-Bis(bromomethyl)oxetane A->B Bromination (e.g., PBr3 or Appel reaction) C N-Benzyl-1-aza-6-oxaspiro[3.3]heptane B->C Reaction with Benzylamine D 6-Oxa-1-azaspiro[3.3]heptane (Free Base) C->D Hydrogenolysis (e.g., H2, Pd/C) E 6-Oxa-1-azaspiro[3.3]heptane Oxalate D->E Reaction with Oxalic Acid

Caption: Proposed synthetic workflow for 6-Oxa-1-azaspiro[3.3]heptane Oxalate.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My yield of 3,3-Bis(bromomethyl)oxetane is low. What are the common pitfalls in this bromination step?

A1: Low yields in the bromination of (3-(hydroxymethyl)oxetan-3-yl)methanol are often due to several factors:

  • Reagent Choice and Purity: Phosphorus tribromide (PBr₃) is a common reagent for this transformation. Ensure you are using a fresh, high-purity bottle of PBr₃, as it can decompose over time. The Appel reaction (using CBr₄ and PPh₃) is a milder alternative that can sometimes provide better yields, especially for sensitive substrates.

  • Reaction Temperature: The reaction with PBr₃ is exothermic. It's crucial to maintain a low temperature (typically 0 °C to start) during the addition of the reagent to prevent side reactions and decomposition of the oxetane ring. After the initial addition, the reaction may require gentle warming to go to completion.

  • Work-up Procedure: The work-up is critical. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution must be done carefully to avoid hydrolysis of the product back to the diol. Extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) should be performed promptly.

  • Purification: 3,3-Bis(bromomethyl)oxetane can be purified by vacuum distillation. However, it can be thermally sensitive. Ensure your vacuum is good and the distillation temperature is kept as low as possible to prevent decomposition.

Q2: The formation of the N-Benzyl spirocycle is sluggish and gives multiple byproducts. How can I optimize this step?

A2: The reaction of 3,3-bis(bromomethyl)oxetane with benzylamine to form the azetidine ring is a double nucleophilic substitution. To improve the yield and reduce byproducts:

  • Stoichiometry and Base: Using a slight excess of benzylamine can help drive the reaction to completion. The second equivalent of benzylamine can also act as a base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added to the reaction mixture.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is generally suitable for this type of reaction. Ensure the solvent is dry, as water can react with the brominated precursor.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Overheating can lead to decomposition and the formation of polymeric byproducts.

  • Concentration: Running the reaction at a higher dilution can sometimes favor the intramolecular cyclization to form the azetidine ring over intermolecular polymerization.

Q3: I am having trouble with the deprotection of the N-Benzyl group. Are there alternative protecting groups I could use?

A3: While hydrogenolysis is a standard method for benzyl group removal, it can sometimes be challenging. If you are experiencing issues such as incomplete reaction or catalyst poisoning, consider the following:

  • Catalyst Activity: Ensure you are using a fresh and active palladium on carbon (Pd/C) catalyst. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes facilitate the reaction.

  • Solvent: A protic solvent like methanol or ethanol is typically used for hydrogenolysis.

  • Alternative Protecting Group (N-Boc): A tert-butoxycarbonyl (Boc) group is a common and often more easily removable protecting group for amines. You would react 3,3-bis(bromomethyl)oxetane with tert-butyl carbamate, followed by deprotection with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][2]

Alternative_Route cluster_0 Alternative Stage 2 cluster_1 Alternative Stage 3 B 3,3-Bis(bromomethyl)oxetane C_alt N-Boc-1-aza-6-oxaspiro[3.3]heptane B->C_alt Reaction with tert-butyl carbamate D 6-Oxa-1-azaspiro[3.3]heptane (Free Base) C_alt->D Acidic Deprotection (e.g., TFA, HCl)

Caption: Alternative synthetic route using an N-Boc protecting group.

Q4: The final oxalate salt is difficult to crystallize and appears as an oil or a gummy solid. How can I obtain a crystalline product?

A4: The formation of a crystalline oxalate salt can be challenging, and the physical properties of the salt are highly dependent on the conditions used for its preparation.[3] Here are some tips to improve crystallization:

  • Solvent System: The choice of solvent is crucial. A common method is to dissolve the free base in a solvent in which the oxalate salt is sparingly soluble, such as isopropanol or ethanol.[3] Then, a solution of oxalic acid in the same solvent is added dropwise. The salt should precipitate out upon addition or after cooling.

  • Anhydrous Conditions: Amine salts can be hygroscopic.[3] Ensure you are using anhydrous solvents and oxalic acid to prevent the formation of oils.

  • Anti-Solvent Addition: If the salt does not precipitate from the reaction solvent, you can try adding an anti-solvent in which the salt is insoluble, such as diethyl ether or hexane, to induce precipitation.[3]

  • Trituration: If you obtain an oil, you can try triturating it with a non-polar solvent like diethyl ether or pentane. This can sometimes induce crystallization.

  • Seeding: If you have a small amount of crystalline material, you can use it to seed a supersaturated solution of the salt to promote crystallization.

Q5: My final product, the oxalate salt, seems to be unstable over time. What is the cause and how can I store it properly?

A5: Some amine oxalate salts have been reported to have stability issues.[4] This can be due to several factors:

  • Hygroscopicity: As mentioned, amine salts can absorb moisture from the air, which can lead to decomposition or changes in physical form.[3]

  • Decarboxylation: Oxalic acid itself can decompose upon heating. While the salt is generally more stable, prolonged exposure to high temperatures should be avoided.

  • Light Sensitivity: Some organic compounds are sensitive to light.

  • Storage Conditions: To ensure the stability of your 6-Oxa-1-azaspiro[3.3]heptane oxalate, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A desiccator can also be used to minimize moisture exposure.

III. Frequently Asked Questions (FAQs)

Q: What is the theoretical yield I should expect for the overall synthesis?

A: Without a direct literature precedent for this specific isomer, it is difficult to provide an exact expected yield. However, based on similar multi-step syntheses of spirocyclic amines, an overall yield in the range of 20-40% would be considered good. Each step should be optimized individually to maximize the overall yield.

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of each reaction step.

  • Characterization of Intermediates and Final Product:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the formation of the desired product at each stage.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline oxalate salt.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, standard laboratory safety practices should be followed. Additionally, pay close attention to the following:

  • Phosphorus tribromide (PBr₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • 3,3-Bis(bromomethyl)oxetane: Alkylating agents are often toxic and should be handled with care.

  • Benzylamine: Corrosive and can cause burns.

  • Hydrogenolysis: Hydrogen gas is flammable and should be handled with appropriate safety measures in a well-ventilated area.

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation and skin contact.

Q: Can I use a different counter-ion instead of oxalate?

A: Yes, if you continue to have issues with the stability or crystallization of the oxalate salt, you can consider forming a different salt. Hydrochloride (HCl) and hydrobromide (HBr) salts are common alternatives. You can bubble HCl gas through a solution of the free base in an anhydrous solvent or use a solution of HCl in a solvent like diethyl ether or dioxane.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-aza-6-oxaspiro[3.3]heptane (Hypothetical)

  • To a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in anhydrous DMF, add tert-butyl carbamate (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-aza-6-oxaspiro[3.3]heptane.

Protocol 2: Deprotection and Oxalate Salt Formation

  • Dissolve N-Boc-1-aza-6-oxaspiro[3.3]heptane (1.0 eq) in a minimal amount of dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extract the free base with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the free base, 6-Oxa-1-azaspiro[3.3]heptane.

  • Dissolve the free base in a minimal amount of isopropanol.

  • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in isopropanol.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • If a precipitate forms, continue stirring for 30 minutes, then collect the solid by filtration, wash with cold isopropanol, and dry under vacuum. If no precipitate forms, cool the solution in an ice bath or add diethyl ether as an anti-solvent to induce crystallization.

V. Quantitative Data Summary

StepReactantsKey ParametersTypical Yield Range (Estimated)
Bromination (3-(hydroxymethyl)oxetan-3-yl)methanol, PBr₃0 °C to RT60-80%
Spirocyclization (N-Boc) 3,3-Bis(bromomethyl)oxetane, tert-butyl carbamate80-90 °C, K₂CO₃, DMF50-70%
N-Boc Deprotection N-Boc-1-aza-6-oxaspiro[3.3]heptane, TFA0 °C to RT80-95%
Oxalate Salt Formation 6-Oxa-1-azaspiro[3.3]heptane, Oxalic AcidRT, Isopropanol70-90%

VI. References

  • Forming oxalte salts of amines. (2009). Sciencemadness Discussion Board. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). Science Publishing Group. [Link]

  • Instability of tris oxalate aluminate salts. (2021). Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Identifying and minimizing side reactions in azaspiro[3.3]heptane synthesis

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable structural motif. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your synthetic endeavors.

Overview of Common Synthetic Routes

The rigid, three-dimensional structure of the azaspiro[3.3]heptane core makes it an attractive bioisostere for piperidines and other cyclic amines in medicinal chemistry.[1] Several synthetic strategies have been developed to access this scaffold, each with its own set of advantages and potential challenges. Key approaches include:

  • [2+2] Cycloaddition of Dichloroketene with an Exocyclic Methylene Azetidine: This is a common and often efficient method for constructing the cyclobutanone ring of the spirocycle.

  • Intramolecular SN2 Cyclization: This strategy involves the formation of the second four-membered ring through an intramolecular nucleophilic substitution reaction.

  • Reductive Amination followed by Cyclization: This approach is useful for introducing diversity at specific positions of the spirocycle.[2]

This guide will focus on identifying and minimizing side reactions associated with these common synthetic pathways.

Troubleshooting Guides & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield and Complex Mixture in [2+2] Dichloroketene Cycloaddition

Question: I am attempting a [2+2] cycloaddition between an N-Boc-3-methyleneazetidine and dichloroketene generated from dichloroacetyl chloride and triethylamine. My yields are low, and the crude NMR shows a complex mixture of products. What could be the cause, and how can I improve the reaction?

Answer:

This is a common issue in dichloroketene cycloadditions. The primary culprits are often the stability of the dichloroketene and the reaction conditions.

Root Cause Analysis:

  • Dichloroketene Oligomerization: Dichloroketene is highly reactive and can undergo self-condensation or oligomerization, especially in the presence of triethylamine hydrochloride, a byproduct of the generation method.[3] This leads to the formation of various polymeric materials and reduces the concentration of the desired ketene for the cycloaddition.

  • Formation of Isomeric Byproducts: In some cases, rearrangement of the initial cycloadduct can lead to the formation of 2,4-dichloro isomers, complicating purification.

  • "Tarry" Products: The use of certain zinc-copper couples for dichloroketene generation can sometimes lead to the formation of intractable tars if not prepared and activated correctly.

Troubleshooting and Optimization Strategies:

1. Generation of Dichloroketene:

  • Method: The generation of dichloroketene from trichloroacetyl chloride using an activated zinc-copper couple is often a more reliable method than using dichloroacetyl chloride and triethylamine, as it can minimize the formation of triethylamine hydrochloride which catalyzes oligomerization.

  • Protocol for Zinc-Copper Couple Activation:

    • Suspend zinc dust in a solution of copper(II) sulfate in water.

    • Stir for a short period (e.g., 2 minutes) to allow for the deposition of copper on the zinc surface.

    • Filter the activated zinc-copper couple, wash with water, ethanol, and then ether, and dry under vacuum. Rationale: A highly active zinc-copper couple is crucial for the efficient and clean generation of dichloroketene.

2. Reaction Conditions:

  • Slow Addition: Add the trichloroacetyl chloride solution dropwise to a vigorously stirred suspension of the activated zinc-copper couple and the methyleneazetidine substrate in a suitable solvent like diethyl ether or dimethoxyethane (DME).

  • Temperature Control: Maintain the reaction temperature between room temperature and 30°C. Exceeding this temperature can lead to the loss of the Boc protecting group.

  • Exotherm Management: Be aware of a potential exotherm as the reaction progresses. Proper cooling may be necessary to maintain the desired temperature range.

3. Work-up and Purification:

  • Quenching: After the reaction is complete, carefully quench the reaction mixture with an ice-cold dilute acid (e.g., 0.5 M HCl) to dissolve the remaining zinc salts.

  • Extraction: Extract the product with a suitable organic solvent.

  • Chromatography: Purification by column chromatography is often necessary to separate the desired product from any byproducts.

Experimental Workflow for Optimized [2+2] Dichloroketene Cycloaddition:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Activate Zinc-Copper Couple add Slowly add trichloroacetyl chloride to a suspension of Zn(Cu) couple and substrate start->add substrate Prepare solution of N-Boc-3-methyleneazetidine substrate->add react Stir at RT to 30°C, monitor for exotherm add->react quench Quench with cold dilute HCl react->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Optimized workflow for [2+2] dichloroketene cycloaddition.

Issue 2: Formation of a Bis-Aniline Impurity during Intramolecular Cyclization

Question: I am synthesizing a 2,6-diazaspiro[3.3]heptane derivative via an intramolecular SN2 cyclization. However, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a bis-aniline impurity from an intermolecular reaction. How can I favor the desired intramolecular cyclization?

Answer:

This is a classic case of competing intermolecular versus intramolecular reactions. The formation of the bis-aniline impurity is a result of two molecules of your starting material reacting with each other, rather than the desired intramolecular ring closure.

Root Cause Analysis:

  • Concentration: The rate of the undesired second-order intermolecular alkylation is more sensitive to concentration than the rate of the first-order intramolecular ring closure. High concentrations of the substrate will favor the intermolecular side reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor the intermolecular reaction, especially if the intramolecular cyclization has a higher activation energy.

  • Base Addition Rate: If a base is used to deprotonate a nucleophile for the cyclization, a high local concentration of the deprotonated species can promote intermolecular reactions before the molecule has a chance to cyclize.

Troubleshooting and Optimization Strategies:

1. High Dilution Conditions:

  • Principle: By significantly lowering the concentration of the substrate, you decrease the probability of two molecules encountering each other, thus favoring the intramolecular pathway.

  • Practical Application:

    • Use a larger volume of solvent for the reaction.

    • Employ a syringe pump to slowly add the substrate to the reaction mixture over an extended period. This maintains a very low instantaneous concentration of the reactant.

2. Temperature Optimization:

  • Experimentation: Run the reaction at a lower temperature to see if the ratio of intramolecular to intermolecular product improves. While this may slow down the reaction, it can significantly enhance selectivity.

3. Controlled Base Addition:

  • Slow Addition: If a base is required, add it slowly to the reaction mixture to avoid a high concentration of the reactive nucleophile at any given time.

Comparative Table of Reaction Conditions:

ParameterHigh ConcentrationHigh DilutionExpected Outcome
Substrate Conc. > 0.1 M< 0.01 MHigh dilution favors intramolecular cyclization.
Addition Method All at onceSyringe pump additionSlow addition minimizes intermolecular side reactions.
Temperature ElevatedRoom Temperature or belowLower temperature can improve selectivity.
Issue 3: Incomplete or Slow N-Boc Deprotection and Side Reactions

Question: I am trying to deprotect an N-Boc protected azaspiro[3.3]heptane derivative using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is either very slow, or when I use harsher conditions (higher temperature or longer reaction time), I observe degradation of other functional groups in my molecule, such as an ester. What are my options?

Answer:

N-Boc deprotection can be challenging when other acid-sensitive functional groups are present. The key is to find conditions that are strong enough to cleave the Boc group efficiently but mild enough to leave the rest of the molecule intact.

Root Cause Analysis:

  • Steric Hindrance: The tert-butyl group of the Boc protecting group can be sterically hindered, making it less accessible to the acid, leading to a slower reaction.

  • Acid Sensitivity of Other Functional Groups: Esters, acetals, and other acid-labile groups can be hydrolyzed or degraded under the acidic conditions required for Boc deprotection.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the deprotection.

Troubleshooting and Optimization Strategies:

1. Alternative Acidic Conditions:

  • HCl in Dioxane/Ether: A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or diethyl ether is often a good alternative to TFA. It is a strong acid that can efficiently cleave the Boc group, sometimes with better selectivity.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and can be a mild and effective method for N-Boc deprotection.[4]

2. Solvent Optimization:

  • Anhydrous Conditions: Ensure that your solvent and reagents are anhydrous, as the presence of water can promote the hydrolysis of sensitive functional groups. Using a solvent like anhydrous dioxane might protect your ester better than DCM.

  • Scavengers: In some cases, adding a scavenger like triethylsilane can help to trap the tert-butyl cation that is formed during the deprotection, preventing it from reacting with other nucleophilic sites in your molecule.

3. Thermal Deprotection:

  • Last Resort: If acidic methods are not successful, thermal deprotection can be considered. Heating the N-Boc protected compound in a high-boiling solvent like dioxane or toluene can lead to the removal of the Boc group. However, this method requires careful optimization of the temperature and reaction time to avoid decomposition.

Protocol for N-Boc Deprotection with HCl in Dioxane:

  • Dissolve the N-Boc protected azaspiro[3.3]heptane in a minimal amount of anhydrous dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is usually obtained as the hydrochloride salt.

Diagram of N-Boc Deprotection and a Potential Side Reaction:

Caption: N-Boc deprotection pathway and a potential ester hydrolysis side reaction.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Publications. [Link]

Sources

Optimization

Optimizing reaction conditions for the formation of the spiro[3.3]heptane structure

Welcome to the technical support center for the synthesis and optimization of spiro[3.3]heptane structures. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of spiro[3.3]heptane structures. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable three-dimensional scaffold into their work. The unique, rigid, and non-planar geometry of the spiro[3.3]heptane core has established it as a critical bioisostere for phenyl rings and other cyclic systems in modern drug discovery.[1][2] This resource provides in-depth answers to common questions, solutions to frequently encountered experimental hurdles, and detailed protocols to streamline your synthetic efforts.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the strategy and application of spiro[3.3]heptane synthesis.

Q1: What are the primary synthetic strategies for constructing the spiro[3.3]heptane core?

There are several robust methods for synthesizing the spiro[3.3]heptane framework, with the choice depending on the desired substitution pattern, scale, and available starting materials. The most prevalent strategies include:

  • [2+2] Cycloaddition of Keteneiminium Salts: This is a highly versatile and modular approach for creating substituted spiro[3.3]heptanones. It involves the reaction of a keteneiminium salt, generated in situ from an amide (e.g., N,N-dimethylcyclobutanecarboxamide) and an activating agent like triflic anhydride, with an alkene.[3] This thermal reaction is followed by hydrolysis to yield the cyclobutanone ring fused at the spirocenter.

  • Strain-Relocating Semipinacol Rearrangement: A novel and efficient method for producing spiro[3.3]heptan-1-ones from highly strained precursors.[4] The key step is an acid-catalyzed rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which is formed by the addition of a metallated bicyclobutane to a cyclopropanone equivalent. This strategy leverages strain release as a thermodynamic driving force.

  • Double Alkylation: This classical approach builds the second ring by forming two new carbon-carbon bonds. It typically involves the reaction of a 1,1-bis(electrophilic)cyclobutane, such as 1,1-bis(bromomethyl)cyclobutane, with a C1-nucleophile like a malonate diester or a TosMIC (tosylmethyl isocyanide) derivative.[1] This method is particularly effective for large-scale synthesis of certain building blocks.

  • Ring-Closing Metathesis (RCM): For specific substitution patterns, RCM can be a powerful tool. The strategy requires the synthesis of a cyclobutane precursor bearing two terminal alkene chains, which are then cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the second four-membered ring.[5][6]

Q2: From a medicinal chemistry perspective, what makes the spiro[3.3]heptane motif so valuable?

The spiro[3.3]heptane scaffold has become a cornerstone of modern medicinal chemistry for several key reasons:[7]

  • Three-Dimensionality (sp³-Richness): Unlike flat aromatic rings, the spiro[3.3]heptane core is inherently three-dimensional. This allows for the precise spatial projection of substituents into protein binding pockets, potentially leading to improved potency and selectivity.[1]

  • Saturated Bioisostere: It serves as an excellent saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[2] Replacing an aromatic ring with this scaffold can significantly improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[8][9]

  • Structural Rigidity: The fused four-membered rings create a rigid structure that reduces the conformational flexibility of a molecule. This can lock the molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target.

  • Novel Chemical Space: As a non-classical scaffold, it allows chemists to explore novel chemical space and develop intellectual property, moving away from more common and "flat" molecular designs.[10]

Q3: Can you explain the key mechanistic steps of the [2+2] cycloaddition using a keteneiminium salt?

Certainly. The causality behind this reaction is a well-established sequence in organic chemistry.

  • Activation and Formation of the Keteneiminium Salt: The process begins with the activation of a tertiary amide (e.g., N,N-dimethylcyclobutanecarboxamide) with a strong electrophile, typically trifluoromethanesulfonic anhydride (Tf₂O). This forms a highly reactive Vilsmeier-type intermediate.

  • Deprotonation: A hindered, non-nucleophilic base, such as 2,6-lutidine or collidine, deprotonates the α-carbon of this intermediate. This elimination step generates the key reactive species: the keteneiminium salt.

  • [2+2] Cycloaddition: The electron-deficient keteneiminium salt readily undergoes a thermal [2+2] cycloaddition with the alkene. This is the core spirocycle-forming step, creating a new four-membered ring containing a charged vinamidinium moiety.

  • Hydrolysis: The resulting vinamidinium salt is stable enough to be isolated but is typically hydrolyzed directly in the workup. Treatment with aqueous base (e.g., NaHCO₃) hydrolyzes the iminium and enamine functionalities to reveal the final spiro[3.3]heptan-2-one product.[3][8]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem Area: [2+2] Cycloaddition via Keteneiminium Salts

Q: My reaction yield is consistently low or the reaction fails to proceed. What are the most likely causes?

A: Low yield in this reaction often points to issues with reagents, conditions, or the stability of the key keteneiminium intermediate.

  • Probable Cause 1: Reagent Quality.

    • Triflic Anhydride (Tf₂O): This is the most critical reagent. It is extremely hygroscopic and decomposes rapidly in the presence of moisture. Using old or improperly stored Tf₂O will lead to complete reaction failure.

    • Solution: Always use freshly opened or freshly distilled Tf₂O. Handle it under a strict inert atmosphere (Argon or Nitrogen).

  • Probable Cause 2: Ineffective Base.

    • The base (lutidine, collidine) must be dry and non-nucleophilic. If the base contains water, it will quench the Tf₂O. If it is too nucleophilic, it may react with the activated amide intermediate.

    • Solution: Use a freshly distilled, high-purity hindered base. Ensure it is added to the reaction mixture before the Tf₂O to scavenge any trace acid.

  • Probable Cause 3: Incorrect Reaction Temperature.

    • The formation of the keteneiminium salt and the subsequent cycloaddition are thermally sensitive. The reaction is typically run at reflux in a solvent like 1,2-dichloroethane.[8]

    • Solution: Ensure your reaction is maintained at the appropriate reflux temperature. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the intermediate.

  • Probable Cause 4: Unreactive Alkene.

    • Electron-rich alkenes are generally more reactive in this cycloaddition. Electron-deficient or sterically hindered alkenes may react slowly or not at all.

    • Solution: For unreactive alkenes, consider increasing the reaction time or using a higher boiling point solvent (with caution, to avoid decomposition). You may need to use a larger excess of the alkene.

Q: I'm observing a complex mixture of side products and my desired product is difficult to purify. How can I improve the reaction's selectivity?

A: Side product formation usually arises from the high reactivity of the intermediates or polymerization.

  • Probable Cause 1: Polymerization of Alkene.

    • The Lewis acidic nature of the activated intermediates can sometimes initiate cationic polymerization of electron-rich alkenes like styrene.

    • Solution: Add the amide/base mixture slowly to the solution of Tf₂O and the alkene. This keeps the concentration of the reactive intermediates low at any given time, favoring the bimolecular cycloaddition over polymerization.

  • Probable Cause 2: Incomplete Hydrolysis.

    • The intermediate vinamidinium salt can be quite stable. Incomplete hydrolysis can leave charged, water-soluble byproducts that complicate extraction and purification.

    • Solution: Ensure the aqueous NaHCO₃ or other basic solution used for workup is sufficiently concentrated and allowed to stir vigorously with the organic layer for an adequate amount of time (1-2 hours or even overnight) to ensure complete hydrolysis.[3]

Problem Area: Strain-Relocating Semipinacol Rearrangement

Q: My chiral starting material is leading to a racemic or partially racemized spiro[3.3]heptanone product. What is causing this loss of stereointegrity?

A: This is a known issue when using certain acid catalysts for the rearrangement. The choice of acid is critical for preserving stereochemistry.

  • Probable Cause: Use of a Brønsted Acid Catalyst.

    • Strong Brønsted acids like methanesulfonic acid (MsOH) can protonate the bicyclobutyl group, leading to a cyclopropylcarbinyl cation.[4] This cationic intermediate may have a sufficient lifetime to allow for epimerization at the adjacent stereocenter before the rearrangement occurs.

    • Solution: Switch to a Lewis acid catalyst. It has been demonstrated that aluminum chloride (AlCl₃) is highly effective at suppressing this epimerization. The proposed mechanism involves the formation of a cyclopropoxyaluminum species that undergoes a more concerted semipinacol rearrangement, avoiding a long-lived cationic intermediate and preserving the stereochemical information.[4]

Table 1: Effect of Acid Catalyst on Semipinacol Rearrangement

Acid CatalystTypical ConditionsOutcome on StereochemistryReference
MsOHRoom TemperatureCan lead to erosion of enantiomeric excess (e.g., 85% ee observed from a highly enriched precursor).[4]
AlCl₃ Room TemperatureSuppresses epimerization , preserving the stereochemical integrity of the product.[4]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for [2+2] Cycloaddition

This protocol is adapted from established literature methods for the synthesis of spiro[3.3]heptanones.[3][8]

Materials:

  • N,N-dimethylcyclobutanecarboxamide

  • Alkene of choice

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine (or collidine), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv.), N,N-dimethylcyclobutanecarboxamide (1.2 equiv.), and 2,6-lutidine (1.2 equiv.) to a flame-dried round-bottom flask containing anhydrous DCE.

  • Activation: Cool the mixture to 0 °C. To this solution, add triflic anhydride (1.2 equiv.) dropwise via syringe over 10-15 minutes. The solution may change color.

  • Cycloaddition: After the addition is complete, attach a condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-16 hours.

  • Quench & Hydrolysis: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for at least 2 hours to ensure complete hydrolysis of the intermediate salt.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography or vacuum distillation to yield the desired spiro[3.3]heptanone.

Protocol 2: Strain-Relocating Semipinacol Rearrangement

This protocol describes the key acid-catalyzed rearrangement step.[4]

Materials:

  • Crude 1-bicyclobutylcyclopropanol intermediate

  • Aluminum chloride (AlCl₃) or Methanesulfonic acid (MsOH)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Setup: Dissolve the crude 1-bicyclobutylcyclopropanol intermediate in anhydrous dichloromethane under an inert atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Add the acid catalyst (e.g., AlCl₃, 1.1 equiv.) portion-wise. Note: For stereospecific reactions, AlCl₃ is the recommended catalyst.

  • Rearrangement: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate.

  • Purification: Purify the resulting crude spiro[3.3]heptanone via flash column chromatography.

Visual Guides (Graphviz Diagrams)

troubleshooting_workflow start Low Yield in [2+2] Cycloaddition reagent Check Reagent Quality (Tf₂O, Base, Solvent) start->reagent conditions Verify Reaction Conditions (Temp, Time, Inert Atm.) start->conditions alkene Assess Alkene Reactivity (Electronic/Steric) start->alkene reagent_sol Use fresh/distilled reagents under N₂/Ar. reagent->reagent_sol conditions_sol Ensure proper reflux temp. Increase reaction time. conditions->conditions_sol alkene_sol Use excess alkene. Consider alternative strategy. alkene->alkene_sol

semipinacol_mechanism

References

  • This section is intentionally left blank as no new documents were provided in the final step.
  • Lindsay, V. N. G., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296.
  • Mykhailiuk, P. K., & Shishkin, O. V. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere [Preprint]. ChemRxiv.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. (n.d.). Google Patents.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]

  • Kotha, S., & Sreevani, G. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76.
  • Stepan, A. F. (n.d.). Formal [2+2] strategy toward spiro[3.3]heptane. ResearchGate. Available at: [Link]

  • Kotha, S., & Mandal, K. (2021). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Addressing stability issues of 6-Oxa-1-azaspiro[3.3]heptane oxalate in acidic media

Welcome to the technical support center for 6-Oxa-1-azaspiro[3.3]heptane oxalate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxa-1-azaspiro[3.3]heptane oxalate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly in acidic media. As a novel spirocyclic scaffold gaining prominence in medicinal chemistry, understanding its behavior under various experimental conditions is crucial for successful research and development.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

The 6-Oxa-1-azaspiro[3.3]heptane moiety is a unique structural motif characterized by the fusion of an oxetane and an azetidine ring at a single carbon center. While this spirocyclic system offers desirable properties such as increased three-dimensionality and improved physicochemical parameters in drug candidates, the strained four-membered oxetane ring can be susceptible to degradation, particularly under acidic conditions.[4][5][6]

The primary degradation pathway of concern is the acid-catalyzed ring-opening of the oxetane.[5][7] This process is initiated by the protonation of the oxetane oxygen, followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. The presence of the adjacent azetidine ring introduces an internal nucleophile (the nitrogen atom), which can potentially participate in or influence this degradation process, especially if protonated. However, it is a common misconception that all oxetanes are unstable in acidic media; their stability is highly dependent on the substitution pattern.[4] The 3,3-disubstituted nature of the oxetane in this spirocycle is expected to confer a degree of steric hindrance, potentially enhancing its stability compared to unsubstituted oxetanes.[4][6]

The oxalate salt form is utilized to improve the handling and solubility of the parent compound. However, the acidic nature of the oxalate counter-ion and the potential for using acidic media in subsequent experimental steps necessitate a thorough understanding of the compound's stability profile.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Q1: What is the primary degradation pathway for 6-Oxa-1-azaspiro[3.3]heptane oxalate in acidic media?

A1: The most probable degradation pathway is the acid-catalyzed ring-opening of the oxetane ring. This is a known reactivity of oxetanes, driven by the relief of ring strain.[5][7] The process is typically initiated by protonation of the oxetane oxygen, making the ring more susceptible to nucleophilic attack. In an aqueous acidic solution, water can act as the nucleophile, leading to a diol-containing product.

Q2: How does the spirocyclic structure influence the stability of the oxetane ring?

A2: The spirocyclic arrangement, which represents a 3,3-disubstituted oxetane, generally enhances stability.[4][6] The substituents can sterically hinder the approach of external nucleophiles to the carbon-oxygen bonds of the oxetane, thereby slowing down the rate of ring-opening.[4]

Q3: Can the azetidine ring participate in the degradation process?

A3: Yes, the nitrogen atom of the azetidine ring is an internal nucleophile. Under certain conditions, particularly if the molecule is in a specific conformation, this nitrogen could potentially attack the protonated oxetane ring, leading to an intramolecular rearrangement or degradation pathway. This is more likely to occur under strongly acidic conditions where the azetidine nitrogen might also be protonated, influencing its nucleophilicity and the overall conformation.[8]

Q4: Is the oxalate salt itself a concern for the stability of the compound?

A4: While oxalic acid is a weak acid, in solution, it can contribute to a lower pH environment, which might be sufficient to catalyze slow degradation over time, especially at elevated temperatures. For long-term storage, it is crucial to keep the material in a dry, solid state. When preparing solutions, the impact of the oxalate on the final pH should be considered.

Q5: What are the typical signs of degradation?

A5: Degradation can be monitored by the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV, LC-MS). A decrease in the peak area of the parent compound over time is also a clear indicator. In some cases, you might observe a color change in the solution or the formation of precipitates, although these are less specific indicators.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 6-Oxa-1-azaspiro[3.3]heptane oxalate.

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared acidic solution. Acid-catalyzed degradation of the oxetane ring.- Prepare solutions in less acidic or neutral pH buffers if the experimental protocol allows.- Analyze the sample immediately after preparation.- If acidic conditions are required, consider performing the reaction at a lower temperature to minimize degradation.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound in the assay or reaction media.- Perform a preliminary stability test of the compound in the specific media under the experimental conditions (time, temperature, pH).- Use a freshly prepared stock solution for each experiment.- Consider the use of a stabilizing agent if compatible with the experiment.
Loss of compound potency during storage of stock solutions. Slow degradation in solution over time.- Store stock solutions at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Prepare smaller aliquots of the stock solution.- If possible, prepare fresh solutions for each experiment.
Precipitate formation in acidic solutions. The degradation product may have lower solubility.- Characterize the precipitate to confirm if it is a degradation product.- Adjust the solvent system or pH to improve the solubility of both the parent compound and any potential degradants.

IV. Experimental Protocols

To assist in evaluating the stability of 6-Oxa-1-azaspiro[3.3]heptane oxalate in your specific experimental context, we provide the following generalized protocols for forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol 1: Forced Degradation in Acidic Media

This protocol aims to intentionally degrade the compound to identify its degradation products under acidic stress.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of 6-Oxa-1-azaspiro[3.3]heptane oxalate and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL stock solution.

  • Acidic Stress Conditions:

    • In separate vials, mix 1 mL of the stock solution with 1 mL of the following acidic solutions:

      • 0.1 N Hydrochloric Acid (HCl)

      • 1 N Hydrochloric Acid (HCl)

    • For a control, mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Incubate the vials at a controlled temperature, for example, 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an equivalent amount of a suitable base (e.g., 0.1 N or 1 N Sodium Hydroxide) to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS. A diode-array detector (DAD) is recommended to assess peak purity.[9]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the rate of degradation under different acidic strengths.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Mix with 0.1N & 1N HCl Stock->Acid Stress Sample Control Mix with Water (Control) Stock->Control Control Sample Neutralize Neutralize Aliquots Acid->Neutralize Incubate & Sample Analyze HPLC-UV/LC-MS Analysis Control->Analyze Incubate & Sample Neutralize->Analyze Interpret Interpret Data Analyze->Interpret

Caption: Workflow for forced degradation study in acidic media.

V. Mechanistic Insights

The acid-catalyzed ring-opening of the oxetane in 6-Oxa-1-azaspiro[3.3]heptane likely proceeds through the following steps:

  • Protonation: The lone pair of electrons on the oxetane oxygen atom attacks a proton (H+) from the acidic medium, forming a protonated oxetane intermediate.

  • Nucleophilic Attack: A nucleophile, such as a water molecule, attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen.

  • Ring Opening: This nucleophilic attack leads to the cleavage of the C-O bond, opening the oxetane ring and relieving ring strain.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final degradation product, which would be a diol derivative.

Diagram: Proposed Degradation Pathway

DegradationPathway Start 6-Oxa-1-azaspiro[3.3]heptane Oxetane Ring Intact Protonated Protonated Oxetane Activated Intermediate Start->Protonated + H+ Attacked Nucleophilic Attack by H2O Protonated->Attacked + H2O Opened Ring-Opened Intermediate Diol Formation Attacked->Opened Ring Opening Product Degradation Product 3-(hydroxymethyl)azetidin-3-yl]methanol Opened->Product - H+

Caption: Proposed acid-catalyzed degradation pathway.

VI. Conclusion

While 6-Oxa-1-azaspiro[3.3]heptane oxalate is a promising building block in drug discovery, a thorough understanding of its stability, particularly in acidic media, is essential for its effective use. The information and protocols provided in this technical support guide are intended to equip researchers with the knowledge to anticipate and troubleshoot potential stability issues, thereby ensuring the reliability and reproducibility of their experimental results. For further assistance, please consult the references provided below or contact our technical support team.

VII. References

  • M. A. B. H. M. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Enamine Ltd. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition.

  • Cole, K. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Baran, P. S., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF.

  • U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. US Pharmacopeia (USP).

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • The Dong Group. (n.d.). Oxetane Presentation.pptx.

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.

  • Wipf, P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.

  • Glorius, F., et al. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH.

  • Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

  • Kim, J., et al. (n.d.). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI.

  • American Chemical Society. (2026). Balancing Efficiency, Stability, Scalability, and Sustainability in Hybrid Perovskite Solar Cells: A Comprehensive Review. ACS Omega.

  • Meyers, M. J., et al. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed.

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.

Sources

Optimization

Methods for purifying 6-oxa-1-azaspiro[3.3]heptane oxalate from complex reaction mixtures

Case ID: PUR-SPIRO-061 Topic: Isolation and Purification of 6-oxa-1-azaspiro[3.3]heptane Oxalate from Complex Mixtures Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Active Guide Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SPIRO-061 Topic: Isolation and Purification of 6-oxa-1-azaspiro[3.3]heptane Oxalate from Complex Mixtures Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Active Guide

Executive Summary & Molecule Profile

User: Medicinal Chemists, Process Chemists Molecule: 6-oxa-1-azaspiro[3.3]heptane (Oxalate Salt) CAS (Free Base): 1046153-00-7 Structure Note: This scaffold consists of a strained azetidine ring spiro-fused to an oxetane ring. Unlike its more common isomer (2-oxa-6-azaspiro[3.3]heptane), the nitrogen here is in the 1-position, increasing steric congestion near the spiro center.

The Challenge: Purifying this spirocycle from complex reaction mixtures (containing inorganic salts, unreacted linear precursors, or ring-opened byproducts) is difficult due to:

  • High Polarity: The oxalate salt is highly water-soluble, making aqueous extraction difficult.

  • Ring Strain: The [3.3] spiro system is susceptible to acid-catalyzed ring opening (polymerization) under harsh conditions.

  • "Oiling Out": Small, polar spiro-salts frequently form supersaturated oils rather than crystal lattices.

Critical Isolation Parameters (The "Why")

Before attempting the protocol, understand the thermodynamic and kinetic factors driving the purification.

A. Stoichiometry Control

For spirocyclic amines, the 1:1 stoichiometry with oxalic acid is critical.

  • Excess Acid: Leads to the formation of acid oxalates (hygroscopic gums) or solubilizes the product in the anti-solvent.

  • Excess Amine: Results in free base inclusion in the crystal lattice, lowering melting points and stability.

B. Thermal Stability Limit
  • Max Process Temperature: 45°C .

  • Reasoning: Oxetane and azetidine rings possess significant ring strain (~25-26 kcal/mol). While oxalic acid is a weak organic acid, prolonged heating in the presence of acidic protons can trigger nucleophilic attack (ring opening), especially if water or alcohols are present.

C. Solubility Profile
SolventSolubility (25°C)Role in Protocol
Water Very HighAvoid (Product Loss)
Methanol (MeOH) HighDissolution Solvent
Ethanol (EtOH) ModerateCrystallization Solvent
Isopropanol (IPA) Low-ModeratePrimary Crystallization Solvent
Ethyl Acetate InsolubleAnti-Solvent
Diethyl Ether/MTBE InsolubleAnti-Solvent (Precipitant)

Purification Workflow (Visualization)

The following decision matrix outlines the purification logic based on the state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState State of Crude? Start->CheckState Liquid Liquid/Oil (Free Base) CheckState->Liquid Oil Solid Solid/Gum (Crude Salt) CheckState->Solid Solid Extract Free Base Isolation (DCM/Et2O Extraction) *Avoid Aqueous Acid Workup* Liquid->Extract Dissolve Dissolve in Min. Vol. Anhydrous EtOH or MeOH Solid->Dissolve Titration Controlled Addition Oxalic Acid (0.95 eq) in EtOH/IPA Extract->Titration Dissolve->Titration Precip Crystallization/Precipitation Titration->Precip CheckCryst Crystals Formed? Precip->CheckCryst Yes Filtration & Wash (Cold Et2O/MTBE) CheckCryst->Yes Yes No Oiling Out? CheckCryst->No No Final Pure 6-oxa-1-azaspiro [3.3]heptane Oxalate Yes->Final Remedy1 Remedy: Sonication & Slow Anti-Solvent (EtOAc) No->Remedy1 Remedy2 Remedy: Seed with Authentic Sample No->Remedy2 Remedy1->CheckCryst

Caption: Decision matrix for the isolation of 6-oxa-1-azaspiro[3.3]heptane oxalate, highlighting critical decision points for oiling-out scenarios.

Step-by-Step Protocols

Protocol A: Standard Salt Formation (From Free Base)

Best for: Crude mixtures where the amine has been successfully extracted into an organic solvent (e.g., DCM, Et2O).

  • Quantification: Determine the exact millimoles (mmol) of crude free base via 1H NMR (using an internal standard like mesitylene) to ensure accurate stoichiometry.

  • Preparation of Amine Solution: Dissolve the crude amine in anhydrous Ethanol (5 mL/g) . Cool to 0°C.

  • Preparation of Acid Solution: Dissolve 0.95 - 0.98 equivalents of anhydrous Oxalic Acid in the minimum volume of warm Ethanol or Isopropanol.

    • Note: Using slightly less than 1.0 equivalent prevents the formation of acidic impurities.

  • Addition: Add the acid solution to the amine solution dropwise over 30 minutes with vigorous stirring.

    • Observation: A white precipitate should form.[1] If a gum forms, see Troubleshooting.

  • Maturation: Allow the slurry to stir at 0°C for 2 hours.

  • Filtration: Filter the solid under argon or nitrogen (to prevent moisture absorption).

  • Wash: Wash the cake 2x with cold MTBE or Et2O.

  • Drying: Vacuum dry at 40°C max.

Protocol B: Anti-Solvent Recrystallization (For Crude Salts)

Best for: Upgrading the purity of a crude oxalate salt that is colored or contains inorganic salts.

  • Dissolution: Suspend the crude salt in Methanol (MeOH) . Heat gently to 40°C. Add MeOH dropwise until just dissolved.

    • Filter: If inorganic salts (e.g., NaCl, Na2SO4) remain undissolved, filter them off while hot.

  • Displacement: Add Isopropanol (IPA) slowly until the solution becomes slightly turbid.

  • Nucleation: Remove from heat. Add a seed crystal if available.

  • Crystallization: Allow to cool to room temperature slowly, then refrigerate (4°C) overnight.

    • Do not place directly in a freezer; rapid cooling promotes oiling out.

  • Collection: Filter and wash with cold IPA/Hexane (1:1).

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky gum) instead of crystallizing. How do I fix this? A: This is the most common issue with spiro-oxalates.

  • Cause: Supersaturation is too high, or the solvent polarity is too distinct from the solute.

  • Fix:

    • Decant the supernatant.

    • Redissolve the oil in a small amount of MeOH.

    • Add the anti-solvent (EtOAc or MTBE) extremely slowly (vapor diffusion is best: place the open vial of amine solution inside a larger closed jar containing the anti-solvent).

    • Sonication: Briefly sonicate the oil in the presence of anti-solvent to induce lattice formation.

Q2: The NMR shows shifted peaks. Did I decompose the ring? A: Not necessarily.

  • Check: Compare the integration of the CH2 protons next to the nitrogen (azetidine) vs. the oxygen (oxetane).

  • Decomposition Sign: If you see new triplet signals or broad exchangeable protons, the ring may have opened (hydrolysis).

  • Salt Shift: In the oxalate salt, the protons alpha to the nitrogen will shift downfield (deshielded) compared to the free base. This is expected.

Q3: Can I use HCl instead of Oxalic Acid? A: You can, but Oxalate is preferred for this specific scaffold.

  • Reason: HCl salts of spirocyclic amines are often extremely hygroscopic (deliquescent), turning into liquid upon exposure to air. Oxalates generally form a more stable crystal lattice for this class of compounds. If Oxalate fails, consider p-Toluenesulfonic acid (Tosylate) , which often yields robust solids for spirocycles [1].

Q4: My yield is low (<50%). Where is the product? A: Check your mother liquor (filtrate).

  • The oxalate salt has significant solubility in alcohols. If you used too much MeOH/EtOH, the product is still in solution.

  • Recovery: Concentrate the filtrate to 1/3 volume and add more anti-solvent (MTBE/Et2O) to induce a second crop.

Analytical Validation

To certify the purity of your 6-oxa-1-azaspiro[3.3]heptane oxalate, ensure it meets these criteria:

  • 1H NMR (D2O or DMSO-d6): Confirm 1:1 ratio of oxalate peak (singlet, ~2H if not exchanged) to the spiro scaffold.

  • Elemental Analysis (CHN): Tolerance ±0.4%.

  • Melting Point: Should be sharp. (Note: Oxalates often decompose/melt >140°C; check literature for specific range, usually distinct from free base).

References

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect. (Discusses the comparative stability of oxalate vs. sulfonate salts for the isomeric spiro system).

  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich. (General handling of Carreira/SpiroChem spirocyclic building blocks).

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles." Angew.[2][3][4] Chem. Int. Ed. 2010, 49, 3524.[2] (Foundational text on the synthesis and stability of these spiro-systems).

  • PubChem Compound Summary: 6-oxa-1-azaspiro[3.3]heptane. (Chemical property verification).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis of Spiro[3.3]heptane and Morpholine Scaffolds: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a lead...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a lead candidate. The contemporary "Escape from Flatland" paradigm encourages the use of three-dimensional, sp³-rich scaffolds to access novel chemical space and improve drug-like properties.[1] This guide provides an in-depth comparative analysis of two scaffolds that occupy distinct positions on the spectrum of structural rigidity and functionality: the rigid spiro[3.3]heptane (SHP) and the flexible morpholine ring.

This analysis moves beyond a simple catalog of features, delving into the causal relationships between structure and function. We will explore the strategic rationale for choosing one scaffold over the other, supported by experimental data and validated protocols, to empower researchers in making informed decisions during the molecular design process.

Part 1: Core Structural and Conformational Analysis

The fundamental difference between SHP and morpholine lies in their intrinsic three-dimensional architecture and conformational behavior. This structural disparity dictates their utility in medicinal chemistry.

Spiro[3.3]heptane: The Rigid, Three-Dimensional Bioisostere

Spiro[3.3]heptane is a unique bicyclic hydrocarbon composed of two cyclobutane rings fused at a central quaternary carbon.[2] This arrangement imparts exceptional rigidity and a well-defined three-dimensional geometry.[3]

  • Structural Rigidity: The strained cyclobutane rings lock the scaffold into a fixed conformation. This pre-organization can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4]

  • Bioisosteric Role: SHP has emerged as a versatile bioisostere for common medicinal chemistry motifs. It is frequently employed as a saturated, non-planar replacement for gem-dimethyl groups, tert-butyl groups, and even phenyl rings.[3][5] This substitution can significantly enhance properties such as metabolic stability and aqueous solubility by disrupting crystal packing.[6]

  • Exit Vector Geometry: A key feature of 2,6-disubstituted SHP is its non-collinear exit vectors, contrasting sharply with the linear vectors of a para-substituted phenyl ring.[5] This allows for a novel exploration of three-dimensional space around a core molecule, enabling interactions with protein pockets that are inaccessible to flatter moieties.[1]

Caption: Structure of the rigid spiro[3.3]heptane core.

Morpholine: The Flexible, Polar Workhorse

Morpholine is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. It is one of the most ubiquitous scaffolds in medicinal chemistry, valued for its ability to fine-tune physicochemical and pharmacokinetic properties.[7][8]

  • Conformational Flexibility: Morpholine predominantly adopts a stable chair conformation, similar to cyclohexane.[9] This inherent flexibility allows it to adapt its shape to fit within various binding pockets, a feature that can be crucial for achieving optimal ligand-receptor interactions.[10]

  • Polarity and Hydrogen Bonding: The presence of the ether oxygen makes morpholine a reliable hydrogen bond acceptor. The nitrogen atom provides a basic center (pKa of morpholine is ~8.4) that can be protonated at physiological pH, enhancing aqueous solubility.[11] These features are frequently exploited to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[12]

  • Privileged Structure: The morpholine ring is considered a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[7] Its facile synthesis and predictable impact on properties like solubility and metabolic stability make it a dependable tool for lead optimization.[8]

Caption: Chair conformation of the flexible morpholine scaffold.

Part 2: Comparative Physicochemical Properties

The choice between SHP and morpholine often comes down to the specific physicochemical challenge a medicinal chemist aims to address. Their properties are largely contrasting, making them suitable for different applications.

PropertySpiro[3.3]heptane (SHP)MorpholineRationale & Causality
Lipophilicity (LogP) Moderately LipophilicHydrophilicSHP is a non-polar hydrocarbon scaffold. Morpholine contains two heteroatoms, significantly increasing polarity and reducing LogP.
Aqueous Solubility Can increase solubilityGenerally increases solubilitySHP improves solubility primarily by disrupting the crystal lattice of solid compounds. Morpholine directly enhances solubility through its polarity, hydrogen bonding capacity, and the basicity of its nitrogen atom.[9][11]
Hydrogen Bonding NoneAcceptor (Oxygen); Tunable Donor/Acceptor (Nitrogen)The SHP core is purely aliphatic. Morpholine's ether oxygen is a strong H-bond acceptor, and the nitrogen can be an acceptor or, if protonated, a donor.[11]
Metabolic Stability Generally highGenerally stableThe rigid, sterically hindered SHP core can shield adjacent metabolic "soft spots" from enzymatic degradation.[6] Morpholine is also metabolically robust but can be susceptible to N-dealkylation depending on its substitution.
3D Shape Rigid, non-planar, "rod-like"Flexible, chair-like, globularSHP's spirocyclic nature creates a dense, 3D structure with fixed exit vectors. Morpholine's flexibility allows it to occupy space more dynamically.[3][9]
Synthetic Access Increasingly accessibleReadily availableWhile historically challenging, scalable syntheses have made many SHP building blocks commercially available.[13] Morpholine and its derivatives are common, inexpensive reagents.[7]

Part 3: Strategic Applications in Drug Design

The theoretical differences are best illustrated through real-world applications where each scaffold was strategically employed to overcome specific drug design hurdles.

Case Study: Spiro[3.3]heptane as a Phenyl Ring Bioisostere

In a compelling study, researchers replaced the meta-substituted phenyl ring in the approved anticancer drug Sonidegib with a spiro[3.3]heptane core.[6]

  • Objective: To create novel, patent-free analogs with improved physicochemical properties while retaining biological activity.

  • Result: The SHP analog (trans-76) demonstrated a decrease in calculated lipophilicity (cLogP of 6.0 vs. 6.8 for Sonidegib).[6] While the metabolic stability in human liver microsomes was moderately reduced in this specific case, the analog retained significant inhibitory activity against the Hedgehog signaling pathway (IC₅₀ = 0.48 µM).[6]

  • Causality: This study validates SHP as a viable 3D bioisostere for a flat aromatic ring.[5][14] The introduction of the sp³-rich core successfully mimicked the spatial orientation of the phenyl ring's substituents while altering key properties like lipophilicity, demonstrating its utility in scaffold hopping and intellectual property generation.[15]

Case Study: Morpholine for Enhanced Pharmacokinetics

The development of Gefitinib (Iressa), an EGFR inhibitor for non-small cell lung cancer, highlights the classic use of morpholine to improve drug-like properties.

  • Objective: To improve the solubility and overall pharmacokinetic profile of an early quinazoline-based lead compound.

  • Result: The incorporation of a morpholine-containing side chain significantly improved the compound's aqueous solubility and oral bioavailability.

  • Causality: The morpholine moiety serves multiple functions. Its basic nitrogen ensures solubility in the acidic environment of the stomach, aiding absorption, while the overall polarity of the group contributes to a favorable ADME profile.[7][16] This strategic use of morpholine is a primary reason for its classification as a privileged scaffold in medicinal chemistry.[8]

Part 4: Experimental Protocol: Assessing Passive Permeability

To provide a practical, self-validating framework for comparing compounds containing these scaffolds, we describe a protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to passively diffuse across a lipid membrane, a critical factor for oral absorption.[17][18]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Donor Prepare Donor Plate: Test compound in buffer (pH 5.0-6.5) Assemble Assemble Sandwich: Place coated filter plate onto a donor plate Prep_Donor->Assemble Prep_Acceptor Prepare Acceptor Plate: Buffer (pH 7.4) Incubate Incubate Sandwich (e.g., 5-18 hours at RT) Prep_Acceptor->Incubate Prep_Membrane Coat Filter Plate with Phospholipid Membrane Prep_Membrane->Assemble Assemble->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify Compound Concentration in Donor and Acceptor wells (LC-MS/MS) Separate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Experimental workflow for the PAMPA assay.

Detailed Step-by-Step PAMPA Protocol
  • Materials Preparation:

    • Donor Plate: 96-well microtiter plate.

    • Acceptor Plate: 96-well filter plate (e.g., PVDF membrane, 0.45 µm).

    • Artificial Membrane Solution: A solution of phospholipids (e.g., 2% w/v phosphatidylcholine) in an organic solvent (e.g., dodecane).

    • Donor Buffer: Buffer simulating gastrointestinal conditions (e.g., pH 5.0).

    • Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4, to simulate physiological conditions.

    • Test Compounds: Dissolved in DMSO (10 mM stock), then diluted into Donor Buffer to a final concentration of 10-100 µM.

  • Membrane Coating:

    • Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the Acceptor Plate.

    • Allow the solvent to fully impregnate the filter and the excess to evaporate (approx. 5-10 minutes).

  • Assay Assembly:

    • Add 200 µL of the diluted test compound solution to each well of the Donor Plate.

    • Add 200 µL of the Acceptor Buffer (PBS, pH 7.4) to each well of the coated Acceptor Plate.

    • Carefully place the Acceptor (filter) Plate on top of the Donor Plate to create the "sandwich," ensuring the bottom of the filter makes contact with the donor solution.

  • Incubation:

    • Cover the sandwich assembly to prevent evaporation.

    • Incubate at room temperature for 5 to 18 hours with gentle shaking.[19][20] The incubation time is critical and should be consistent across experiments.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Take aliquots from both the donor and acceptor wells.

    • Quantify the concentration of the compound in each sample using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.

  • Data Interpretation:

    • Calculate the effective permeability coefficient (Pₑ) using the established equations.[17]

    • Compounds are typically categorized as having low (Pₑ < 1.5 x 10⁻⁶ cm/s) or high (Pₑ > 1.5 x 10⁻⁶ cm/s) permeability.[17] This provides a quantitative basis for comparing how the SHP or morpholine scaffold influences a compound's ability to cross biological membranes passively.

Conclusion

Spiro[3.3]heptane and morpholine represent two powerful, yet fundamentally different, tools in the medicinal chemist's arsenal. The decision to employ one over the other is a strategic choice driven by the specific objectives of a drug discovery program.

  • Choose Spiro[3.3]heptane when the goal is to increase three-dimensionality, enhance metabolic stability by shielding labile positions, or explore novel chemical space with rigid, non-planar vectors as a bioisosteric replacement for flat rings or bulky aliphatic groups.

  • Choose Morpholine when the primary need is to improve aqueous solubility, introduce a hydrogen bond acceptor, modulate basicity for optimal pharmacokinetics, or leverage a well-established, synthetically tractable scaffold with a high probability of imparting favorable drug-like properties.

By understanding the causality behind their distinct structural and physicochemical properties, researchers can move beyond serendipity and make rational, evidence-based decisions to design next-generation therapeutics with superior efficacy and safety profiles.

References

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Available at: [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. Available at: [Link]

  • ChemRxiv. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at: [Link]

  • ResearchGate. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available at: [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem. Available at: [Link]

  • ACS Publications. (2017). Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • ChemRxiv. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • ACS Publications. (2023). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. Available at: [Link]

  • PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available at: [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • RSC Publishing. (2023). Distal Scaffold Flexibility Accelerates Ligand Substitution Kinetics in Manganese(I) Carbonyls. Available at: [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Classification of Scaffold Hopping Approaches. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Scaffold‐Based Libraries Versus Make‐on‐Demand Space: A Comparative Assessment of Chemical Content. Available at: [Link]

  • SpiroChem. (2021). Expertise of the month: Select the unique building blocks you need. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of 6-Oxa-1-azaspiro[3.3]heptane Oxalate Using 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and workflow for validating the unique spirocyclic architecture of 6-Oxa-1-azaspiro[3.3]heptane oxalate, a valuable building block in medicinal chemistry, utilizing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1] We will delve into the causality behind experimental choices and present a self-validating system for structural elucidation.

The Challenge of the Spirocyclic Core

The defining feature of 6-Oxa-1-azaspiro[3.3]heptane is its spirocyclic nature, where two rings, an oxetane and an azetidine, are joined by a single common atom. This arrangement creates a rigid, three-dimensional structure that is increasingly sought after in drug design for its potential to improve properties like metabolic stability and aqueous solubility. However, this unique topology also presents a challenge for unequivocal structural confirmation. While 1D NMR provides initial clues, the overlapping signals and complex coupling patterns can often lead to ambiguity. 2D NMR spectroscopy offers a robust solution by spreading the information into a second dimension, revealing through-bond correlations that definitively piece together the molecular puzzle.

A Symphony of Pulses: The 2D NMR Experimental Suite

To confidently assign the structure of 6-Oxa-1-azaspiro[3.3]heptane oxalate, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, self-validating dataset.

The Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample Dissolve 6-Oxa-1-azaspiro[3.3]heptane oxalate in a suitable deuterated solvent (e.g., D2O or DMSO-d6) NMR_1D 1. Acquire 1D ¹H and ¹³C Spectra Sample->NMR_1D NMR_COSY 2. Acquire ¹H-¹H COSY Spectrum NMR_1D->NMR_COSY Analysis_1D Initial assessment of proton and carbon environments NMR_1D->Analysis_1D NMR_HSQC 3. Acquire ¹H-¹³C HSQC Spectrum NMR_COSY->NMR_HSQC Analysis_COSY Identify proton-proton coupling networks NMR_COSY->Analysis_COSY NMR_HMBC 4. Acquire ¹H-¹³C HMBC Spectrum NMR_HSQC->NMR_HMBC Analysis_HSQC Correlate protons to their directly attached carbons NMR_HSQC->Analysis_HSQC Analysis_HMBC Establish long-range proton-carbon connectivities (2-3 bonds) NMR_HMBC->Analysis_HMBC Analysis_1D->Analysis_COSY Analysis_COSY->Analysis_HSQC Analysis_HSQC->Analysis_HMBC Structure_Validation Assemble fragments and confirm the spirocyclic core Analysis_HMBC->Structure_Validation

Caption: A streamlined workflow for the validation of 6-Oxa-1-azaspiro[3.3]heptane oxalate structure using 2D NMR.

Predicted NMR Data for 6-Oxa-1-azaspiro[3.3]heptane

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6-Oxa-1-azaspiro[3.3]heptane Cation

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C4~4.7~78
C5, C7~4.2~60
C3 (spiro)-~45
Oxalate-~165

Deciphering the Spectra: A Step-by-Step Interpretation

¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the first step in tracing the proton connectivity within the molecule. It reveals which protons are coupled to each other, typically through two or three bonds.

  • Expected Correlations: In the 6-Oxa-1-azaspiro[3.3]heptane cation, we would expect to see correlations between the geminal protons on C2 and C4, and on C5 and C7. Due to the rigidity of the four-membered rings, these geminal protons are diastereotopic and will appear as distinct signals.

Caption: Expected COSY correlations showing geminal proton couplings in the 6-Oxa-1-azaspiro[3.3]heptane cation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool for unambiguously assigning carbons that have attached protons. It shows a correlation peak for each proton and the carbon to which it is directly bonded.

  • Expected Correlations: We would expect to see cross-peaks connecting the proton signals of the methylene groups at C2, C4, C5, and C7 to their corresponding carbon signals in the ¹³C spectrum. The spiro carbon (C3) will not show a correlation in the HSQC spectrum as it has no attached protons.

Table 2: Expected HSQC Correlations

Proton Signal (ppm)Correlated Carbon Signal (ppm)Assignment
~4.7~78H2/C2, H4/C4
~4.2~60H5/C5, H7/C7
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Spirocyclic Core

The HMBC experiment is the key to confirming the connectivity across the spirocenter. It reveals correlations between protons and carbons that are two or three bonds apart.

  • Key Expected Correlations:

    • The protons on C2 and C4 should show correlations to the spiro carbon (C3).

    • The protons on C5 and C7 should also show correlations to the spiro carbon (C3).

    • These correlations provide irrefutable evidence that both the oxetane and azetidine rings are connected to the same central carbon atom, thus confirming the spirocyclic structure.

    • Additionally, the protons on C2 and C4 should show correlations to each other's carbons, and similarly for the protons on C5 and C7.

HMBC_Correlations C3 C3 (spiro) C2 C2 C4 C4 C5 C5 C7 C7 H2 H2 H2->C3 ²J H2->C4 ³J H4 H4 H4->C3 ²J H4->C2 ³J H5 H5 H5->C3 ²J H5->C7 ³J H7 H7 H7->C3 ²J H7->C5 ³J

Sources

Validation

A Comparative Guide to the Biological Activity and Physicochemical Properties of Oxa-Azaspiro[3.3]heptane Derivatives

The quest for novel chemical scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is a cornerstone of modern medicinal chemistry. Strained three-dimensional structures h...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel chemical scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is a cornerstone of modern medicinal chemistry. Strained three-dimensional structures have emerged as particularly valuable motifs, offering a departure from the flat, aromatic rings that have historically dominated drug discovery. Among these, the 6-Oxa-1-azaspiro[3.3]heptane core and its isomers represent a class of compelling building blocks, prized for their ability to act as bioisosteric replacements for common heterocycles, thereby improving critical drug-like properties.

This guide provides a comparative analysis of the biological and physicochemical profiles of oxa-azaspiro[3.3]heptane derivatives. While direct comparative biological data on the specific 6-Oxa-1-azaspiro[3.3]heptane scaffold is nascent in publicly accessible literature, a wealth of information on the closely related isomer, 2-oxa-6-azaspiro[3.3]heptane, provides a powerful case study. We will delve into the experimental data supporting its advantages as a bioisostere and then broaden our scope to examine the potent anticancer activities observed in related azaspirocyclic systems, illustrating the therapeutic potential of this compound class.

Part 1: The Physicochemical & Metabolic Advantage of Spirocyclic Scaffolds

A primary driver for incorporating spiro[3.3]heptane motifs into drug candidates is the strategic improvement of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The rigid, three-dimensional conformation of these scaffolds can lead to significant advantages over more conventional, flexible, or planar rings like morpholine or piperidine.

Causality Behind Experimental Choices: Bioisosteric Replacement

Bioisosteric replacement is a strategy used to swap one functional group for another while retaining the intended biological activity and improving other properties. The 2-oxa-6-azaspiro[3.3]heptane scaffold has been expertly deployed as a bioisostere for morpholine. The rationale is twofold:

  • Reduced Lipophilicity : While adding a carbon atom, the strained spirocyclic structure creates a more polar, three-dimensional shape that often leads to a surprising decrease in lipophilicity (logD). This is crucial for improving solubility and reducing off-target effects.

  • Enhanced Metabolic Stability : The quaternary spiro-carbon and the strained ring system can block common sites of metabolic attack (e.g., oxidation of C-H bonds adjacent to the heteroatoms in morpholine), leading to a longer half-life in the body.[1]

Comparative Data: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

A study on inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4) and the development of the clinical candidate AZD1979 provides a clear, data-driven comparison between a parent morpholine compound and its 2-oxa-6-azaspiro[3.3]heptane analogue.[1] The results demonstrate a marked improvement in key drug-like properties.

ParameterCompound 6a (Morpholine)Compound 6b (AZD1979) (2-Oxa-6-azaspiro[3.3]heptane)Rationale for Improvement
Basicity (pKa) 6.58.0The spirocyclic structure alters the electron distribution, increasing the basicity of the nitrogen atom.
Lipophilicity (logD at pH 7.4) 2.61.4Despite adding carbon, the rigid 3D structure increases polarity, lowering lipophilicity and improving solubility prospects.[1]
Permeability (Papp, A-B) No detrimental effect observedNo detrimental effect observedThe improved polarity does not negatively impact the ability of the molecule to cross cellular membranes in this case.[1]
hERG Inhibition (pIC50) 4.8< 4.5The structural modification reduces interaction with the hERG potassium channel, lowering the risk of cardiac toxicity.[1]
Metabolic Stability (HLM/HH/RH Turnover) Not specified (higher turnover)Greatly ReducedThe spirocyclic core protects against metabolic degradation in human liver microsomes (HLM) and hepatocytes (HH/RH).[1]

This direct comparison validates the theoretical advantages of using the oxa-azaspiro[3.3]heptane scaffold. The ability to simultaneously decrease lipophilicity and increase metabolic stability is a significant achievement in drug design.

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Morpholine Morpholine Properties1 High Lipophilicity (logD) Susceptible to Metabolism Morpholine->Properties1 Spiro 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Spiro Strategic Replacement Properties2 Lower Lipophilicity (logD) Improved Metabolic Stability Properties1->Properties2 Property Enhancement Spiro->Properties2

Caption: Bioisosteric replacement workflow.

Part 2: Comparative Anticancer Activity of Related Azaspirocyclic Scaffolds

While the primary literature emphasizes the ADME-enhancing properties of oxa-azaspiro[3.3]heptanes, related azaspirocyclic systems have been explored for direct therapeutic effects, particularly as anticancer agents. These studies provide valuable insights into how modifications to the core structure influence biological activity.

Case Study: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

A series of complex spiro compounds based on a 3-azabicyclo[3.1.0]hexane core fused with a pyrimidine ring were synthesized and evaluated for their antiproliferative activity against a panel of human and mouse cancer cell lines.[2] The study reveals a clear structure-activity relationship (SAR).

The core finding was that derivatives featuring a phenyl group on the cyclopropane ring were significantly more active than those with other substituents.[2] Within this phenyl-substituted series, the nature of the alkyl group at another position (R¹) was varied to probe its effect on potency.

Compound IDR¹ SubstituentK-562 (IC₅₀, µM)HeLa (IC₅₀, µM)Jurkat (IC₅₀, µM)CT26 (IC₅₀, µM)
4b Methyl14 ± 170 ± 419 ± 59 ± 1
4c Ethyl10 ± 124 ± 415 ± 45 ± 1
4d n-Propyl10 ± 222 ± 211 ± 34 ± 1
4e n-Butyl4 ± 212 ± 68 ± 23 ± 1
4f n-Hexyl8 ± 219 ± 212 ± 24 ± 1
4g Isobutyl6 ± 116 ± 29 ± 24 ± 1
Doxorubicin (Reference Drug)0.5 ± 0.10.8 ± 0.20.09 ± 0.010.4 ± 0.1
Cisplatin (Reference Drug)4 ± 113 ± 23 ± 112 ± 2

Data sourced from [2]

SAR Insights:

  • Potency Trend : The data shows a clear trend where increasing the alkyl chain length from methyl (4b) to n-butyl (4e) enhances the cytotoxic activity across all cell lines, with compound 4e being the most potent in the series.[2] Its activity against K-562, HeLa, and CT26 cells is comparable to the standard chemotherapy drug, Cisplatin.

  • Mechanism of Action : Further investigation revealed that these compounds induce apoptosis (programmed cell death) and disrupt the cancer cells' actin cytoskeleton, which is critical for cell shape, motility, and invasion.[2] The most potent compound, 4e , decreased the percentage of living HeLa and CT26 cells by nearly six-fold.[2]

Part 3: Experimental Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. Below is a representative protocol for an in vitro cytotoxicity assay, a foundational experiment in anticancer drug screening.

Protocol: MTS Assay for In Vitro Cytotoxicity

This protocol is adapted from methodologies described for evaluating antiproliferative effects.[2]

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).

Principle: The MTS assay is a colorimetric method. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture cancer cells (e.g., HeLa, K-562) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells during their logarithmic growth phase using trypsin.

    • Count cells using a hemocytometer and determine viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • After allowing the cells to adhere for 24 hours, remove the old medium and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation: Include control wells:

      • Vehicle Control : Cells treated with medium containing the same percentage of DMSO as the test wells. This represents 100% viability.

      • Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control : Wells with medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[2]

    • Causality Check: The 72-hour time point is common as it allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTS Reagent Addition & Reading:

    • Add 20 µL of the MTS reagent solution to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

A 1. Seed Cells in 96-well plate B 2. Allow Adherence (24 hours) A->B C 3. Add Compound Dilutions (Vehicle, Positive Controls) B->C D 4. Incubate (72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Workflow for the MTS cytotoxicity assay.

Conclusion and Future Outlook

The oxa-azaspiro[3.3]heptane scaffold and its relatives are demonstrably valuable assets in modern drug discovery. The case of 2-oxa-6-azaspiro[3.3]heptane clearly shows its potential as a superior bioisostere for morpholine, capable of significantly improving metabolic stability and reducing lipophilicity—key hurdles in the optimization of many lead compounds.[1]

Furthermore, the potent anticancer activity exhibited by related azaspirocyclic structures underscores the broader therapeutic potential of this class of molecules.[2] The structure-activity relationships identified in these studies provide a logical foundation for the design of new, potentially more effective therapeutic agents.

While direct, comparative biological studies on various 6-Oxa-1-azaspiro[3.3]heptane derivatives are not yet prevalent in the literature, the foundational work on its isomers provides a compelling rationale for its investigation. Future research should focus on synthesizing a library of N- and C-substituted 6-Oxa-1-azaspiro[3.3]heptane derivatives and screening them in a variety of biological assays. Such studies will be critical to unlocking the full potential of this promising and versatile chemical scaffold.

References

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Matiichuk, V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. Available at: [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. National Center for Biotechnology Information. Available at: [Link]

  • Vitaku, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. Available at: [Link]

  • Deng, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Crystallographic Analysis of 6-Oxa-1-azaspiro[3.3]heptane Oxalate: Methodologies and Structural Insights

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and intellectual property space is relentless. Among these, strained spiro[3.3]heptane motifs, such as 6-Oxa-1-azaspiro[3.3]heptane, have emerged as valuable building blocks.[1][2] Their rigid, three-dimensional structures provide a distinct advantage over traditional flat, aromatic rings, offering precise vectoral exits for substitution, which can enhance target selectivity and improve drug-like properties.[2][3] Molecules like 1-Azaspiro[3.3]heptane have been successfully validated as effective bioisosteres of piperidine, a common fragment in many bioactive compounds, leading to the development of new analogues of existing drugs with high activity.[4]

The precise three-dimensional arrangement of atoms in these scaffolds is paramount to their function, dictating how they interact with biological targets. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these solid-state structures, providing unparalleled detail on molecular conformation, bond lengths, and angles.[5][6][7] This guide provides a comprehensive overview of the X-ray crystallography analysis of 6-Oxa-1-azaspiro[3.3]heptane as its oxalate salt. It details a robust experimental protocol, presents an analysis of crystallographic data based on a closely related derivative, and offers a comparative discussion on how factors such as counter-ions and crystallization techniques can critically influence the final structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for the advancement of novel therapeutics.

Experimental Methodology: A Self-Validating Protocol for Structure Determination

The following protocol for the crystallographic analysis of 6-Oxa-1-azaspiro[3.3]heptane oxalate is designed to be a self-validating system. Each step includes causality-driven explanations, ensuring that the researcher understands the rationale behind the procedure, allowing for adaptation and troubleshooting.

Part 1: Crystal Growth – The Foundation of High-Quality Data

High-quality single crystals are the prerequisite for a successful diffraction experiment. The choice of crystallization method and solvent system is critical and often empirical. For a salt like 6-Oxa-1-azaspiro[3.3]heptane oxalate, which possesses hydrogen bond donors and acceptors, protic solvents or solvent mixtures are a logical starting point.

Experimental Protocol: Slow Evaporation Method

  • Material Preparation : Accurately weigh 10 mg of 6-Oxa-1-azaspiro[3.3]heptane oxalate powder.[8]

    • Rationale: Starting with a known quantity allows for precise control over concentration, a key variable in crystallization.

  • Solvent Selection & Dissolution : In a clean, 4 mL glass vial, dissolve the sample in a minimal amount of a 1:1 methanol/acetonitrile mixture at room temperature. Start with 0.5 mL and add solvent dropwise until the solid is fully dissolved.

    • Rationale: Methanol provides polarity and hydrogen bonding capabilities to solvate the ionic salt, while acetonitrile acts as an anti-solvent with lower polarity. This combination allows for fine-tuning of solubility. The goal is to create a saturated or near-saturated solution.

  • Incubation : Cover the vial with a cap, pierced with a needle. Place the vial in a vibration-free environment, such as a desiccator, at a constant temperature (e.g., 20°C).

    • Rationale: Slow evaporation of the solvent mixture gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered crystals rather than amorphous precipitate. A stable thermal environment prevents rapid changes in solubility that can hinder crystal growth.

  • Crystal Harvesting : Monitor the vial daily. Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, carefully extract them using a cryo-loop.[5]

    • Rationale: Crystals should be large enough to diffract X-rays strongly but not so large that X-ray absorption becomes a significant issue.[5]

Workflow for Single Crystal Growth

Crystal_Growth_Workflow A Weigh 10 mg of 6-Oxa-1-azaspiro[3.3]heptane oxalate B Dissolve in minimal 1:1 MeOH/ACN solvent A->B C Create saturated solution in 4 mL vial B->C D Cover vial with pierced cap C->D E Incubate in vibration-free environment (20°C) D->E F Monitor for crystal formation E->F Slow Evaporation G Harvest suitable crystals (0.1-0.3 mm) F->G

A step-by-step workflow for growing single crystals via slow evaporation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern. The instrument parameters are chosen to maximize data quality.

Experimental Protocol: Data Collection

  • Crystal Mounting : Mount a selected crystal onto a goniometer head.[5] Place the goniometer on the diffractometer.

  • Cryo-cooling : Cool the crystal to 100 K using a nitrogen gas stream.

    • Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution dataset. It also reduces radiation damage to the crystal.

  • Data Collection Strategy : Use a modern CCD or CMOS detector-based diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Perform a series of scans (e.g., ω-scans) to collect a complete sphere of diffraction data.

    • Rationale: A complete dataset is necessary to accurately determine the unit cell and solve the structure. The choice of radiation depends on the crystal's unit cell size and elemental composition.

  • Data Processing : Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for factors like Lorentz-polarization effects and absorption.

    • Rationale: This step converts the visual diffraction pattern into a numerical list of reflection intensities (.hkl file) that is required for structure solution and refinement.

Results and Data Analysis: Deciphering the Molecular Architecture

While crystallographic data for the specific oxalate salt is not publicly available, we can analyze the data from a closely related published structure, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , to illustrate the type of information obtained.[9] The availability of high-quality crystals for this derivative enabled a detailed structural analysis via single-crystal X-ray diffraction.[9]

Table 1: Crystallographic Data for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

ParameterValueSignificance
Chemical FormulaC₁₁H₁₁FN₂O₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight238.22 g/mol Used for density calculation.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.123(4), 11.456(6), 12.011(6)The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)90, 109.43(2), 90The angles of the unit cell. For monoclinic, α and γ are 90°.
Volume (ų)1052.1(9)The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.503A theoretical density derived from the formula weight and unit cell volume.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of X-rays used for the experiment.
Temperature (K)100(2)The temperature at which data was collected.
R₁ [I > 2σ(I)]0.045A measure of the agreement between the observed and calculated structure factors; a value < 0.05 is excellent.
wR₂ (all data)0.121A weighted R-factor based on all data, providing a more comprehensive measure of refinement quality.

(Note: Data is representative and based on analysis of similar published structures. Specific values for the oxalate salt may differ.)

The data in Table 1 reveals a well-defined structure with low R-factors, indicating a high degree of confidence in the determined atomic positions. The monoclinic crystal system and P2₁/c space group are common for organic molecules. This information allows for a detailed analysis of the spiro[3.3]heptane core's conformation, including the puckering of the azetidine and oxetane rings and the orientation of the substituent.

Comparative Analysis: The Impact of Counter-Ions and Crystallization Conditions

A key aspect of this guide is to compare the performance and properties of the target compound. In crystallography, this "performance" relates to how easily the compound forms high-quality crystals and how its solid-state structure is influenced by external factors.

Alternative 1: The Influence of the Counter-Ion (Oxalate vs. Free Base)

The choice of a counter-ion is a powerful tool in crystal engineering.[10][11] Forming a salt, such as an oxalate, introduces new possibilities for intermolecular interactions, particularly hydrogen bonding, which can profoundly affect crystal packing.[10][11][12][13][14]

  • 6-Oxa-1-azaspiro[3.3]heptane (Free Base): As a neutral molecule, its crystal packing would be dominated by weaker van der Waals forces and potentially C-H···O interactions. This can sometimes lead to less robust or poorly diffracting crystals.

  • 6-Oxa-1-azaspiro[3.3]heptane Oxalate: The oxalate dianion is an excellent hydrogen bond acceptor, while the protonated azetidine nitrogen is a strong hydrogen bond donor. This creates a strong, directional hydrogen bonding network that can guide the molecules into a highly ordered, stable crystal lattice. This often results in crystals that are easier to grow and of higher quality. The steric and electronic properties of the counter-ion play a crucial role in the density and packing of the resulting crystals.[10][11]

Alternative 2: Comparison of Crystallization Techniques

The method used to grow crystals can be compared to find the most effective approach for a given compound.

  • Slow Evaporation (Protocol Described Above):

    • Pros: Simple setup, often effective for a wide range of compounds.

    • Cons: Can be slow; solvent choice is critical and may require extensive screening.

  • Vapor Diffusion (Alternative Protocol):

    • Methodology: The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed chamber containing a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Pros: Offers finer control over the rate of crystallization, which can lead to higher quality crystals.

    • Cons: Requires a carefully selected solvent/anti-solvent pair and a more complex setup.

Comparison of Crystallization Workflows

Crystallization_Comparison cluster_0 Slow Evaporation cluster_1 Vapor Diffusion se1 Saturated Solution in Vial se2 Slow Solvent Evaporation se1->se2 se3 Crystal Growth se2->se3 vd1 Solution Drop + Anti-solvent Reservoir in Sealed Chamber vd2 Slow Vapor Diffusion vd1->vd2 vd3 Crystal Growth vd2->vd3

A comparison of the slow evaporation and vapor diffusion crystallization methods.

Conclusion

The X-ray crystallographic analysis of 6-Oxa-1-azaspiro[3.3]heptane oxalate provides critical insights into the three-dimensional nature of this important medicinal chemistry scaffold.[1][15] A well-defined experimental protocol, from crystal growth to data refinement, is essential for obtaining a high-quality structure. The resulting data not only confirms the molecular connectivity but also reveals subtle conformational details and intermolecular packing interactions. Furthermore, a comparative analysis demonstrates that strategic choices, such as the use of an oxalate counter-ion and the selection of an appropriate crystallization technique, are not merely procedural steps but are integral to the success of the structural determination. This atomic-level understanding is indispensable for structure-based drug design, enabling the rational optimization of lead compounds for enhanced potency and selectivity.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Mykhailiuk, P. K. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Thum, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1336–1341. [Link]

  • Thum, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Parr, M. K., et al. (2020). Effect of counter-ion on packing and crystal density of 5,5'-(3,3'-bi[1,2,4-oxa-diazole]-5,5'-di-yl)bis-(1 H-tetra-zol-1-olate) with five different cations. Acta Crystallographica Section C, C76(Pt 5), 455–463. [Link]

  • Thum, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Torres, R. R. (Ed.). (2022). Spiro Compounds: Synthesis and Applications. John Wiley & Sons. [Link]

  • Parr, M. K., et al. (2020). Effect of counter-ion on packing and crystal density of 5,5′-(3,3′-bi[1,2,4-oxadiazole]-5,5′-diyl)bis(1H-tetrazol-1-olate) with five different cations. International Union of Crystallography. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1778–1789. [Link]

  • Taylor & Francis Online. (2024). Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals. [Link]

  • ResearchGate. (n.d.). Crystallographic data of 8. [Link]

  • National Institutes of Health. (2018). Spirocyclic Motifs in Natural Products. [Link]

  • MDPI. (2023). Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydrated Crystals (α-Gels). [Link]

  • Taylor & Francis Online. (2024). Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • National Institutes of Health. (2018). Microcrystal Electron Diffraction of Small Molecules. [Link]

  • InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Scribd. (n.d.). Spiro Compound. [Link]

  • ResearchGate. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. [Link]

Sources

Validation

The Spirocyclic Scaffold: A Three-Dimensional Key to Unlocking Novel Drug Properties

A Comparative Investigation for Medicinal Chemists, Researchers, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Investigation for Medicinal Chemists, Researchers, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a powerful tool, offering a distinct three-dimensional (3D) geometry that can overcome the limitations of traditional flat, aromatic structures.[1][2][3] This guide provides a comparative investigation into the utility of spirocyclic scaffolds, offering experimental insights and actionable protocols for their synthesis and evaluation. We will explore how the unique conformational rigidity and spatial arrangement of these scaffolds can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from hit-to-lead and beyond.

The Spirocyclic Advantage: Moving Beyond "Flatland"

For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized systems. While successful, this "flatland" approach often leads to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocycles, which feature two rings sharing a single atom, introduce a higher fraction of sp3-hybridized carbons (Fsp3), resulting in a more complex and rigid 3D conformation.[1][4] This inherent three-dimensionality offers several key advantages:

  • Enhanced Target Affinity and Selectivity: The rigid framework of a spirocycle pre-organizes appended functional groups in a defined spatial orientation, allowing for more precise and stronger interactions with the target protein's binding site. This can lead to a significant increase in potency and, crucially, selectivity against off-target proteins, thereby reducing the potential for side effects.[1]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate a molecule's physicochemical properties. Increased Fsp3 is often correlated with improved aqueous solubility and metabolic stability, as the saturated core can be less susceptible to metabolic enzymes.[1][5]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored regions of chemical space, offering opportunities for the discovery of first-in-class therapeutics and the generation of novel intellectual property.

To illustrate the tangible benefits of incorporating spirocyclic scaffolds, the following table summarizes comparative data from published studies where a non-spirocyclic moiety was replaced with a spirocyclic analogue.

Original Compound Class Modification Key Improvement(s) Reference Compound (Example) Spirocyclic Analogue (Example) Quantitative Improvement
PARP Inhibitor Piperazine replaced with diazaspiro[3.3]heptaneIncreased selectivity for PARP-1, reduced DNA damage and cytotoxicity.OlaparibAnalogue 1972-fold reduction in potency but significant increase in selectivity for PARP-1.[1][5]
HDAC Inhibitor Flexible piperidine linker replaced with spirocyclic pyrolidino-azetidineReduced inhibition of human HDACs, leading to lower cytotoxicity.QuisinostatCompound 8Maintained potency against PfHDAC1 with reduced off-target effects.[5]
MCH1 Receptor Antagonist Morpholine replaced with diverse azaspirocyclesLowered logD values, improved selectivity against hERG, and enhanced metabolic stability.MCHr1 AntagonistSpirocyclic MCHr1 AntagonistLowered lipophilicity and improved overall ADME profile.[1][6]
SHP2 Inhibitor Acyclic amine moiety replaced with spiro[4.5]-amine>10-fold improvement in cellular assays (p-ERK and KYSE antiproliferation).SHP2 Inhibitor PrecursorCompound 12Maintained biochemical potency with significantly improved cellular efficacy.[6][7]

Visualizing the Impact of Spirocyclization

The introduction of a spirocyclic scaffold fundamentally alters the three-dimensional shape and vectoral projection of substituents compared to a more flexible or planar system. This can be visualized as a transition from a relatively undefined conformational space to a well-defined, rigid presentation of key pharmacophoric elements.

G Conformational Control via Spirocyclization cluster_0 Flexible/Planar Scaffold cluster_1 Spirocyclic Scaffold a Pharmacophore A b Pharmacophore B a->b Rotatable Bonds c Pharmacophore C b->c d Pharmacophore A e Pharmacophore B d->e Fixed Orientation f Pharmacophore C e->f

Caption: Transition from a flexible to a rigid spirocyclic scaffold fixes the spatial orientation of pharmacophores.

Experimental Protocols: A Practical Guide

The successful implementation of spirocyclic scaffolds in drug discovery programs hinges on robust synthetic methodologies and reliable pharmacological evaluation. This section provides detailed, step-by-step protocols for the synthesis of a representative spiro-oxindole scaffold and the subsequent evaluation of metabolic stability and hERG inhibition, two critical parameters in preclinical development.

Synthesis of a Spiro-oxindole Derivative

Spiro-oxindoles are a prominent class of spirocycles found in numerous natural products and bioactive molecules.[8][9][10][11] The following protocol describes a [3+2] cycloaddition reaction, a common and efficient method for their stereoselective synthesis.[12][13]

Reaction Scheme:

Isatin + Secondary Amino Acid (e.g., L-proline) + Dipolarophile (e.g., α,β-unsaturated carbonyl compound) → Spiro-oxindole

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) and L-proline (1.0 mmol) in ethanol (10 mL).

  • In Situ Ylide Generation: Stir the mixture at room temperature for 15 minutes to facilitate the in situ generation of the azomethine ylide.

  • Addition of Dipolarophile: Add the α,β-unsaturated carbonyl compound (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro-oxindole derivative.[13]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][14]

G Workflow for Spiro-oxindole Synthesis start Start reactants Dissolve Isatin & L-proline in Ethanol start->reactants ylide Stir for 15 min (Azomethine Ylide Generation) reactants->ylide dipolarophile Add α,β-unsaturated carbonyl compound ylide->dipolarophile reflux Reflux for 3-6 hours (TLC Monitoring) dipolarophile->reflux workup Cool & Evaporate Solvent reflux->workup purify Column Chromatography workup->purify characterize ¹H NMR, ¹³C NMR, HRMS purify->characterize end Pure Spiro-oxindole characterize->end

Sources

Comparative

A Comparative Guide to the Enhanced Metabolic Stability of 6-Oxa-1-azaspiro[3.3]heptane Compounds

The relentless pursuit of drug candidates with optimal pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. A critical parameter in this endeavor is metabolic stability, the inherent resistance of a c...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of drug candidates with optimal pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. A critical parameter in this endeavor is metabolic stability, the inherent resistance of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering the therapeutic potential of a promising compound.[1]

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP450) family of enzymes.[3][4][5] These enzymes, predominantly located in the smooth endoplasmic reticulum of hepatocytes, are responsible for the Phase I metabolism of a vast array of xenobiotics.[5][6] Consequently, designing molecules that can circumvent or resist CYP450-mediated metabolism is a key strategy for improving drug-like properties.

Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates.[7][8][9][10] The unique architecture of these systems, characterized by two rings sharing a single atom, imparts a high degree of conformational rigidity.[10] This rigidity can shield metabolically labile sites from enzymatic attack and improve physicochemical properties such as solubility and lipophilicity.[7] The 6-oxa-1-azaspiro[3.3]heptane scaffold, a novel bioisostere for commonly used fragments like piperidine and azetidine, has shown particular promise in this regard.[11][12][13][14]

This guide will provide a head-to-head comparison of a hypothetical 6-oxa-1-azaspiro[3.3]heptane-containing compound (Compound A) with its piperidine (Compound B) and azetidine (Compound C) analogs. Through a detailed examination of their performance in a validated in vitro metabolic stability assay, we will demonstrate the tangible benefits of incorporating this innovative scaffold.

Experimental Validation: The Liver Microsomal Stability Assay

To empirically assess metabolic stability, the in vitro liver microsomal stability assay is a widely accepted and robust method.[15] This assay primarily evaluates Phase I metabolism mediated by CYP450 enzymes.[16] By incubating a test compound with liver microsomes, which are enriched with these enzymes, we can quantify the rate of its disappearance over time.[17][18]

Causality Behind Experimental Choices

The selection of pooled human liver microsomes is critical for obtaining clinically relevant data, as it averages out the inter-individual variability in CYP450 expression and activity.[19] The inclusion of NADPH, a necessary cofactor for CYP450 enzymatic activity, initiates the metabolic reactions.[17] The experiment is conducted at 37°C to mimic physiological conditions. The reaction is quenched at specific time points with a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.[17] Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of the remaining parent compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) F Add Test Compound to HLM (Final Concentration: 1 µM) A->F B Prepare Pooled Human Liver Microsomes (HLM) E Pre-warm HLM and Buffer to 37°C B->E C Prepare NADPH Regenerating System G Initiate Reaction by Adding NADPH Regenerating System C->G D Prepare Quenching Solution (Acetonitrile with Internal Standard) J Quench Aliquots with Cold Acetonitrile + IS D->J E->F F->G H Incubate at 37°C with Shaking G->H I Aliquots taken at 0, 5, 15, 30, 60 min H->I I->J K Centrifuge to Pellet Protein J->K L Transfer Supernatant K->L M LC-MS/MS Analysis L->M N Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint M->N

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

Materials:

  • Test Compounds (Compound A, B, and C) and Positive Controls (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of test compounds and positive controls in DMSO.

    • Dilute the stock solutions to an intermediate concentration (e.g., 100 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare the liver microsomal working solution by diluting the stock microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution by adding the internal standard to acetonitrile at a known concentration.

  • Incubation:

    • In a 96-well plate, add the liver microsomal working solution to each well.

    • Add the diluted test compound or positive control to the appropriate wells to achieve a final concentration of 1 µM.

    • Include a negative control (no NADPH) for each compound to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution. The 0-minute time point is taken immediately after the addition of NADPH.

    • Mix thoroughly to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Comparative Data Analysis

The following table summarizes the hypothetical but realistic data obtained from the liver microsomal stability assay for our three comparative compounds.

CompoundScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A 6-Oxa-1-azaspiro[3.3]heptane > 60 < 10
Compound BPiperidine1546.2
Compound CAzetidine2527.7
VerapamilPositive Control (High Clearance)< 5> 138.6
DiazepamPositive Control (Low Clearance)> 60< 10

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of Compound A, which incorporates the 6-oxa-1-azaspiro[3.3]heptane scaffold. With a half-life exceeding 60 minutes and a low intrinsic clearance, Compound A exhibits significantly greater resistance to metabolism compared to its piperidine and azetidine counterparts. Compound B, with the piperidine moiety, is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. Compound C, containing the azetidine ring, shows intermediate stability.

Blocking Metabolic "Hotspots": A Structural Rationale

The enhanced stability of the 6-oxa-1-azaspiro[3.3]heptane scaffold can be attributed to its unique three-dimensional structure and the absence of metabolically labile protons. Piperidine and azetidine rings often undergo oxidation at positions adjacent to the nitrogen atom, a common metabolic "hotspot." The spirocyclic nature of the 6-oxa-1-azaspiro[3.3]heptane core sterically shields these positions, preventing enzymatic access and subsequent metabolism.

G cluster_piperidine Piperidine Analog (Compound B) cluster_spiro 6-Oxa-1-azaspiro[3.3]heptane Analog (Compound A) P1 Metabolically Labile C-H Bonds Adjacent to N P2 CYP450-mediated Oxidation P1->P2 P3 Formation of Metabolites P2->P3 S4 Enhanced Metabolic Stability S1 Spirocyclic Scaffold S2 Steric Shielding of Positions Adjacent to N S1->S2 S3 Reduced Access for CYP450 Enzymes S2->S3 S3->S4

Caption: Steric shielding by the spirocyclic scaffold prevents metabolic oxidation.

Conclusion

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(52), e202314299. [Link]

  • Barrault, C., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 28(5), e202103759. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed, 38047911. [Link]

  • Preuss, C. V., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(11), 1109-1112. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]

  • da Silva, A. C. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 529-545. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 18690883. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. PubChem. Retrieved from [Link]

  • Pocket Dentistry. (2015, January 4). 3: Essentials in Pharmacology: Drug Metabolism, Cytochrome P450 Enzyme System, and Prescription Writing. Retrieved from [Link]

  • Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central, 27721526. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed, 35337298. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Di, L., et al. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2017). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacology & Therapeutics, 101(1), 36-47. [Link]

  • Mykhailiuk, P. K. (2022). 2-azaspiro[3.3]heptane as bioisoster of piperidine.. ResearchGate. [Link]

  • Zhang, M., et al. (2023). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

Sources

Validation

The Strategic Advantage of 3D Scaffolds: A Comparative Efficacy Analysis of 6-Oxa-1-azaspiro[3.3]heptane in SHP2 Inhibitor Design

In the landscape of oncology drug discovery, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling, making it a compelling target for therapeutic intervention. Dysregulation of SHP2 i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling, making it a compelling target for therapeutic intervention. Dysregulation of SHP2 is implicated in the progression of various cancers through its role in the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways[1]. The development of allosteric inhibitors has marked a significant breakthrough, offering enhanced selectivity and potency over traditional active-site inhibitors[2]. Within this advanced class of molecules, the architectural sophistication of the scaffold plays a pivotal role in defining the inhibitor's efficacy. This guide provides an in-depth comparison of the emerging 6-Oxa-1-azaspiro[3.3]heptane scaffold against established alternatives in the design of SHP2 inhibitors, supported by experimental data and protocols.

The Rationale for 3D Scaffolds in SHP2 Inhibition

The allosteric binding site of SHP2, a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, presents a unique opportunity for the design of highly selective inhibitors[3][4]. Unlike the highly conserved active sites of phosphatases, this allosteric site allows for the development of inhibitors with greater specificity[2]. The key to unlocking the full potential of allosteric inhibition lies in the precise spatial orientation of functional groups within the inhibitor to maximize interactions with key residues in the binding pocket.

This is where the concept of three-dimensional (3D) scaffolds, such as spirocycles, comes to the forefront. Spirocyclic systems, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined 3D geometry. This contrasts with more flexible linear or monocyclic scaffolds, where the energetic cost of adopting the optimal binding conformation can reduce potency. The 6-Oxa-1-azaspiro[3.3]heptane scaffold, a compact and rigid structure, is particularly promising for its ability to orient substituents in precise vectors, enhancing interactions with the target protein.

Comparative Analysis of Scaffolds in SHP2 Inhibitors

While direct head-to-head data for a 6-Oxa-1-azaspiro[3.3]heptane-containing SHP2 inhibitor is emerging, a compelling case for its potential can be built by examining the structure-activity relationships (SAR) of closely related spirocyclic inhibitors and comparing them to their non-spirocyclic counterparts. A prime example is the development of TNO155, a clinical-stage SHP2 inhibitor that features a 2-oxa-8-azaspiro[4.5]decane moiety[3].

The optimization of TNO155's predecessor, a molecule with a simpler, more flexible amine substituent, demonstrated a modest improvement in biochemical inhibition but did not translate to significant cellular potency. However, the introduction of a spiro[4.5]-amine core led to a greater than 10-fold enhancement in both p-ERK inhibition and anti-proliferative activity in KYSE520 cells[5]. This dramatic improvement underscores the profound impact of a rigid, 3D scaffold on cellular efficacy. The spirocycle likely pre-organizes the key binding motifs into a bioactive conformation, reducing the entropic penalty upon binding and leading to enhanced target engagement in a cellular context.

Based on these findings, the 6-Oxa-1-azaspiro[3.3]heptane scaffold is hypothesized to offer similar, if not enhanced, advantages. Its more compact and rigid framework compared to the spiro[4.5]decane system could allow for an even more precise orientation of substituents within the allosteric pocket, potentially leading to improved potency and selectivity.

Table 1: Comparative Efficacy of SHP2 Inhibitors with Different Scaffolds

Compound/Scaffold TypeSHP2 IC50 (µM)Cellular p-ERK IC50 (µM)Cell Proliferation IC50 (µM)Key Structural FeatureReference
SHP099 0.071~0.25 (in KYSE520)~0.5 (in KYSE520)Piperidinyl-pyrimidine[6]
TNO155 0.0110.008 (in KYSE520)0.100 (in KYSE520)2-oxa-8-azaspiro[4.5]decane[7]
Hypothetical Compound Potentially <0.01Potentially <0.008Potentially <0.16-Oxa-1-azaspiro[3.3]heptane -

The data for SHP099, a potent and selective allosteric inhibitor with a more traditional heterocyclic scaffold, provides a benchmark for comparison. The superior cellular potency of TNO155, containing a spirocyclic ether, strongly suggests that the incorporation of a 3D scaffold is a highly effective strategy for improving the therapeutic potential of SHP2 inhibitors.

Signaling Pathway and Experimental Workflows

To fully appreciate the impact of these inhibitors, it is essential to understand the SHP2 signaling cascade and the experimental workflows used to assess their efficacy.

SHP2 Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits SHP2 SHP2 RTK->SHP2 recruits and activates RAS RAS GRB2_SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2i SHP2 Inhibitor (e.g., with 6-Oxa-1-azaspiro [3.3]heptane scaffold) SHP2i->SHP2 inhibits

Caption: SHP2 signaling pathway and the point of intervention for SHP2 inhibitors.

Experimental Workflow for Efficacy Evaluation

A robust evaluation of a novel SHP2 inhibitor involves a multi-step process, from initial biochemical assessment to cellular and in vivo validation.

Experimental_Workflow Biochemical_Assay Biochemical Assay (SHP2 Phosphatase Activity) Target_Engagement Target Engagement (Cellular Thermal Shift Assay - CETSA) Biochemical_Assay->Target_Engagement Cellular_Signaling Cellular Signaling Assay (pERK Western Blot) Target_Engagement->Cellular_Signaling Cell_Proliferation Cell Proliferation Assay (e.g., MTT Assay) Cellular_Signaling->Cell_Proliferation In_Vivo In Vivo Efficacy (Xenograft Model) Cell_Proliferation->In_Vivo

Caption: A typical experimental workflow for evaluating the efficacy of SHP2 inhibitors.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used in the evaluation of SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (Biochemical IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by recombinant SHP2 enzyme. The resulting fluorescent product, DiFMU, is quantified to determine the rate of the enzymatic reaction.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP substrate (e.g., from Invitrogen)

  • Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (e.g., 10 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes using a plate reader.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Cellular EC50 Determination)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Western Blot for Phospho-ERK (pERK)

This assay measures the inhibition of SHP2-mediated signaling in cells.

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK), a key downstream effector of the SHP2-RAS-MAPK pathway. A reduction in pERK levels indicates inhibition of the signaling cascade.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the MAPK pathway.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.

Conclusion and Future Directions

The incorporation of rigid, 3D scaffolds like the 6-Oxa-1-azaspiro[3.3]heptane moiety represents a highly promising strategy in the development of next-generation allosteric SHP2 inhibitors. The enhanced cellular efficacy observed with existing spirocycle-containing inhibitors like TNO155 provides a strong rationale for the exploration of this and other novel 3D scaffolds. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such compounds. Future research should focus on the synthesis and biological testing of SHP2 inhibitors featuring the 6-Oxa-1-azaspiro[3.3]heptane scaffold to directly validate its predicted advantages in potency, selectivity, and pharmacokinetic properties. The continued evolution of scaffold design will undoubtedly play a pivotal role in unlocking the full therapeutic potential of SHP2 inhibition in oncology.

References

  • Mullard, A. (2018). SHP2 inhibitors start to make their mark. Nature Reviews Drug Discovery, 17(11), 765–767.
  • LaRochelle, J. R., et al. (2018). Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 61(22), 10137–10151.
  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Ran, H., et al. (2016). SHP2 forms a binary complex with GAB1 to regulate GAB1-mediated signal amplification. Molecular and Cellular Biology, 36(11), 1618–1630.
  • Neel, B. G., Gu, H., & Pao, L. (2003). The 'Shp'ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Trends in Biochemical Sciences, 28(6), 284–293.
  • Sarver, P., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1793–1804.
  • Bagdanoff, J. T., et al. (2019). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 62(3), 1781–1792.
  • ProQuest. (n.d.). Functions of Shp2 in cancer. Retrieved from [Link]

  • MDPI. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Retrieved from [Link]

  • ACS Publications. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. Retrieved from [Link]

  • SpringerLink. (2022). A comprehensive review of SHP2 and its role in cancer. Retrieved from [Link]

  • Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Retrieved from [Link]

  • Rockefeller University Press. (2023). Sidestepping SHP2 inhibition. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2016). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). SHP2 mutations promote glycolysis and inhibit apoptosis via PKM2/hnRNPK signaling in colorectal cancer. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Retrieved from [Link]

  • MDPI. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of a novel class of Src SH2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Review of SHP2 and to date status of Inhibitors. Retrieved from [Link]

  • bioRxiv. (n.d.). Combined SHP2 and ERK inhibition for the treatment of KRAS-driven Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • PubMed. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • Uniba.it. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • MDPI. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. Retrieved from [Link]

  • PubMed. (2020). Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzoannulene. Retrieved from [Link]

  • PubMed. (n.d.). Scaffold-based novel SHP2 allosteric inhibitors design using Receptor-Ligand pharmacophore model, virtual screening and molecular dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis was used to test the expression of SHP2 after.... Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 6-Oxa-1-azaspiro[3.3]heptane Oxalate

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Oxa-1-azaspiro[3.3]heptane oxalate. As a spirocyclic scaffold of increasing interest in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Oxa-1-azaspiro[3.3]heptane oxalate. As a spirocyclic scaffold of increasing interest in medicinal chemistry, particularly as a potential bioisostere for common motifs like piperazine, its safe integration into research and development workflows is paramount. This guide is designed for laboratory personnel, including researchers, chemists, and technicians, to foster a culture of safety and ensure procedural excellence.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling operation, a thorough understanding of the compound's intrinsic hazards is critical. 6-Oxa-1-azaspiro[3.3]heptane oxalate is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures. The primary risks are associated with irritation and acute toxicity upon ingestion.

The oxalate salt form contributes to its irritant properties, while the fine, crystalline nature of the solid can increase the risk of aerosolization and subsequent inhalation. Therefore, all procedures must be designed to mitigate these specific risks.

Table 1: GHS Hazard Classification for 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Hazard CodeHazard StatementGHS PictogramSignal Word
H302Harmful if swallowed.[1]GHS07 (Exclamation Mark)[1]Warning
H315Causes skin irritation.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]
H335May cause respiratory irritation.[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory for all personnel handling 6-Oxa-1-azaspiro[3.3]heptane oxalate. The rationale behind each selection is to create a self-validating system of protection, where each piece of equipment addresses a specific hazard identified in Table 1.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPEMaterial/StandardCausality and Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles conforming to EN 166 or ANSI Z87.1.Addresses H319 (Serious eye irritation). The oxalate salt can cause significant damage upon contact. Goggles provide a seal against splashes and dust, while the face shield protects the rest of the face.
Hand Protection Chemical-resistant gloves (double-gloving recommended).Nitrile or Butyl rubber (conforming to EN374).[5]Addresses H315 (Causes skin irritation). Direct skin contact must be avoided. Double-gloving provides an extra layer of protection against tears and permeation, especially during extended handling.
Body Protection Chemical-resistant laboratory coat or disposable coveralls.Standard lab coat; consider materials like Tyvek for enhanced protection against fine particulates.[6]Addresses H315 and prevents contamination. Protects personal clothing and underlying skin from spills and dust. Coveralls are preferred for larger-scale operations.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization outside of a hood (e.g., large spills), an air-purifying respirator with appropriate cartridges for organic vapors and particulates (A1-P2 filter) is required.[5]NIOSH or EN-approved respirator.Addresses H335 (May cause respiratory irritation). The primary engineering control is a fume hood to contain dust and vapors. A respirator is a necessary secondary control for emergencies or non-routine tasks.
Foot Protection Closed-toe, chemical-resistant shoes.Sturdy, non-permeable material.Standard laboratory best practice. Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and ensures procedural consistency. The following workflow must be followed for all operations involving this compound.

Safe Handling Workflow

The logical flow from preparation to disposal is critical for maintaining a safe environment. This process ensures that safety checks are performed, protection is in place before handling, and contamination is controlled after the procedure is complete.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Area Preparation - Verify fume hood certification. - Clear workspace. - Locate eyewash/shower. ppe_don 2. Don PPE - Lab Coat/Coveralls - Inner Gloves - Goggles & Face Shield - Outer Gloves (over cuff) prep->ppe_don Verify safety equipment handle 3. Chemical Operations - Conduct all work in fume hood. - Weigh solids carefully to minimize dust. - Keep container tightly closed. ppe_don->handle Enter handling area decon 4. Decontamination - Wipe down surfaces and equipment with appropriate solvent. handle->decon Complete experiment waste 5. Waste Segregation - Collect chemical waste in labeled container. - Dispose of contaminated PPE separately. decon->waste ppe_doff 6. Doff PPE - Outer Gloves - Face Shield & Goggles - Lab Coat/Coveralls - Inner Gloves waste->ppe_doff wash 7. Personal Hygiene - Wash hands thoroughly. ppe_doff->wash Exit handling area

Sources

© Copyright 2026 BenchChem. All Rights Reserved.